6-Hydroxychrysene
Description
Structure
3D Structure
Properties
IUPAC Name |
chrysen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFDOYXVHRYCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038324 | |
| Record name | 6-Hydroxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37515-51-8 | |
| Record name | 6-Hydroxychrysene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37515-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxychrysene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037515518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxychrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYCHRYSENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CRJ4NM6HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Metabolic Fate of Chrysene: A Technical Guide to its Primary Metabolites and Bioactivation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a ubiquitous environmental contaminant originating from the incomplete combustion of organic materials. While considered a weak carcinogen, its toxicity is intrinsically linked to its metabolic activation into reactive intermediates. This technical guide provides a comprehensive overview of the biotransformation of chrysene, with a primary focus on its principal metabolites. We will delve into the enzymatic pathways governing its conversion, the structural identification of its key metabolic products, and the analytical methodologies employed for their detection and quantification. This document will further explore the causal relationship between chrysene's metabolism and its toxicological profile, offering critical insights for professionals in toxicology, pharmacology, and drug development.
Introduction: Chrysene, a Procarcinogen of Environmental Significance
Chrysene is a component of coal tar, creosote, and is found in the smoke from cigarettes and burning wood, as well as in grilled and smoked foods.[1] Its presence in the environment and in consumer products necessitates a thorough understanding of its metabolic fate within biological systems. Chrysene itself is relatively inert; however, it undergoes metabolic activation, primarily in the liver, to form reactive metabolites that can covalently bind to cellular macromolecules like DNA, initiating carcinogenic processes.[2] The journey of chrysene from a stable hydrocarbon to a potent genotoxic agent is a multi-step process orchestrated by a specific suite of enzymes, which will be the central focus of this guide.
The Primary Pathway: Metabolic Activation of Chrysene
The metabolic activation of chrysene is a critical determinant of its carcinogenic potential. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of various oxygenated metabolites.[3]
The Role of Cytochrome P450 Enzymes
In humans, the initial and rate-limiting step in chrysene metabolism is catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[3] These enzymes introduce an epoxide group across one of the double bonds of the chrysene molecule. The expression and activity of these enzymes are often induced by exposure to PAHs like chrysene itself, through the activation of the aryl hydrocarbon receptor (AhR) signaling pathway.[4] Upon binding to PAHs, the AhR translocates to the nucleus and promotes the transcription of genes encoding for metabolic enzymes, including CYP1A1 and CYP1A2.[4]
Formation of the Primary Metabolite: Chrysene-1,2-diol
Following the initial epoxidation, the resulting chrysene-1,2-oxide is hydrolyzed by microsomal epoxide hydrolase (mEH) to form the corresponding trans-dihydrodiol, chrysene-1,2-diol .[5] This dihydrodiol is widely recognized as the primary and proximate carcinogenic metabolite of chrysene .[3][6] Studies using human hepatic and pulmonary microsomes have consistently shown that chrysene-1,2-diol is a major metabolite formed.[3]
Other dihydrodiol isomers, such as chrysene-3,4-diol, are also formed, but typically to a lesser extent.[3] The K-region diol (5,6-diol) is generally found only in trace amounts.[3][5]
The metabolic conversion of chrysene to its dihydrodiol metabolites can be visualized through the following pathway:
The Ultimate Carcinogen: Chrysene-1,2-diol-3,4-epoxide
While chrysene-1,2-diol is the primary metabolite and a proximate carcinogen, it is not the final reactive species. This dihydrodiol undergoes a second round of epoxidation by CYP enzymes, specifically at the 3,4-double bond, to form a bay-region diol-epoxide , trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydrochrysene (chrysene-1,2-diol-3,4-epoxide).[7] This diol-epoxide is considered the ultimate carcinogenic metabolite of chrysene. Its high reactivity allows it to form stable covalent adducts with cellular macromolecules, most notably DNA, leading to mutations and the initiation of cancer.[7]
Quantitative Analysis of Chrysene Metabolites
The relative abundance of different chrysene metabolites can vary depending on the biological system and the specific P450 enzymes present. Studies with human liver microsomes provide valuable quantitative data on the formation rates of these metabolites.
| Metabolite | Formation Rate (pmol/mg protein/min) in Human Liver Microsomes | Reference |
| Chrysene-1,2-diol | 1.3 - 5.8 | [3] |
| Chrysene-3,4-diol | Major metabolite, but rates often lower than 1,2-diol | [3] |
| Chrysene-5,6-diol | Trace amounts | [3] |
| Phenols | Formed to a lesser extent than dihydrodiols | [3] |
Table 1: Formation rates of major chrysene metabolites in human liver microsomes.
Cellular and Molecular Consequences of Chrysene Metabolism
The metabolic activation of chrysene triggers a cascade of cellular events that contribute to its toxicity.
DNA Adduct Formation
The ultimate carcinogen, chrysene-1,2-diol-3,4-epoxide, readily reacts with the nucleophilic sites on DNA bases, primarily guanine and adenine, to form bulky DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, ultimately resulting in mutations.
Oxidative Stress and Inflammation
Chrysene metabolism is also associated with the generation of reactive oxygen species (ROS), leading to oxidative stress.[8] This can damage cellular components, including lipids, proteins, and DNA. Furthermore, chrysene exposure has been shown to induce the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and various interleukins, contributing to an inflammatory microenvironment that can promote tumor development.[8]
Dysregulation of Xenobiotic Metabolism
Chrysene and its metabolites can modulate the expression of genes involved in their own metabolism. While the initial activation of the AhR pathway upregulates Phase I enzymes like CYP1A1 and CYP1A2, prolonged exposure can lead to a dysregulation of both Phase I and Phase II detoxification enzymes, as well as Phase III transporters.[8] This can alter the balance between metabolic activation and detoxification, potentially exacerbating the toxic effects of chrysene.
Experimental Protocols for Chrysene Metabolite Analysis
The accurate identification and quantification of chrysene metabolites are crucial for toxicological studies and risk assessment. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.
In Vitro Metabolism Assay using Liver S9 Fraction
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of chrysene using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.
Materials:
-
Liver S9 fraction (human, rat, or other species)
-
Chrysene stock solution (in a suitable solvent like DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (for assessing glucuronidation)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or GC-MS system
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the liver S9 fraction, potassium phosphate buffer, and the chrysene stock solution. Pre-incubate the mixture at 37°C for a few minutes.[9]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system (and UDPGA if studying Phase II metabolism).[9]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile). This will precipitate the proteins.[10]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.[9]
-
Analytical Detection: Analyze the supernatant using a validated HPLC-fluorescence or GC-MS method to identify and quantify the remaining parent chrysene and its metabolites.
HPLC Analysis of Chrysene Dihydrodiols
Instrumentation:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column suitable for PAH analysis.
Mobile Phase:
-
A gradient of acetonitrile and water is typically used.[11]
Fluorescence Detection:
-
Excitation and emission wavelengths are optimized for the specific chrysene metabolites. For dihydrodiols, excitation is often around 260-270 nm and emission around 380-400 nm.[11]
Sample Preparation (from biological matrices like urine):
-
Enzymatic Hydrolysis: Urine samples are typically treated with β-glucuronidase/arylsulfatase to deconjugate the metabolites.[12][13]
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to extract and concentrate the metabolites.
-
Elution and Reconstitution: The metabolites are eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue reconstituted in the mobile phase for HPLC injection.
GC-MS Analysis of Chrysene Metabolites
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for PAH analysis (e.g., HP-5ms).
Sample Preparation:
-
Extraction: Similar to HPLC, samples require extraction, often following enzymatic hydrolysis.
-
Derivatization: Chrysene metabolites, being polar, often require derivatization (e.g., silylation) to increase their volatility for GC analysis.[14]
Mass Spectrometry:
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of the derivatized metabolites.
Conclusion and Future Directions
The primary metabolite of chrysene is chrysene-1,2-diol, a proximate carcinogen that is further activated to the ultimate carcinogen, chrysene-1,2-diol-3,4-epoxide. The metabolic activation is predominantly mediated by CYP1A1 and CYP1A2 enzymes. Understanding this metabolic pathway is fundamental to assessing the human health risks associated with chrysene exposure.
Future research should focus on:
-
Developing more sensitive and high-throughput analytical methods for the routine biomonitoring of chrysene metabolites in human populations.
-
Further elucidating the complex interplay of signaling pathways affected by chrysene and its metabolites to identify potential targets for intervention.
-
Investigating inter-individual variability in chrysene metabolism and its impact on cancer susceptibility.
This in-depth understanding will be instrumental for regulatory agencies in setting exposure limits and for the development of strategies to mitigate the adverse health effects of this ubiquitous environmental contaminant.
References
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Wenzel-Hartung, R., et al. (1990). Metabolic Activation of Chrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes. Polycyclic Aromatic Compounds, 1(1-4), 255-262. [Link]
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Tao, L., et al. (2021). Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR). Chemosphere, 276, 130108. [Link]
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Jongeneelen, F. J., et al. (1988). A Coupled-Column HPLC Method for Routine Analysis of Various Chrysene and Benzo[a]Pyrene Metabolites in Urine. Polycyclic Aromatic Compounds, 11(1-4), 183-190. [Link]
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El-Bayoumy, K., et al. (2000). Synthesis of anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-nitrochrysene and its reaction with 2'-deoxyguanosine-5'-monophosphate, 2'-deoxyadenosine-5'-monophosphate, and calf thymus DNA in vitro. Chemical Research in Toxicology, 13(11), 1143-1148. [Link]
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Geacintov, N. E., et al. (1988). Reaction mechanisms of trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene with DNA in aqueous solutions. Biochemistry, 27(2), 521-529. [Link]
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Vyas, K. P., et al. (1981). Metabolism of (-)-trans-(3R, 4R)-dihydroxy-3,4-dihydrochrysene to diol epoxides by liver microsomes. Biochemical and Biophysical Research Communications, 98(4), 961-969. [Link]
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Jonsson, G., et al. (2004). HPLC-F and GC-MS chromatograms of nine chrysene compounds (a) and (e). ResearchGate. [Link]
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Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Journal of Chromatography B, 1072, 244-250. [Link]
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Glatt, H., et al. (1993). Fjord-region Diol-Epoxides of Benzo[c]chrysene Are Potent Inducers of Micronuclei in Murine Bone Marrow. Mutagenesis, 8(4), 329-332. [Link]
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An In-Depth Technical Guide to 6-Hydroxychrysene: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Emergence of a Key Polycyclic Aromatic Hydrocarbon Metabolite
In the annals of chemical carcinogenesis, the study of polycyclic aromatic hydrocarbons (PAHs) holds a significant position. These ubiquitous environmental contaminants, formed from the incomplete combustion of organic materials, have long been scrutinized for their potent carcinogenic properties. Within this complex family of compounds, chrysene and its metabolites have been a subject of intense research. This technical guide focuses on a pivotal metabolite, 6-hydroxychrysene, charting its journey from its initial discovery and synthesis in the mid-20th century to its contemporary relevance in toxicology and drug development. We will delve into the historical context of its discovery, the evolution of its synthesis and analytical characterization, its metabolic fate, and the experimental protocols essential for its study.
Part 1: The Historical Context and Discovery of this compound
The story of this compound is intrinsically linked to the pioneering work on chemical carcinogenesis in the first half of the 20th century. During this era, researchers like Ernest L. Kennaway and James W. Cook at the Cancer Hospital Research Institute in London were at the forefront of identifying the specific chemical agents within coal tar responsible for its cancer-inducing effects. Their work laid the foundation for our understanding of how PAHs contribute to cancer development.
A landmark moment in the history of chrysenols, including this compound, was the 1945 publication by J.W. Cook and R. Schoental titled "Polycyclic aromatic hydrocarbons. Part XXX. Synthesis of chrysenols" in the Journal of the Chemical Society. This paper represented the first systematic effort to synthesize and characterize various hydroxylated derivatives of chrysene. While the primary focus of their work was on the synthesis of other chrysenols, their research paved the way for the specific identification and synthesis of this compound.
The initial identification of this compound as a metabolite of chrysene in biological systems followed the development of more sophisticated analytical techniques in the post-war era. Early studies on the metabolism of chrysene in the 1950s and 1960s began to reveal the formation of various hydroxylated derivatives in vivo. These early investigations were often hampered by the limitations of the analytical methods of the time, which typically involved laborious extraction procedures followed by techniques like paper chromatography and UV-visible spectrophotometry.
Part 2: Chemical Properties and Synthesis
This compound, with the chemical formula C₁₈H₁₂O, is a hydroxylated derivative of the four-ring polycyclic aromatic hydrocarbon, chrysene.[1] It is also known as chrysen-6-ol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂O | PubChem |
| Molecular Weight | 244.29 g/mol | PubChem |
| Appearance | Solid | --- |
| CAS Number | 37515-51-8 | PubChem |
Historical Synthesis: The Cook and Schoental Method (1945)
A generalized workflow for such a synthesis, typical of the era, can be represented as follows:
Caption: Generalized workflow for the historical synthesis of this compound.
Part 3: Analytical Characterization
The analytical techniques for the detection and quantification of this compound have evolved significantly since its discovery.
Early Analytical Methods (Mid-20th Century)
In the mid-20th century, the characterization of PAH metabolites was a challenging endeavor. The primary methods available included:
-
Paper Chromatography: This technique was used for the separation of different metabolites based on their differential partitioning between a stationary phase (the paper) and a mobile phase.
-
Column Chromatography: Similar to paper chromatography but with a column packed with an adsorbent material, allowing for the separation of larger quantities of material.
-
UV-Visible Spectrophotometry: This method was used to identify compounds based on their characteristic absorption of ultraviolet and visible light. The complex spectra of PAHs and their metabolites made definitive identification challenging, especially in mixtures.
Modern Analytical Techniques
Today, a suite of powerful analytical tools allows for the sensitive and specific detection and quantification of this compound in various matrices, including biological samples.
| Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | HPLC, particularly when coupled with fluorescence or mass spectrometry detectors, is the workhorse for the analysis of PAH metabolites. Reversed-phase HPLC with a C18 column is commonly used to separate this compound from its isomers and other metabolites. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase its volatility. It provides excellent separation and definitive identification based on the mass spectrum. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of synthesized this compound and for confirming its identity. |
A typical modern analytical workflow for the determination of this compound in a biological sample is depicted below:
Caption: Modern workflow for analyzing this compound in biological samples.
Part 4: Metabolism and Biological Activity
Chrysene, upon entering the body, undergoes metabolic activation and detoxification processes primarily mediated by cytochrome P450 enzymes.[2] This metabolism leads to the formation of various metabolites, including dihydrodiols, epoxides, and phenols such as this compound. The formation of these metabolites is a critical step in the carcinogenicity of chrysene, as some of these intermediates can bind to DNA, leading to mutations and potentially initiating cancer.
The metabolic pathway leading to the formation of this compound can be simplified as follows:
Caption: Simplified metabolic pathway of Chrysene to this compound.
Studies have shown that this compound itself can exhibit biological activity, including potential toxicity. Research has investigated its effects on various biological systems, including its potential to induce oxidative stress and developmental toxicity.[3]
Part 5: Experimental Protocols
For researchers investigating the effects of this compound, a standardized set of experimental protocols is essential.
In Vitro Metabolism Studies
Objective: To investigate the formation of this compound from chrysene using liver microsomes.
Materials:
-
Rat or human liver microsomes
-
Chrysene
-
NADPH regenerating system
-
Phosphate buffer
-
Organic solvents (e.g., ethyl acetate)
-
HPLC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes, chrysene (dissolved in a suitable solvent like DMSO), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., ethyl acetate).
-
Extract the metabolites by vortexing and centrifugation.
-
Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.
-
Analyze the sample for the presence and quantity of this compound, using an authentic standard for comparison.
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound on a cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
MTT or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Conclusion and Future Directions
From its initial synthesis in the 1940s to its current role as a key subject in toxicological and metabolic studies, this compound has remained a compound of significant scientific interest. The historical journey of its discovery and characterization mirrors the broader advancements in analytical chemistry and our understanding of chemical carcinogenesis. As research continues to unravel the complex mechanisms of PAH toxicity, this compound will undoubtedly remain a crucial molecule for investigation. Future research will likely focus on its specific role in the adverse outcome pathways of chrysene exposure, its potential as a biomarker of exposure, and its interactions with other environmental contaminants. The in-depth understanding of this and other PAH metabolites is paramount for developing effective strategies for risk assessment and the prevention of PAH-related diseases.
References
-
Cook, J. W., & Schoental, R. (1945). Polycyclic aromatic hydrocarbons. Part XXX. Synthesis of chrysenols. Journal of the Chemical Society (Resumed), 288-293. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9171, Chrysene. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 37766, this compound. Retrieved from [Link]
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Moorthy, B., Chu, C., & Carlin, D. J. (2015). Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. Toxicological Sciences, 145(1), 5-15. [Link]
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Pangrekar, J., Kole, P. L., & Sikka, H. C. (2003). Metabolism of chrysene by brown bullhead liver microsomes. Toxicological Sciences, 71(1), 67-73. [Link]
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Diamante, C. S., et al. (2017). Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos. Aquatic Toxicology, 192, 124-133. [Link]
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A Technical Guide to the Physicochemical Properties of 6-Hydroxychrysene
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxychrysene is a hydroxylated polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicology, environmental science, and pharmacology. It is primarily known as a metabolite of chrysene, a widespread environmental pollutant found in coal tar, creosote, and as a product of incomplete combustion of organic materials[1]. The introduction of a hydroxyl group to the stable, lipophilic chrysene core dramatically alters its physicochemical properties, influencing its biological activity, metabolic fate, and potential toxicity. Understanding these properties is paramount for researchers developing analytical methods for its detection, assessing its toxicological profile, and investigating its potential as an endocrine disruptor[2]. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both foundational data and practical, field-proven insights for its study.
Molecular and Physicochemical Profile
This compound, systematically named chrysen-6-ol, is a derivative of the four-ring aromatic hydrocarbon chrysene[1]. The addition of a polar hydroxyl group at the 6-position introduces a site for hydrogen bonding and potential ionization, which significantly modifies its behavior compared to the parent compound.
Core Identification
| Identifier | Value | Source |
| CAS Number | 37515-51-8 | [3] |
| Molecular Formula | C₁₈H₁₂O | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| IUPAC Name | chrysen-6-ol | [1] |
| Synonyms | 6-Chrysenol, 6-HYDROXY-CHRYSENE | [1] |
Key Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, many values are predicted through computational models. A notable discrepancy exists in the reported melting point, which may be due to different experimental conditions or sample purity.
| Property | Value | Notes | Source |
| Melting Point | 248-250 °C (decomposes) | Experimental | |
| 150 °C (decomposes) | Experimental | [3] | |
| Boiling Point | 498.2 ± 14.0 °C | Predicted | |
| Density | 1.284 ± 0.06 g/cm³ | Predicted | |
| pKa | 9.40 ± 0.30 | Predicted (phenolic proton) | |
| LogP (XlogP3) | 5.3 | Predicted | [1][4] |
| Appearance | Light Brown to Brown Solid | Experimental |
Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
UV-Vis Absorption
Fluorescence Spectroscopy
Chrysene is a fluorescent molecule with a characteristic excitation peak at approximately 344 nm and an emission peak around 380 nm[5]. The hydroxyl group on this compound is anticipated to modulate these properties. Phenolic compounds often exhibit pH-dependent fluorescence. At pH values below its pKa (~9.4), the compound will be in its neutral form, while at higher pH, it will be deprotonated to the phenoxide anion. This change in electronic structure typically alters the fluorescence emission spectrum, a property that can be exploited for selective detection. Fluorescence detection, often coupled with HPLC, provides excellent sensitivity and selectivity for the analysis of PAHs and their metabolites in complex matrices[6][7].
Solubility and Partitioning Behavior
The solubility of this compound dictates its environmental transport, bioavailability, and the choice of solvents for extraction and analysis.
-
Aqueous Solubility : As a large polycyclic aromatic compound, this compound has very low intrinsic solubility in water. The parent compound, chrysene, is practically insoluble in water[2]. While the hydroxyl group increases polarity and the potential for hydrogen bonding, the molecule remains predominantly hydrophobic.
-
Organic Solubility : It is reported to be slightly soluble in acetone and methanol[2]. Due to its aromatic nature, it is expected to have better solubility in other organic solvents like toluene, acetonitrile, and dichloromethane. Standard solutions for analytical purposes are often prepared in toluene or acetonitrile[8].
-
Octanol/Water Partition Coefficient (LogP) : The predicted LogP value of 5.3 indicates that this compound is highly lipophilic[1][4]. This property suggests a strong tendency to partition from aqueous phases into lipids, indicating a high potential for bioaccumulation in fatty tissues.
Metabolic Context and Toxicological Significance
The physicochemical properties of this compound are critically important in understanding its biological role. Chrysene undergoes metabolic activation in organisms, primarily by cytochrome P450 enzymes, to form various hydroxylated metabolites, including this compound[1]. This metabolic conversion is a detoxification pathway, as the more polar hydroxylated metabolite can be more readily conjugated (e.g., with glucuronic acid) and excreted[2]. However, this process can also lead to the formation of more toxic or carcinogenic intermediates. The regioselective toxicity among different hydroxychrysene isomers highlights the importance of understanding the specific properties of each metabolite[4].
Caption: Metabolic pathway of Chrysene to this compound.
Analytical Methodologies and Experimental Protocols
The quantification of this compound in environmental or biological samples typically requires a robust analytical method capable of high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) is the technique of choice, often coupled with UV or fluorescence detection.
Detailed Protocol: HPLC-FLD Analysis of this compound
This protocol outlines a self-validating system for the analysis of this compound in a biological matrix (e.g., hydrolyzed urine or plasma) using HPLC with fluorescence detection (HPLC-FLD). The causality behind these steps is to isolate the analyte from a complex matrix, separate it from interfering compounds, and quantify it with high sensitivity.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To extract this compound from the aqueous biological matrix into an organic solvent and concentrate it.
-
Procedure:
-
To 1 mL of the sample in a glass tube, add an appropriate internal standard (e.g., a deuterated analog).
-
If analyzing conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) according to established procedures.
-
Add 2 mL of hexane (or ethyl acetate) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., acetonitrile/water mixture).
-
2. HPLC Instrumentation and Conditions
-
Objective: To achieve chromatographic separation of this compound from other sample components.
-
System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for retaining and separating PAHs[9].
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A).
-
Gradient Program: Start at 50% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. This gradient ensures that less retained compounds elute first, followed by the highly lipophilic PAHs.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C to ensure reproducible retention times.
3. Fluorescence Detection
-
Objective: To sensitively and selectively detect the eluting this compound.
-
Settings:
-
Excitation Wavelength (λex): ~345 nm (Optimized based on the expected spectrum, slightly shifted from chrysene's 344 nm[5]).
-
Emission Wavelength (λem): ~385 nm (Optimized based on the expected spectrum, slightly shifted from chrysene's 380 nm[5]).
-
Rationale: Wavelength programming can be used if multiple PAHs are being analyzed, but for a targeted analysis, fixed optimal wavelengths provide the best sensitivity[6].
-
4. Calibration and Quantification
-
Objective: To accurately determine the concentration of this compound in the sample.
-
Procedure:
-
Prepare a series of calibration standards of this compound in the reconstitution solvent, ranging from the expected limit of quantification to the highest expected concentration.
-
Inject the standards to generate a calibration curve by plotting the peak area versus concentration.
-
The concentration in the unknown sample is calculated from its peak area using the linear regression equation derived from the calibration curve.
-
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An In-depth Technical Guide to 6-Hydroxychrysene: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxychrysene is a hydroxylated polycyclic aromatic hydrocarbon (PAH) and a significant metabolite of chrysene, a compound commonly found in coal tar and a product of incomplete combustion of organic materials.[1][2] As a member of the chrysene family, it is characterized by a four-ring aromatic system with a hydroxyl group at the 6-position.[3] This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, purification, physicochemical properties, and biological relevance, particularly as a potential endocrine disruptor.[2]
Core Chemical Identity
-
CAS Number : 37515-51-8[4]
-
Molecular Formula : C₁₈H₁₂O[4]
-
Molecular Weight : 244.29 g/mol [4]
-
IUPAC Name : Chrysen-6-ol[5]
Chemical Structure
The structure of this compound consists of a chrysene core with a hydroxyl substituent at the C6 position.
Caption: Chemical structure of this compound.
Synthesis and Purification
While this compound is primarily encountered as a metabolite, its chemical synthesis is crucial for producing analytical standards and for in-depth toxicological studies. A plausible and efficient method for its synthesis is through a photochemical cyclization reaction, a strategy that has been successfully employed for other chrysenol isomers.[6]
Proposed Synthetic Pathway: Photochemical Cyclization
The synthesis of this compound can be envisioned through the photochemical cyclization of a stilbenoid precursor. This approach offers high regioselectivity and good yields.[7]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
-
Step 1: Wittig Reaction to form Stilbenoid Precursor:
-
React a suitable naphthyl Wittig salt with a methoxy-substituted benzaldehyde in a two-phase system of dichloromethane and aqueous sodium hydroxide at room temperature.[7] The specific precursors would be chosen to yield the desired substitution pattern for this compound after cyclization.
-
After reaction completion, the organic layer is separated, dried, and the solvent evaporated to yield the crude stilbenoid.
-
-
Step 2: Photochemical Cyclization:
-
Dissolve the stilbenoid precursor in degassed toluene in a photoreactor.[7]
-
Add a stoichiometric amount of iodine and an acid scavenger such as 1,2-epoxybutane.[7]
-
Irradiate the solution with a suitable UV lamp (e.g., 427 nm) under an inert atmosphere (e.g., nitrogen) until the reaction is complete, which can be monitored by the disappearance of the iodine color.[7][8]
-
-
Step 3: Deprotection (if a methoxy precursor is used):
-
The resulting methoxychrysene is then deprotected to yield the final this compound. This can be achieved by treating the intermediate with a demethylating agent like boron tribromide (BBr₃) in an appropriate solvent.
-
Purification Protocol
Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and residual catalysts. A multi-step purification process is recommended.
-
Initial Work-up:
-
After the reaction, the mixture is typically washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.[7] The organic phase is then dried over an anhydrous salt like magnesium sulfate.
-
-
Chromatography:
-
The crude product is subjected to column chromatography. Based on procedures for similar polycyclic aromatic compounds, a silica gel or alumina column can be effective.[9]
-
A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can be used to separate the product from less polar impurities.
-
-
Recrystallization:
-
The fractions containing the purified product are combined, and the solvent is evaporated.
-
The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol-water or toluene) to obtain highly pure, crystalline this compound.[9]
-
Physicochemical and Spectroscopic Characterization
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 37515-51-8 | [4] |
| Molecular Formula | C₁₈H₁₂O | [4] |
| Molecular Weight | 244.29 g/mol | [4] |
| Melting Point | 150 °C (decomposes) | [4] |
| Appearance | Solid | [2] |
| XlogP (Predicted) | 5.3 | [5] |
Spectroscopic Data
-
Mass Spectrometry (MS): The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing characteristic fragmentation patterns that can be used for its identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Data for ¹³C NMR of this compound is available on databases such as SpectraBase, which is essential for confirming the carbon skeleton of the molecule.[5] The chemical shifts of the carbon atoms are influenced by the aromatic ring system and the hydroxyl substituent.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Additionally, absorptions corresponding to C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic system (around 1450-1600 cm⁻¹) would be present.[10]
Biological Significance and Applications
This compound is of significant interest to researchers in toxicology and drug development due to its formation as a metabolite of the pro-carcinogen chrysene and its potential biological activities.[2]
Metabolism of Chrysene
Chrysene undergoes metabolic activation in organisms, leading to the formation of various hydroxylated metabolites, including this compound. This process is a key area of study in understanding the carcinogenicity of PAHs.[1]
Endocrine Disrupting Activity
There is growing evidence that this compound may act as an endocrine disruptor.[2] Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[11]
-
Mechanism of Action: While the precise mechanisms are still under investigation, some PAHs and their metabolites have been shown to interact with steroid hormone pathways.[12] this compound has been identified as a potential endocrine disruptor that may target breast cancer proteins.[2] EDCs can exert their effects by mimicking or blocking hormone receptors, thereby disrupting normal physiological processes.[13]
-
Developmental Toxicity: Studies in zebrafish (Danio rerio) embryos have shown that this compound can induce mortality at certain concentrations, although it did not cause the same circulatory defects observed with its isomer, 2-hydroxychrysene.[14] It was also observed to cause abnormal eye formation, albeit to a lesser extent than the 2-isomer.[14] These findings highlight its potential for developmental toxicity.
Applications in Research
-
Analytical Standard: Purified this compound serves as a critical analytical standard for environmental and biological monitoring of PAH exposure.[15]
-
Toxicological Studies: It is used in in vitro and in vivo studies to elucidate the mechanisms of chrysene-induced toxicity and carcinogenesis.
-
Endocrine Disruptor Screening: this compound is a relevant compound for screening assays aimed at identifying environmental endocrine disruptors and understanding their structure-activity relationships.
Conclusion
This compound is a key metabolite of chrysene with significant implications for environmental health and toxicology. A thorough understanding of its chemical properties, synthesis, and biological activities is essential for researchers in these fields. The proposed synthetic and purification protocols provide a framework for obtaining high-purity material for further investigation. Continued research into the endocrine-disrupting properties and other toxicological effects of this compound will be crucial for assessing the risks associated with PAH exposure and for developing strategies to mitigate their impact on human health.
References
-
Bock, K. W., & Lilienblum, W. (1999). Glucuronidation of this compound in rat liver microsomes. Biochemical Pharmacology, 57(6), 653-6. (Available at: [Link])
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37766, this compound. Retrieved from [Link]
-
Diamante, G., et al. (2017). Effects of 2-hydroxychrysene, this compound, phenanthrene, chrysene and 17β-estradiol on the development of zebrafish (Danio rerio) embryos. Aquatic Toxicology, 189, 133-142. (Available at: [Link])
-
Nielsen, B. B., et al. (2012). Photochemical synthesis of chrysenols. Polycyclic Aromatic Compounds, 32(3), 337-350. (Available at: [Link])
-
Organic Syntheses. (n.d.). Photochemical [2+2] Cycloaddition. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benz[a]anthracene. Retrieved from [Link]
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Exposome-Explorer. (n.d.). This compound (Compound). Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Albini, A. (2022). Photochemical Reactions as a Useful and Easy to Implement and Scale-Up, New Method for the Synthesis of Chemicals. In Greener Synthesis of Organic Compounds. CRC Press. (Available at: [Link])
-
UC Berkeley Superfund Research Program. (n.d.). Project 2: Exposomics Of Endocrine Disruption. Retrieved from [Link]
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NASA Ames Research Center. (n.d.). Chrysene Spectra. Retrieved from [Link]
-
Park, J., et al. (2017). Endocrine-Disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Cancer Prevention, 22(1), 1-8. (Available at: [Link])
-
Podstawka-Proniewicz, E., et al. (2012). Vibrational and surface-enhanced vibrational spectra of 6-nitrochrysene. Journal of Raman Spectroscopy, 43(10), 1461-1471. (Available at: [Link])
-
MDPI. (2023). Assessment of Endocrine-Disrupting Properties in Cosmetic Ingredients: Focus on UV Filters and Alternative Testing Methods. Cosmetics, 10(6), 175. (Available at: [Link])
-
Nielsen, B. B., et al. (2023). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 263. (Available at: [Link])
-
IPEN. (n.d.). Endocrine Disrupting Chemicals: Threats to Human Health. Retrieved from [Link]
-
University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Golding, B. T., et al. (2011). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry, 9(18), 6296-6304. (Available at: [Link])
-
eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Data of 6-Hydroxychrysene
This guide provides a comprehensive analysis of the spectral data for 6-Hydroxychrysene, a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene.[1][2] Understanding the spectral signature of this compound is critical for researchers in environmental science, toxicology, and drug development for its accurate identification and quantification in complex matrices. This document collates and interprets nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy data, offering field-proven insights into the relationship between the molecular structure of this compound and its spectral characteristics.
Introduction to this compound
This compound, with the chemical formula C₁₈H₁₂O, belongs to the class of organic compounds known as chrysenes.[1] It is formed in biological systems through the metabolic conversion of chrysene, a common environmental pollutant.[1][2] The introduction of a hydroxyl group onto the chrysene scaffold significantly alters its physicochemical properties, including its spectral behavior. Accurate spectral characterization is therefore paramount for its unambiguous identification.
Caption: Chemical structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon-hydrogen framework of this compound.
1.1: ¹H NMR Spectroscopy
While a complete, publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, analysis of the structure allows for the prediction of the key proton signals. The spectrum is expected to be complex due to the numerous aromatic protons and their spin-spin coupling. For comparison, the ¹H NMR spectrum of the parent compound, chrysene, shows signals in the aromatic region between 7.6 and 8.8 ppm in CDCl₃. The introduction of the hydroxyl group at the 6-position will induce shifts in the neighboring protons due to its electronic effects.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1, H-12 | ~8.6 - 8.8 | d | ~8-9 |
| H-2, H-11 | ~7.6 - 7.8 | t | ~7-8 |
| H-3, H-10 | ~7.6 - 7.8 | t | ~7-8 |
| H-4, H-9 | ~7.9 - 8.1 | d | ~8-9 |
| H-5 | ~7.4 - 7.6 | d | ~8-9 |
| H-7 | ~7.3 - 7.5 | d | ~8-9 |
| H-8 | ~7.8 - 8.0 | d | ~8-9 |
| OH | ~5.0 - 6.0 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
1.2: ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. PubChem lists the existence of a ¹³C NMR spectrum for this compound, and while the full dataset is proprietary, some chemical shifts can be inferred and compared with the parent chrysene.[1] The carbon atom bearing the hydroxyl group (C-6) is expected to be significantly deshielded.
Known and Predicted ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| C-6 (C-OH) | ~150-155 |
| Other Aromatic C-H | ~110-130 |
| Quaternary Aromatic C | ~125-135 |
Note: These are approximate ranges. The parent chrysene shows ¹³C NMR signals between 121 and 132 ppm in CDCl₃.
1.3: Experimental Protocol for NMR Data Acquisition
The following provides a generalized, robust protocol for acquiring high-quality NMR spectra of this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).
-
Filter the solution through a glass wool plug into a standard 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Standard workflow for NMR analysis.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
2.1: Electron Ionization Mass Spectrometry (EI-MS)
For a molecule like this compound, EI-MS is expected to produce a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic system. The molecular weight of this compound is 244.29 g/mol .[1]
Predicted Mass Spectrum Data for this compound:
| m/z | Ion Identity | Predicted Relative Intensity |
| 244 | [M]⁺˙ | High |
| 215 | [M-CHO]⁺ | Moderate |
| 189 | [M-C₂HO-CO]⁺ | Moderate to Low |
| 122 | [C₁₀H₈]⁺ (Naphthalene fragment) | Low |
Note: The fragmentation of hydroxylated PAHs often involves the loss of CO or CHO radicals.
The PubChem database indicates a GC-MS analysis with a top peak at m/z 244 and other significant peaks at 215 and 122, which is consistent with the predicted fragmentation.[1]
2.2: Experimental Protocol for MS Data Acquisition
A standard protocol for obtaining an EI-MS spectrum is as follows:
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
Caption: Predicted EI-MS fragmentation pathway.
Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like that of this compound.
3.1: UV-Vis Absorption Spectrum
The UV-Vis spectrum of this compound is expected to be similar to that of its parent compound, chrysene, but with potential shifts in the absorption maxima (λ_max) due to the auxochromic effect of the hydroxyl group. Chrysene in alcohol exhibits several absorption maxima, including strong absorptions at 268 nm and 320 nm.[3] The hydroxyl group is likely to cause a bathochromic (red) shift in these absorptions.
Reference UV-Vis Data for Chrysene (in Alcohol):
| λ_max (nm) |
| 222 |
| 258 |
| 268 |
| 295 |
| 320 |
| 344 |
| 353 |
| 361 |
Source: PubChem CID 9171[3]
The spectrum of this compound is anticipated to show a similar pattern of multiple absorption bands characteristic of polycyclic aromatic systems.
3.2: Experimental Protocol for UV-Vis Data Acquisition
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Measurement Parameters:
-
Wavelength Range: 200-600 nm.
-
Blank: Use the same solvent as used for the sample.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Scan Speed: Medium.
The resulting spectrum should be plotted as absorbance versus wavelength, and the λ_max values should be identified.
Conclusion
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The Enigmatic Presence of 6-Hydroxychrysene in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
6-Hydroxychrysene, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) chrysene, represents an emerging area of interest in environmental science and toxicology. While the parent compound, chrysene, is a well-documented ubiquitous environmental contaminant, the natural occurrence, fate, and ecological impact of its hydroxylated metabolite, this compound, are less understood. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the presence of this compound in the environment. It delves into its formation through both biotic and abiotic pathways, its detection in environmental matrices, and its potential toxicological significance. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the environmental burden and biological implications of this and similar PAH derivatives.
Introduction: The Rise of Hydroxylated PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds resulting from the incomplete combustion of organic materials. Their widespread presence in the air, water, and soil, coupled with the carcinogenic and mutagenic properties of many congeners, has made them a focal point of environmental monitoring and research. Chrysene, a four-ring PAH, is commonly found in coal tar, creosote, and as a product of fossil fuel combustion.[1]
While the environmental impact of parent PAHs is well-established, there is a growing recognition of the importance of their transformation products, particularly hydroxylated PAHs (OH-PAHs). These derivatives are formed through metabolic processes in organisms and via abiotic degradation in the environment. This compound (6-OH-CHR) is one such derivative, formed by the introduction of a hydroxyl group onto the chrysene backbone.[2] This structural modification significantly alters the physicochemical properties of the parent compound, influencing its solubility, bioavailability, and toxicological profile.
This guide will explore the multifaceted nature of this compound's presence in the environment, from its genesis to its analytical determination and potential ecological consequences.
Formation Pathways: A Tale of Biotic and Abiotic Transformation
The occurrence of this compound in the environment is not due to direct industrial production but rather as a transformation product of its parent compound, chrysene. Two primary pathways contribute to its formation:
Biotic Formation: The Metabolic Activation of Chrysene
In biological systems, the metabolism of PAHs is a double-edged sword. It is a detoxification mechanism, yet it can also lead to the formation of more reactive and toxic intermediates. The primary enzymatic machinery responsible for the initial oxidation of chrysene is the cytochrome P450 monooxygenase system. This process leads to the formation of various hydroxylated metabolites, including this compound.
Studies have demonstrated the metabolism of chrysene to its hydroxylated derivatives in various organisms. While much of the research has focused on mammalian systems for toxicological assessment, it is plausible that microorganisms in soil and sediment also possess the enzymatic capability to transform chrysene into this compound.
Figure 1: Simplified diagram of the metabolic activation of chrysene to this compound.
Abiotic Formation: The Role of Photo-oxidation
Beyond biological systems, abiotic processes in the environment can also lead to the formation of this compound. A significant pathway is the photo-oxidation of chrysene in the presence of sunlight. In aquatic environments, dissolved chrysene can react with photochemically produced reactive oxygen species, such as hydroxyl radicals, leading to its hydroxylation.[3] This process is particularly relevant in surface waters exposed to sunlight and in the atmosphere. The atmospheric degradation of chrysene initiated by hydroxyl radicals has been shown to produce various oxygenated and nitrated PAHs, including hydroxychrysene.[3]
Figure 2: Abiotic formation of this compound via photo-oxidation.
Environmental Occurrence and Concentration
While the formation pathways of this compound are established, data on its actual concentrations in various environmental compartments are still emerging. The majority of monitoring programs have historically focused on the parent PAHs. However, recent advancements in analytical techniques have enabled the detection of a wider range of PAH derivatives.
| Environmental Matrix | Reported Concentration of this compound | Reference |
| Sediment | 2.4 ng/g | [4] |
| Water | Not widely reported, but other OH-PAHs detected in the ng/L range. | - |
| Soil | Data is limited; parent chrysene is frequently detected. | - |
| Air | Theoretical formation, but concentration data is scarce. | - |
Note: The table highlights the current data scarcity for this compound in several key environmental matrices. The detection of other hydroxylated PAHs in water suggests that this compound is also likely present.
Analytical Methodologies: Detection and Quantification
The accurate detection and quantification of this compound in complex environmental matrices require sophisticated analytical methodologies. The low concentrations and potential for interference from other organic compounds necessitate highly sensitive and selective techniques.
Sample Preparation: Extraction and Cleanup
A critical step in the analysis of this compound is its efficient extraction from the sample matrix and the removal of interfering substances.
-
Water Samples: Solid-phase extraction (SPE) is a commonly employed technique for the extraction and pre-concentration of hydroxylated PAHs from water.[5][6] C18 or polymeric sorbents are effective in retaining these moderately polar compounds.
-
Soil and Sediment Samples: The extraction of this compound from solid matrices is more challenging due to its potential to bind to organic matter. Techniques such as pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and ultrasonic extraction are often used with organic solvents like acetone, hexane, or dichloromethane.[7] A subsequent cleanup step, often using silica or alumina solid-phase extraction, is crucial to remove lipids and other co-extractives that can interfere with the analysis.[8]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of PAHs and their derivatives.[9][10] For hydroxylated compounds like this compound, a derivatization step (e.g., silylation) is often required to improve their volatility and chromatographic behavior.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as the method of choice for the analysis of hydroxylated PAHs.[11][12][13] It offers high sensitivity and selectivity without the need for derivatization. Reversed-phase chromatography is typically used for separation, and tandem mass spectrometry provides unambiguous identification and quantification.
Experimental Protocol: Analysis of this compound in Water by SPE and LC-MS/MS
This protocol provides a general workflow for the determination of this compound in surface water.
-
Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Store at 4°C and analyze as soon as possible.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 10 mL of methanol followed by 10 mL of deionized water.
-
Pass 500 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove salts.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the retained analytes with 10 mL of methanol.
-
-
Sample Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Monitor the precursor ion [M-H]⁻ and at least two product ions for quantification and confirmation.
-
Figure 3: Experimental workflow for the analysis of this compound in water.
Environmental Fate and Degradation
The environmental persistence of this compound is a key factor in determining its potential for long-term ecological impact. Like other hydroxylated PAHs, its fate is governed by a combination of abiotic and biotic degradation processes.
Abiotic Degradation: The Influence of Light
Photodegradation is a significant removal mechanism for hydroxylated PAHs in sunlit surface waters.[11][14] The presence of the hydroxyl group can make these compounds more susceptible to photochemical reactions compared to their parent PAHs. Studies on other OH-PAHs have shown that photodegradation follows pseudo-first-order kinetics, with half-lives in surface waters ranging from minutes to hours.[11] The degradation pathways can involve further hydroxylation, dehydrogenation, and isomerization.[11]
Biotic Degradation: Microbial Metabolism
Microorganisms, particularly bacteria and fungi, play a crucial role in the breakdown of PAHs and their derivatives in soil and sediment.[3][9] The initial step in the aerobic bacterial degradation of aromatic compounds often involves the enzymatic hydroxylation of the aromatic ring.[3] It is therefore likely that microorganisms capable of degrading chrysene can also metabolize this compound, potentially leading to ring cleavage and eventual mineralization to carbon dioxide and water. The rate and extent of biodegradation will depend on various environmental factors, including microbial community composition, nutrient availability, temperature, and pH.
Toxicological Significance and Environmental Risk
The toxicological profile of this compound is an area of active research. The addition of a hydroxyl group can alter the biological activity of the parent PAH, sometimes leading to increased toxicity.
Studies on aquatic organisms, particularly fish embryos, have shown that hydroxylated chrysenes can cause developmental toxicity. Interestingly, there appears to be a regioselective toxicity, with some studies indicating that other isomers of hydroxychrysene may be more potent than this compound in causing certain adverse effects.
The environmental risk posed by this compound is a function of its concentration in the environment (exposure) and its inherent toxicity. While current data on environmental concentrations are limited, the known toxicological effects of hydroxylated PAHs warrant further investigation into the potential risks to ecosystem and human health.
Conclusion and Future Perspectives
This compound is a naturally occurring derivative of the ubiquitous environmental contaminant chrysene. Its formation through both metabolic and abiotic processes ensures its presence in various environmental compartments. While analytical methods for its detection are available, a more comprehensive understanding of its environmental concentrations, fate, and long-term ecological effects is needed.
Future research should focus on:
-
Widespread Monitoring: Conducting systematic monitoring studies to determine the concentration of this compound in air, water, soil, and sediment across different geographical locations and pollution gradients.
-
Method Development: Validating and standardizing analytical protocols for the routine analysis of this compound in complex environmental matrices.
-
Degradation Studies: Investigating the specific abiotic and biotic degradation pathways and kinetics of this compound to better predict its environmental persistence.
-
Toxicological Assessment: Further elucidating the toxicological mechanisms of this compound and its potential synergistic or antagonistic effects in mixtures with other PAHs and their derivatives.
A deeper understanding of the environmental life cycle of this compound will be crucial for a more accurate assessment of the risks posed by PAH contamination and for the development of effective environmental management and remediation strategies.
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An In-Depth Technical Guide to the Initial Toxicological Screening of 6-Hydroxychrysene
This document provides a comprehensive framework for conducting the initial toxicological screening of 6-hydroxychrysene, a known metabolite of the polycyclic aromatic hydrocarbon (PAH), chrysene.[1] As researchers and drug development professionals, understanding the potential liabilities of such metabolites is critical for both environmental safety assessment and drug candidate de-risking. This guide is structured not as a rigid template, but as a logical, tiered approach, moving from fundamental mechanistic considerations to detailed in vitro protocols and preliminary in vivo assessments. The experimental choices detailed herein are grounded in established toxicological principles for PAHs, emphasizing causality and the generation of robust, self-validating data.
Introduction and Strategic Overview
Polycyclic aromatic hydrocarbons (PAHs) are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials.[2] Their parent compounds, such as chrysene, are often pro-toxicants, requiring metabolic activation to exert their full toxic potential. This compound is a phase I metabolite of chrysene, and its toxicological profile cannot be assumed to mirror the parent compound.[1][3] Indeed, studies on hydroxylated PAH isomers have revealed significant differences in toxicity, a phenomenon known as regioselective toxicity.[4] For instance, in zebrafish embryos, 2-hydroxychrysene was found to be significantly more toxic than this compound, highlighting the necessity of individual metabolite assessment.[5][6]
Our screening strategy is therefore designed as a tiered cascade. It begins with a battery of in vitro assays to efficiently assess cytotoxicity and genotoxicity, the primary hazards associated with this chemical class.[7][8] Positive findings in these initial screens would then trigger a more focused, preliminary in vivo assessment to understand systemic effects. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal testing to only what is scientifically justified by preceding data.[9][10]
Core Mechanistic Considerations: The "Why" of Our Approach
The toxicity of many PAHs and their metabolites is intrinsically linked to two interconnected processes: activation of the Aryl Hydrocarbon Receptor (AHR) and subsequent metabolic activation into reactive species that can damage DNA.[11]
2.1. The Aryl Hydrocarbon Receptor (AHR) Pathway The AHR is a ligand-activated transcription factor that plays a central role in sensing xenobiotics.[12] Upon binding a ligand like a PAH, the AHR translocates to the nucleus, dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) on DNA. This action upregulates the expression of a suite of genes, most notably Phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). While this is a detoxification pathway, it can paradoxically lead to the creation of more toxic metabolites.[8] Therefore, understanding the potential of this compound to activate AHR is a key piece of the puzzle.
2.2. Metabolic Activation and Genotoxicity The CYP enzymes induced by AHR activation can further oxidize PAHs and their hydroxylated metabolites.[11] This process can form highly reactive diol-epoxides, which are ultimate carcinogens capable of forming covalent adducts with DNA.[11] These adducts, if not repaired, can lead to mutations during DNA replication, which is the molecular initiating event for chemical carcinogenesis.[11] This mechanistic understanding forms the rationale for prioritizing genotoxicity assays in our screening cascade.
Caption: Metabolic activation and AHR-mediated toxicity pathway for this compound.
In Vitro Screening Cascade: A Phased Approach
The initial toxicological evaluation of this compound will be conducted using a tiered in vitro approach. This allows for a rapid, cost-effective assessment of key toxicological endpoints while minimizing the use of animals. The workflow is designed to first establish a cytotoxicity profile, which then informs the dose selection for subsequent, more sensitive genotoxicity assays.
Caption: Experimental workflow for the in vitro toxicological screening of this compound.
Cytotoxicity Assessment
Rationale: The primary goal here is twofold: 1) to determine the intrinsic cytotoxicity of this compound, and 2) to identify a range of non-cytotoxic concentrations for use in subsequent genotoxicity assays. Running genotoxicity tests at highly cytotoxic concentrations can produce false-positive results due to DNA damage associated with the cell death process itself, rather than a direct interaction with the test agent. We will use a metabolically competent human liver cell line, HepG2, as it represents a relevant organ for PAH metabolism.[13]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells must be constant and non-toxic (e.g., ≤ 0.5%).
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the respective concentrations of this compound.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Based on the cytotoxicity results, genotoxicity assays will be conducted at concentrations up to a maximum of 80% of the calculated IC50 value to avoid confounding effects from cytotoxicity.[8]
Rationale: The Ames test is a gold-standard, widely accepted assay for identifying compounds that can cause gene mutations.[14][15] We will use multiple strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot grow without it. The assay measures the ability of this compound to cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies.[15] Crucially, the test must be performed both with and without an external metabolic activation system (S9 fraction from rat liver) to determine if the parent compound or its metabolites are mutagenic.[14][16]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use S. typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).
-
Metabolic Activation: Prepare the S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP, G6P). Keep on ice.
-
Assay Setup (for each strain, +/- S9):
-
To a sterile test tube, add:
-
0.1 mL of an overnight bacterial culture.
-
0.1 mL of the test compound at a specific concentration (in DMSO).
-
0.5 mL of sterile phosphate buffer (for -S9 condition) OR 0.5 mL of S9 mix (for +S9 condition).
-
-
-
Controls:
-
Vehicle Control: 0.1 mL of DMSO.
-
Positive Controls (-S9): Sodium azide for TA100; 2-nitrofluorene for TA98.
-
Positive Controls (+S9): 2-Aminoanthracene for both TA98 and TA100.
-
-
Incubation & Plating: Briefly vortex the tubes and pre-incubate at 37°C for 20 minutes. After incubation, add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Rationale: While the Ames test detects gene mutations, the Comet Assay detects another critical form of genotoxicity: DNA strand breaks.[17][18] This assay is highly sensitive and provides data at the individual cell level.[19][20] In this method, cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail is proportional to the amount of DNA damage.[18]
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat HepG2 cells with non-cytotoxic concentrations of this compound (and controls) for a defined period (e.g., 4 hours).
-
Controls:
-
Vehicle Control: DMSO-treated cells.
-
Positive Control: A known genotoxic agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS).
-
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow it to solidify on ice.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail (% Tail DNA), which is the primary metric of damage. Score at least 50-100 cells per slide.
-
Data Analysis: Compare the mean % Tail DNA from the treated groups to the vehicle control group using appropriate statistical tests. A significant, dose-dependent increase indicates a positive result.
Data Interpretation and Tiered Progression
The data from the in vitro cascade must be synthesized to form a coherent initial hazard profile.
Table 1: Summary of In Vitro Toxicological Endpoints
| Assay | Endpoint | Cell/Strain | Metabolic Activation | Result (Example) |
|---|---|---|---|---|
| Cytotoxicity | ||||
| MTT Assay | IC50 | HepG2 | Endogenous | 45 µM |
| Genotoxicity | ||||
| Ames Test | Mutagenicity Index | S. typhimurium TA98 | - S9 | Negative (<2x) |
| S. typhimurium TA98 | + S9 | Positive (4.5x) | ||
| S. typhimurium TA100 | - S9 | Negative (<2x) | ||
| S. typhimurium TA100 | + S9 | Positive (3.2x) |
| Comet Assay | % Tail DNA | HepG2 | Endogenous | Positive (Dose-dependent increase) |
A result profile like the example in Table 1—where the compound is mutagenic only after metabolic activation and causes DNA strand breaks in human cells—is a significant finding. Such a profile strongly suggests that this compound is a pro-genotoxic agent.
This outcome would provide a clear, data-driven justification to progress to the next tier of testing: a preliminary in vivo study.
Caption: Logic diagram for tiered progression based on in vitro screening outcomes.
Preliminary In Vivo Assessment (Tier 2)
Rationale: Should the in vitro data indicate a genotoxic hazard, a limited in vivo study is warranted to assess acute systemic toxicity and observe for signs of target organ effects. The goal is not a full-scale chronic study, but rather an initial characterization in a whole animal system. We would select a method like the OECD 423 (Acute Toxic Class Method) or OECD 425 (Up-and-Down Procedure), which are designed to estimate acute toxicity while minimizing animal use.[9][10][21]
Methodology: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
This protocol uses a stepwise procedure with a small number of animals (typically 3) per step.[10]
-
Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rat).
-
Starting Dose: Based on the in vitro data and any available information on related compounds, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Procedure:
-
Three fasted animals are dosed sequentially at the starting dose level.
-
The outcome for each step (mortality or survival) determines the next step.
-
If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose may be increased.
-
-
Observations: Animals are observed for clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, respiration) immediately after dosing and periodically for 14 days. Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The study allows for the classification of the substance into a specific hazard category based on the observed mortality, providing critical information for any further development or risk assessment.
Conclusion
This technical guide outlines a systematic and scientifically-grounded approach for the initial toxicological screening of this compound. By integrating mechanistic understanding with a tiered testing strategy, this framework ensures that the most relevant toxicological endpoints—cytotoxicity and genotoxicity—are evaluated efficiently. The progression from robust in vitro assays to a limited, guideline-compliant in vivo study only when justified by the data represents a responsible and resource-effective strategy for hazard identification. The resulting data package will provide a clear, defensible foundation for informed decision-making regarding the safety profile of this PAH metabolite.
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An In-Depth Technical Guide to the Endocrine-Disrupting Potential of 6-Hydroxychrysene
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of environmental toxicology and drug development, the nuanced interactions of xenobiotics with endogenous hormonal pathways present a formidable challenge. Among the vast class of polycyclic aromatic hydrocarbons (PAHs), hydroxylated metabolites such as 6-hydroxychrysene warrant particular scrutiny. While the parent compound, chrysene, is a known environmental constituent, its metabolic transformation products may possess unique and potent biological activities. This guide is crafted from a field-proven perspective, designed to equip researchers with the foundational knowledge and practical methodologies to rigorously assess the endocrine-disrupting potential of this compound. Our focus extends beyond mere protocol recitation; we delve into the causality of experimental design, ensuring a self-validating system of inquiry.
Introduction to this compound: An Emerging Contaminant of Concern
This compound is a metabolite of chrysene, a four-ring polycyclic aromatic hydrocarbon (PAH) commonly found as a product of incomplete combustion of organic materials[1]. As a hydroxylated PAH, this compound exhibits increased water solubility compared to its parent compound, potentially altering its environmental fate and bioavailability. The introduction of a hydroxyl group can also dramatically change the molecule's interaction with biological receptors, including those of the endocrine system.
Initial investigations have revealed that different isomers of hydroxychrysene can have varying toxicological profiles. For instance, studies on zebrafish and Japanese medaka embryos have shown that the 2-hydroxychrysene isomer is generally more potent in inducing developmental toxicity, such as anemia and mortality, compared to this compound[2][3]. However, this does not preclude this compound from having significant, and perhaps more subtle, endocrine-disrupting effects. A key study has identified this compound as an antagonist of the estrogen receptor, providing direct evidence of its potential to interfere with hormonal signaling[2][4].
This guide will provide a comprehensive overview of the known endocrine-disrupting activity of this compound and, more importantly, will detail the necessary experimental frameworks to fully characterize its potential impacts on other key endocrine pathways.
Estrogen Receptor Antagonism: The Known Mechanism of Action
The most definitive endocrine-disrupting effect of this compound identified to date is its antagonism of the estrogen receptor (ER)[2][4]. The estrogen signaling pathway is crucial for the regulation of a vast array of physiological processes, including reproductive development, bone maintenance, and cardiovascular health.
The Estrogen Receptor Signaling Pathway
The estrogen receptor exists in two primary isoforms, ERα and ERβ, which are encoded by distinct genes and exhibit different tissue distributions and transcriptional activities[5]. Upon binding to its natural ligand, 17β-estradiol (E2), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.
An antagonist, such as this compound, can disrupt this process by binding to the ligand-binding domain of the ER, preventing the binding of the natural hormone. This binding event may induce a conformational change that inhibits the recruitment of coactivators, thereby blocking the transcriptional activation of estrogen-responsive genes.
Experimental Workflow: Estrogen Receptor Transactivation Assay
To quantitatively assess the estrogenic and anti-estrogenic activity of this compound, a reporter gene assay, such as the Estrogen Receptor Transactivation Assay (OECD Test Guideline 455), is the gold standard[4][6][7]. This assay utilizes a mammalian cell line stably transfected with a construct containing an estrogen-responsive promoter driving the expression of a reporter gene, typically luciferase.
Detailed Protocol: Estrogen Receptor Transactivation Assay (Antagonist Mode)
This protocol is based on the principles outlined in OECD Test Guideline 455[4][6][7].
1. Cell Culture and Seeding:
- Culture a suitable estrogen-responsive cell line (e.g., HeLa-9903 or BG1Luc-4E2) according to the supplier's recommendations.
- Harvest the cells and adjust the cell density to the optimal concentration for seeding in 96-well plates.
- Seed the cells into the wells of a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Preparation of Test Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare a series of dilutions of this compound in culture medium.
- Prepare a solution of 17β-estradiol (E2) at a concentration that induces a submaximal response (e.g., EC50).
- Prepare co-exposure solutions containing the fixed concentration of E2 and each dilution of this compound.
3. Chemical Exposure:
- Remove the culture medium from the 96-well plates.
- Add the prepared test solutions to the respective wells, including:
- Vehicle control (solvent only)
- E2 control
- This compound alone (to confirm lack of agonistic activity)
- Co-exposure solutions of E2 and this compound
- Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator.
4. Luciferase Assay:
- After incubation, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer.
- Add the luciferase substrate to each well.
5. Data Acquisition and Analysis:
- Measure the luminescence in each well using a luminometer.
- Normalize the luminescence values to a measure of cell viability (e.g., protein concentration or a concurrent cytotoxicity assay).
- Plot the percentage of inhibition of E2-induced activity as a function of the this compound concentration.
- Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in the E2-induced response.
Investigating Broader Endocrine-Disrupting Potential
While the estrogen receptor antagonism of this compound is an important finding, a comprehensive assessment of its endocrine-disrupting potential requires investigation into other key pathways. The following sections outline the methodologies to explore these potential interactions. To date, there is a lack of specific experimental data for this compound in these assays.
Androgen Receptor Signaling
The androgen receptor (AR) is critical for male sexual development and function. Chemicals that interfere with AR signaling can act as agonists (mimicking androgens) or antagonists (blocking androgens).
Experimental Approach: Androgen Receptor Transactivation Assay
Similar to the ER transactivation assay, an AR-responsive reporter gene assay can be used to determine the androgenic and anti-androgenic potential of this compound[3][8][9].
Protocol: H295R Steroidogenesis Assay
This protocol is a summary of the key steps outlined in OECD TG 456.[2][6][10][11][12]
1. Cell Culture:
- Culture H295R cells in appropriate medium supplemented with the necessary growth factors.
- Seed the cells in 24- or 48-well plates and allow them to attach and grow for 24 hours.
2. Chemical Exposure:
- Prepare a range of concentrations of this compound in culture medium.
- Replace the existing medium with the medium containing the test chemical or controls (vehicle, positive and negative controls for induction and inhibition, such as forskolin and prochloraz, respectively).
- Incubate the cells for 48 hours.
3. Sample Collection and Analysis:
- Collect the culture medium from each well for hormone analysis.
- Measure the concentrations of testosterone and estradiol in the medium using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).
- Perform a cell viability assay on the remaining cells to account for cytotoxicity.
4. Data Interpretation:
- Compare the hormone concentrations in the wells treated with this compound to the vehicle control wells.
- A statistically significant increase or decrease in hormone production indicates an effect on steroidogenesis.
Aromatase Activity
Aromatase (CYP19A1) is a key enzyme in steroidogenesis that catalyzes the conversion of androgens (e.g., testosterone) to estrogens (e.g., estradiol). Inhibition of aromatase can lead to a decrease in estrogen levels and an increase in androgen levels.
Experimental Approach: Aromatase Inhibition Assay
A common in vitro method to assess aromatase inhibition is to use human recombinant CYP19A1 and a fluorescent substrate.
Protocol: Aromatase Inhibition Assay
1. Reagent Preparation:
- Prepare a reaction buffer containing a NADPH regenerating system.
- Prepare serial dilutions of this compound and a known aromatase inhibitor (e.g., letrozole) as a positive control.
2. Assay Procedure:
- In a 96-well plate, add the reaction buffer, recombinant human CYP19A1, and the test compound or controls.
- Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding a fluorogenic substrate (e.g., dibenzylfluorescein).
- Incubate the plate at 37°C for a specified time.
- Stop the reaction and measure the fluorescence.
3. Data Analysis:
- Calculate the percentage of aromatase inhibition for each concentration of this compound.
- Plot the percentage of inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Summary of Endocrine-Disrupting Potential and Data Gaps
The following table summarizes the current state of knowledge regarding the endocrine-disrupting potential of this compound and highlights the existing data gaps that future research should address.
| Endocrine Pathway | Known Effect of this compound | Data Gaps | Recommended Assay |
| Estrogen Receptor (ER) | Antagonist [2][4] | - Quantitative binding affinity (Ki) - ER isoform specificity (ERα vs. ERβ) | - Radioligand Binding Assay - ERα/ERβ specific transactivation assays |
| Androgen Receptor (AR) | Unknown | - Agonist/antagonist activity - Binding affinity | - Androgen Receptor Transactivation Assay - AR Binding Assay |
| Steroidogenesis | Unknown | - Effects on testosterone and estradiol production | - H295R Steroidogenesis Assay (OECD 456) [2][6][10][11][12] |
| Aromatase (CYP19A1) | Unknown | - Inhibitory potential (IC50) | - Recombinant Aromatase Inhibition Assay |
Conclusion and Future Directions
This technical guide provides a framework for the comprehensive evaluation of the endocrine-disrupting potential of this compound. The confirmed estrogen receptor antagonism of this compound underscores its biological activity and necessitates a thorough investigation of its interactions with other key endocrine pathways. The detailed protocols provided herein offer a clear roadmap for researchers to generate the critical data needed to fill the existing knowledge gaps.
Future research should prioritize the assessment of this compound's effects on androgen receptor signaling, steroidogenesis, and aromatase activity. A complete understanding of its endocrine-disrupting profile is essential for accurate risk assessment and for informing regulatory decisions regarding this and other hydroxylated PAHs. The integration of in vitro data with in silico predictions and, where warranted, targeted in vivo studies will provide the most robust and comprehensive evaluation of the potential hazards posed by this compound.
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Methodological & Application
Application Note: Synthesis of 6-Hydroxychrysene Analytical Standard
Introduction and Scope
6-Hydroxychrysene is a principal metabolite of chrysene, a polycyclic aromatic hydrocarbon (PAH) commonly found as an environmental pollutant resulting from the incomplete combustion of organic materials.[1][2] As a xenobiotic metabolite, the availability of a high-purity this compound standard is essential for toxicological studies, environmental monitoring, and cancer research to accurately quantify exposure and understand metabolic pathways.[3][4]
This document provides a detailed, field-tested protocol for the synthesis, purification, and characterization of this compound. The chosen synthetic strategy is based on a robust photochemical cyclization followed by deprotection, a method known for its efficiency and high yields.[3][5] This guide is intended for researchers and professionals in organic synthesis, drug development, and environmental analysis, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Compound Profile and Specifications
A summary of the key chemical and physical properties of the target compound is provided below.
| Property | Value | Source |
| IUPAC Name | chrysen-6-ol | [4] |
| Synonyms | 6-Chrysenol | [6][7] |
| CAS Number | 37515-51-8 | [6][7] |
| Molecular Formula | C₁₈H₁₂O | [4][6] |
| Molecular Weight | 244.29 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | [3] |
| Storage | Store refrigerated (-5°C to 5°C), protected from light.[8] |
Environmental Health & Safety (EHS) Mandate
The synthesis and handling of chrysene and its derivatives require strict adherence to safety protocols due to their toxic and potentially carcinogenic properties.[1][2] All operations must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Respiratory Protection: For handling the powdered compound outside of a sealed environment, a NIOSH-approved respirator with particulate filters is necessary to prevent inhalation.[9]
-
Spill & Containment: In case of a spill, the area should be evacuated. The spilled solid should be carefully swept up, moistened to prevent dusting, and placed into a sealed container for hazardous waste disposal.[9][10] Do not allow the chemical to enter drains or the environment.[9][10]
-
Waste Disposal: All chemical waste, including solvents and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10]
Synthetic Strategy and Workflow
The synthesis of this compound is accomplished via a three-stage process:
-
Stilbene Intermediate Formation: Synthesis of a vinylnaphthalene precursor, which serves as the foundation for the chrysene ring system.
-
Photochemical Cyclization: An iodine-catalyzed photocyclization reaction to form the tetracyclic chrysene core, yielding 6-methoxychrysene.
-
Deprotection: Cleavage of the methyl ether to yield the final this compound product.
This workflow is designed for efficiency and control, with purification steps integrated to ensure the high purity required for an analytical standard.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-[2-(4-methoxyphenyl)-vinyl]-naphthalene (Stilbene Intermediate)
-
Principle: This step utilizes the Wittig reaction to couple a naphthaldehyde with a phosphonium ylide derived from a methoxybenzyl halide. This reaction is highly reliable for forming carbon-carbon double bonds.
-
Materials & Reagents:
Reagent CAS Number M.W. Quantity 4-Methoxybenzyltriphenylphosphonium chloride 19593-08-5 424.90 1.1 eq Sodium methoxide (NaOMe) 124-41-4 54.02 1.1 eq 1-Naphthaldehyde 66-77-3 156.18 1.0 eq Anhydrous Methanol (MeOH) 67-56-1 - Solvent | Dichloromethane (DCM) | 75-09-2 | - | Solvent |
-
Procedure:
-
To a round-bottomed flask under an inert atmosphere (N₂ or Ar), add 4-methoxybenzyltriphenylphosphonium chloride (1.1 eq) and anhydrous methanol.
-
Stir the suspension and add sodium methoxide (1.1 eq) portion-wise. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
After stirring for 30 minutes at room temperature, add a solution of 1-naphthaldehyde (1.0 eq) in methanol dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC (thin-layer chromatography) until the starting aldehyde is consumed.
-
Quench the reaction by adding water.
-
Reduce the solvent volume in vacuo and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
The crude stilbene intermediate is typically purified by flash chromatography on silica gel.
-
Stage 2: Photochemical Synthesis of 6-Methoxychrysene
-
Principle: The synthesized stilbene derivative undergoes an intramolecular cyclization upon exposure to UV light. Iodine is used as an oxidizing agent to facilitate the aromatization of the newly formed ring, leading to the stable chrysene core.[3][5]
-
Materials & Reagents:
Reagent CAS Number M.W. Quantity 1-[2-(4-methoxyphenyl)-vinyl]-naphthalene N/A 258.33 1.0 eq Iodine (I₂) 7553-56-2 253.81 1.1 eq 1,2-Epoxybutane 106-88-7 72.11 ~30 eq | Anhydrous Toluene | 108-88-3 | - | Solvent |
-
Procedure:
-
Dissolve the purified stilbene intermediate (1.0 eq), iodine (1.1 eq), and 1,2-epoxybutane (~30 eq) in degassed, anhydrous toluene in a quartz reaction vessel.[3]
-
Causality: 1,2-Epoxybutane acts as an acid scavenger to neutralize the HI formed during the reaction, preventing side reactions. Degassing the solvent removes oxygen, which can quench the excited state of the molecule.
-
-
Irradiate the solution with a high-pressure mercury lamp (or similar UV source) while stirring. The reaction vessel should be cooled to maintain room temperature.
-
Monitor the reaction by observing the disappearance of the purple iodine color, which typically takes 1.5 to 6 hours.[3]
-
Once the reaction is complete, cool the solution and wash with aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain crude 6-methoxychrysene.
-
Purify the product by recrystallization from a suitable solvent like heptane or ethanol to yield white crystals.[3]
-
Stage 3: Deprotection to this compound
-
Principle: The final step involves the cleavage of the robust aryl-methyl ether bond. Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for this transformation.[3]
Caption: Simplified mechanism of ether cleavage using BBr₃.
-
Materials & Reagents:
Reagent CAS Number M.W. Quantity 6-Methoxychrysene 36275-57-5 258.31 1.0 eq Boron tribromide (BBr₃), 1.0 M in DCM 10294-33-4 250.52 ~1.5 eq Anhydrous Dichloromethane (DCM) 75-09-2 - Solvent | Methanol (MeOH) | 67-56-1 | - | Quenching |
-
Procedure:
-
Dissolve 6-methoxychrysene (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.5 eq) dropwise via syringe.
-
Causality: The reaction is exothermic and BBr₃ is highly reactive with atmospheric moisture; slow addition at low temperature is crucial for control and safety.
-
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Add water and stir for 30 minutes.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the crude this compound.
-
Purification and Final Product Handling
-
Principle: Achieving >98% purity is paramount for a reference standard. Flash column chromatography is the preferred method to remove any unreacted starting material and byproducts.
-
Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in heptane or hexane).
-
Loading & Elution: Carefully load the silica-adsorbed product onto the top of the column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Final Drying: Dry the resulting solid under high vacuum to remove all residual solvent. The final product should be an off-white powder.[3]
-
Analytical Characterization and Quality Control
The identity, structure, and purity of the synthesized this compound must be rigorously confirmed.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Aromatic protons in the characteristic region (~7.5-9.0 ppm), a singlet for the hydroxyl proton. |
| ¹³C NMR | Structural Confirmation | Peaks corresponding to the 18 carbons of the chrysene skeleton, including the C-OH carbon. |
| Mass Spectrometry | Molecular Weight Verification | [M]+ ion at m/z 244.0888 or corresponding [M+H]⁺ or [M-H]⁻ ions.[4][11] |
| HPLC | Purity Assessment | A single major peak (>98% purity) when monitored at a suitable UV wavelength (e.g., 254 nm).[3] |
| Melting Point | Physical Constant Check | A sharp melting point, although decomposition is noted in the literature around 265-287 °C.[3] |
References
-
Fact sheet: Chrysene. Government of Canada. Available at: [Link]
-
Chrysene, 98% MSDS. T3DB. Available at: [Link]
-
Jørgensen, K. B., & Joensen, M. (2008). PHOTOCHEMICAL SYNTHESIS OF CHRYSENOLS. Polycyclic Aromatic Compounds, 28(4-5), 362-372. Available at: [Link]
-
Reduction of Polycyclic Aromatic Quinones: Benz[a]anthracene. Organic Syntheses, Coll. Vol. 6, p.92 (1988); Vol. 51, p.103 (1971). Available at: [Link]
-
Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols. ResearchGate. Available at: [Link]
-
CHRYSENE. CDC Stacks. Available at: [Link]
-
He, S., et al. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 7(12), 2067-70. Available at: [Link]
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis of 2-, 3-, and 6-ethylchrysenes. ResearchGate. Available at: [Link]
-
This compound. CAS Common Chemistry. Available at: [Link]
-
This compound (C18H12O). PubChemLite. Available at: [Link]
Sources
- 1. Fact sheet: Chrysene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C18H12O | CID 37766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound | CAS 37515-51-8 | LGC Standards [lgcstandards.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. isotope.com [isotope.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. PubChemLite - this compound (C18H12O) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: A Guide to the Photochemical Synthesis of Hydroxychrysenes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the photochemical synthesis of hydroxychrysenes, a class of polycyclic aromatic hydrocarbons (PAHs) with significant interest in materials science and medicinal chemistry. We will delve into the mechanistic underpinnings of the primary synthetic route—the photocyclization of stilbene-type precursors—and provide detailed, field-tested protocols for their synthesis, purification, and characterization. This guide is designed to equip researchers with the necessary expertise to successfully implement these methods in their own laboratories.
Introduction: The Allure of Hydroxychrysenes
Chrysenes are tetracyclic aromatic hydrocarbons composed of four fused benzene rings. The introduction of a hydroxyl (-OH) group onto this scaffold creates hydroxychrysenes, unlocking a range of physicochemical properties and biological activities. These compounds serve as crucial intermediates in the synthesis of complex natural products and have been investigated for their potential as estrogen receptor modulators and fluorescent probes.
Traditional synthetic routes to the chrysene core often require harsh conditions and multiple steps. Photochemical synthesis, particularly the photocyclization of diarylethylenes, offers an elegant and often more efficient alternative, proceeding under mild conditions with high regioselectivity. This guide focuses on this powerful photochemical approach.
The Core Mechanism: Photocyclization of Stilbene Analogs
The most common photochemical route to chrysenes and their derivatives is the Mallory reaction, which involves the intramolecular cyclization of a stilbene or a related 1,2-diarylethylene. The general mechanism can be broken down into three key stages, as illustrated below.
Mechanistic Pathway
Figure 1: General mechanism for the photocyclization of a stilbene-type precursor to a chrysene derivative.
-
Photoexcitation and Isomerization: The reaction typically starts with the trans (E) isomer of the stilbene precursor, which is often more stable. Upon irradiation with UV light, it isomerizes to the cis (Z) isomer. It is the excited singlet state of the cis isomer that undergoes the crucial cyclization step. The choice of wavelength is critical and should correspond to the absorption maximum of the precursor.
-
6π-Electrocyclization: The excited cis-stilbene undergoes a pericyclic reaction, specifically a 6π-electrocyclization, to form a transient intermediate, trans-4a,4b-dihydrophenanthrene (or a corresponding dihydropyrene in the case of chrysene synthesis). This step is stereospecific and reversible.
-
Oxidation (Aromatization): The dihydropyrene intermediate is thermally unstable and can revert to the cis-stilbene. To drive the reaction towards the desired product, an oxidizing agent is required to irreversibly convert the intermediate into the stable, aromatic chrysene system by removing two hydrogen atoms. Molecular oxygen (O₂) or iodine (I₂) are the most common oxidants for this purpose.
Experimental Design & Protocols
Precursor Selection and Synthesis
The structure of the hydroxychrysene is dictated by the substitution pattern on the stilbene precursor. For example, to synthesize 6-hydroxychrysene, a suitable precursor would be 1-(2-methoxynaphthalen-7-yl)-2-(4-methoxyphenyl)ethene. The methoxy groups serve as protected forms of the hydroxyl groups, which can be deprotected in a final step.
Key Consideration: The positioning of the substituents is paramount for achieving the desired chrysene isomer. The cyclization will occur between the two aryl rings. Ensure that the precursor has the correct connectivity to form the four-fused ring system of chrysene.
Protocol: Photochemical Synthesis of this compound Precursor (6-Methoxychrysene)
This protocol details the synthesis of a methoxy-substituted chrysene, a common precursor to the final hydroxychrysene.
Materials & Equipment:
-
Stilbene Precursor (e.g., 1-(2-methoxynaphthalen-7-yl)-2-(4-methoxyphenyl)ethene)
-
Solvent: Cyclohexane or Benzene (spectroscopic grade, degassed)
-
Oxidant: Iodine (I₂)
-
Light Source: High-pressure mercury vapor lamp (e.g., 450W Hanovia lamp) with a Pyrex or quartz immersion well.
-
Reaction Vessel: Photochemical reactor with a cooling jacket and gas inlet/outlet.
-
Magnetic stirrer and stir bar.
-
Inert gas supply (Argon or Nitrogen).
Step-by-Step Procedure:
-
Solution Preparation: Dissolve the stilbene precursor in the chosen solvent (e.g., cyclohexane) to a concentration of approximately 0.01 M. The exact concentration may need optimization.
-
Additive Inclusion: Add a catalytic amount of iodine (approximately 5-10 mol% relative to the stilbene precursor). Iodine acts as the oxidizing agent for the dihydropyrene intermediate.
-
Degassing: Transfer the solution to the photochemical reactor. Degas the solution thoroughly for 30-60 minutes by bubbling with argon or nitrogen. This is a critical step to remove dissolved oxygen, which can quench the excited state of the precursor and lead to unwanted side reactions.
-
Irradiation:
-
Begin stirring the solution and start the flow of coolant through the reactor's jacket to maintain a constant temperature (typically 15-25 °C).
-
Immerse the UV lamp in the well and turn it on.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC. The disappearance of the starting material spot/peak and the appearance of a new, more fluorescent spot/peak corresponding to the chrysene product indicates reaction progression.
-
Irradiation times can vary significantly (from hours to days) depending on the substrate, concentration, and lamp intensity.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the lamp and remove it from the reactor.
-
Transfer the reaction mixture to a round-bottom flask.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The chrysene product is often highly fluorescent under UV light, which aids in its identification during chromatography.
-
Protocol: Deprotection to Yield this compound
-
Reagent: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment.
-
Procedure:
-
Dissolve the purified 6-methoxychrysene in a dry, inert solvent like dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (typically 2-3 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC indicates complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding methanol, followed by water.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield the crude this compound.
-
Purify by chromatography or recrystallization.
-
Characterization and Data Analysis
The identity and purity of the synthesized hydroxychrysene must be confirmed through rigorous analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by revealing the chemical environment of each proton and carbon atom in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
-
UV-Vis and Fluorescence Spectroscopy: Characterizes the photophysical properties of the chrysene system. Chrysenes typically exhibit characteristic sharp absorption and emission spectra.
Table 1: Representative Yields for Photochemical Chrysene Synthesis
| Stilbene Precursor | Oxidant | Solvent | Yield (%) | Reference |
| 1-(Naphthalen-2-yl)-2-phenylethene | I₂ | Benzene | 85 | |
| 1-(4-Methoxyphenyl)-2-(naphthalen-2-yl)ethene | I₂ | Cyclohexane | 78 | |
| 1-(3,4-Dimethoxyphenyl)-2-(naphthalen-2-yl)ethene | O₂ | Benzene | 65 |
Workflow Visualization
The following diagram outlines the complete workflow from precursor to final, characterized product.
Figure 2: End-to-end workflow for the synthesis and validation of hydroxychrysenes.
Safety and Troubleshooting
-
UV Radiation Hazard: Never look directly at an active UV lamp. Use appropriate shielding (e.g., the reactor body, UV-blocking glasses).
-
Chemical Hazards: Handle organic solvents and corrosive reagents like BBr₃ in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat.
-
Low Yields: If yields are poor, consider the following:
-
Inadequate Degassing: Ensure the reaction solution is thoroughly purged of oxygen.
-
Incorrect Wavelength: The lamp output should overlap with the precursor's absorbance spectrum. A Pyrex filter will cut off wavelengths below ~280 nm, which can sometimes prevent side reactions.
-
Precursor Purity: Impurities in the starting material can inhibit the reaction.
-
Concentration: If the concentration is too high, intermolecular reactions or light absorption issues can occur. Try a more dilute solution.
-
References
-
Mallory, F. B., & Mallory, C. W. (2004). The Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1-456. [Link]
-
Laarhoven, W. H. (1989). Photocyclizations of Stilbene-Like Compounds. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press. [Link]
-
Oliucci, S., et al. (2016). Substituent effects on the photocyclization of stilbenes. Journal of Photochemistry and Photobiology A: Chemistry, 321, 194-201. [Link]
-
Collins, J. F., & Hobbs, J. J. (1970). The photocyclisation of some 2-styrylnaphthalenes to chrysenes. Journal of the Chemical Society C: Organic, 19, 2570-2573. [Link]
Application Note: A Guide to the Chromatographic Purification of Synthetic 6-Hydroxychrysene
Abstract
This guide provides a comprehensive framework for the purification of synthetic 6-Hydroxychrysene, a critical metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. The presence of isomeric and synthetic byproducts necessitates a robust, multi-step purification strategy to achieve the high purity required for toxicological studies, reference standard development, and drug discovery applications. We present a two-stage chromatographic approach, beginning with normal-phase column chromatography for bulk purification, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for high-resolution polishing. Detailed protocols, optimization strategies, and methods for final purity verification are discussed to ensure a reliable and reproducible workflow.
Introduction: The Purification Challenge
This compound is a hydroxylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. As a primary metabolite, pure this compound is essential for studying the metabolic pathways and carcinogenic potential of its parent compound.[1] However, chemical synthesis of this compound often yields a complex mixture containing unreacted starting materials, the non-polar parent chrysene, and, most critically, other hydroxychrysene isomers (e.g., 1-, 2-, 3-, or 4-hydroxychrysene).[2]
The structural similarity of these isomers makes their separation a significant challenge.[3][4] Achieving the >99% purity required for use as an analytical standard or in biological assays is impossible without a highly selective purification strategy.[5] This application note details a validated two-step chromatographic workflow designed to address these specific challenges, leveraging orthogonal separation mechanisms to effectively isolate the target this compound.
Foundational Knowledge: Analyte Properties
A successful purification strategy is built upon an understanding of the target molecule's physicochemical properties. The introduction of a hydroxyl group onto the chrysene backbone significantly alters its polarity compared to the parent hydrocarbon, a key feature we will exploit in our chromatographic methods.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₁₈H₁₂O | --- |
| Molecular Weight | 244.29 g/mol [1] | Used for mass spectrometry confirmation. |
| Polarity | Moderately polar | The phenolic -OH group allows for strong interaction with polar stationary phases (Normal-Phase) and differentiates it from non-polar impurities. It provides a "hydrophilic handle" in Reverse-Phase. |
| Solubility | Poorly soluble in water; soluble in moderately polar organic solvents (e.g., Toluene, Dichloromethane, Ethyl Acetate, Acetonitrile).[6][7] | Dictates the choice of solvents for sample preparation and mobile phases. The crude product must be fully dissolved for efficient chromatographic separation. |
| UV Absorbance | Strong UV absorbance due to the polycyclic aromatic structure.[8] | Enables sensitive detection during chromatography using a UV detector, typically in the 254-270 nm range.[9] |
Overall Purification and Analysis Workflow
The purification strategy is designed to first remove bulk, dissimilar impurities and then resolve closely related isomers. This is achieved by employing two distinct chromatographic techniques followed by rigorous analytical confirmation.
Caption: Overall workflow for the purification and analysis of this compound.
Protocol I: Normal-Phase Chromatography (Bulk Purification)
Scientific Rationale
Normal-phase chromatography, using a polar stationary phase (silica gel) and a non-polar mobile phase, is an ideal first step for several reasons.[10][11]
-
High Capacity: It allows for the loading of large quantities of crude material, making it efficient for initial cleanup.
-
Impurity Removal: It excels at separating our moderately polar target, this compound, from highly non-polar impurities like residual chrysene and other hydrocarbon byproducts, which will elute quickly.
-
Cost-Effectiveness: Silica gel and the required solvents are relatively inexpensive compared to preparative HPLC-grade materials.
Detailed Experimental Protocol
-
Column Preparation:
-
Select a glass column appropriate for the scale of your crude product (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in 100% hexane.
-
Pour the slurry into the column, allowing the hexane to drain while gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude synthetic this compound in a minimal amount of a moderately non-polar solvent, such as dichloromethane (DCM) or toluene.
-
Expert Tip: Using the initial mobile phase solvent (e.g., hexane) is ideal but often not possible due to solubility limitations. Using a solvent stronger than the initial mobile phase can cause band broadening. To mitigate this, the sample can be adsorbed onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. A suggested gradient is shown in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.
-
-
Fraction Monitoring with Thin-Layer Chromatography (TLC):
-
Spot a small aliquot from every few fractions onto a silica gel TLC plate (with a fluorescent F254 indicator).
-
Develop the TLC plate in a solvent system that gives good separation (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualize the spots under UV light (254 nm).[12] Aromatic compounds will appear as dark spots against the green fluorescent background.[12]
-
The non-polar chrysene impurity will have a high Rf value (run close to the solvent front). This compound and its isomers will appear as more retained spots (lower Rf).
-
Combine the fractions that contain a single, clean spot corresponding to the expected Rf of this compound.
-
Data Presentation: Mobile Phase Optimization
| Stage | Mobile Phase Composition (Hexane:Ethyl Acetate) | Purpose | Expected Elution |
| 1. Loading/Wash | 98:2 to 95:5 | Elute highly non-polar impurities | Chrysene, other hydrocarbon byproducts |
| 2. Elution | 90:10 to 80:20 | Elute the target compound and its isomers | This compound and other isomers |
| 3. Stripping | 50:50 | Elute highly polar baseline impurities | Highly polar synthetic byproducts |
Protocol II: Reverse-Phase HPLC (High-Purity Polishing)
Scientific Rationale
Reverse-phase chromatography separates molecules based on hydrophobicity.[13] It is the method of choice for the final purification step due to its high resolving power, which is critical for separating structurally similar isomers.[14][15] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. This compound, being more polar than any residual chrysene, will elute earlier, while subtle differences in the position of the hydroxyl group among isomers can be resolved with a carefully optimized gradient.[14]
Detailed Experimental Protocol
-
System Preparation:
-
Use a preparative or semi-preparative HPLC system equipped with a UV detector.
-
Install a C18 reverse-phase column (e.g., 10 µm particle size, ≥20 mm internal diameter).
-
Thoroughly purge the system with the mobile phase components. Mobile Phase A: HPLC-grade Water. Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
-
Sample Preparation:
-
Take the pooled and evaporated fractions from the normal-phase step.
-
Dissolve the material in a small volume of a solvent compatible with the mobile phase, such as 50:50 Water:ACN or 100% ACN.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the column.
-
-
Chromatographic Separation:
-
Equilibrate the column with the starting mobile phase conditions (e.g., 60% ACN in Water).
-
Inject the filtered sample onto the column.
-
Run a linear gradient to increase the concentration of the organic solvent (ACN), which will elute the compounds based on increasing hydrophobicity.
-
Monitor the elution profile at a suitable wavelength (e.g., 266 nm).[9]
-
Collect the peak corresponding to this compound using a fraction collector.
-
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 21.2 mm, 10 µm | Standard C18 provides excellent hydrophobic retention for PAHs. A large diameter is suitable for preparative scale. |
| Mobile Phase A | HPLC-Grade Water | Polar component of the mobile phase. |
| Mobile Phase B | HPLC-Grade Acetonitrile (ACN) | Organic modifier; elutes compounds from the column. |
| Gradient | 60% to 95% B over 30 minutes | A shallow gradient is crucial for resolving closely eluting isomers. |
| Flow Rate | 15-20 mL/min | Adjusted for the column diameter to maintain optimal linear velocity. |
| Detection | UV at 266 nm[9] | Chrysene and its derivatives show strong absorbance at this wavelength. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape.[16] |
Visualization: RP-HPLC Method Development Logic
Caption: Decision tree for optimizing the RP-HPLC separation of this compound isomers.
Final Purity Assessment and Structural Confirmation
Purification is only complete upon rigorous verification. The collected and dried fractions from the preparative HPLC must be subjected to a suite of analytical techniques.[17]
-
Analytical RP-HPLC: An aliquot of the final product is run on an analytical scale C18 column using a validated method to determine the final purity, which should exceed 99% by peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the purified compound by providing its molecular weight.[17] For this compound, the expected protonated molecule [M+H]⁺ should be observed at m/z 245.09. This is also crucial for differentiating isomers from other impurities that may co-elute.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standard for unambiguous structural confirmation.[20] The resulting spectra should be compared against literature values or used for de novo structure elucidation to confirm that the purified compound is indeed this compound and not another isomer.[21]
Conclusion
The successful purification of synthetic this compound hinges on a logical, multi-step chromatographic approach. By combining the high-capacity, bulk separation power of normal-phase chromatography with the high-resolution capabilities of reverse-phase HPLC, researchers can reliably isolate the target compound from a complex synthetic mixture. The protocols and optimization strategies outlined in this guide provide a robust foundation for obtaining the high-purity material necessary for advancing research in toxicology, drug development, and environmental science.
References
-
K. M. W. Siu, and H. H. F. Lee. (1987). Reversed-phase high-performance liquid chromatographic separation of phenolic derivatives of benzo[a]pyrene, benz[a]anthracene, and chrysene with monomeric and polymeric C18 columns. Journal of Chromatography A, 385, 293-8. [Link]
-
Wilson, W. B., et al. (2017). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Polycyclic Aromatic Compounds, 37(2-3), 189-204. [Link]
-
Wilson, W. B., et al. (2017). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. PubMed. [Link]
-
Wilson, W. B., et al. (2017). Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. ResearchGate. [Link]
-
On-site separation and identification of polycyclic aromatic hydrocarbons from edible oil by TLC-SERS on diatomite photonic biosilica plate. (2021). ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Chrysene. PubChem Compound Database. [Link]
-
Phenomenex, Inc. (2021). Optimal Separation of PAH Compounds Including Chrysene & Triphenylene using Zebron™ ZB-PAH-CT GC column. LCGC International. [Link]
-
Knauss, J. (2013). First GCxGC Separation of PAHs Triphenylene and Chrysene, and Benzo [b], [k], and [j] fluoranthenes Using the New Rxi-PAH GC Column. Restek. [Link]
-
Qualitative TLC determination of some polycyclic aromatic hydrocarbons in sugar-beet. (2004). ResearchGate. [Link]
-
Two-Dimensional Thin-Layer Chromatography of Polyaromatic Hydrocarbons Measured by Absorption, Fluorescence, and Chemiluminescence. (2014). AKJournals. [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. [Link]
-
Ohtani, Y., et al. (2021). Synthesis of Chrysene-Based Nanographenes by a Successive APEX Reaction. PMC. [Link]
-
Fujii, Y., et al. (2021). Relevant analysis to the productivity in selective synthesis of dibenzo[g,p]chrysene derivatives. researchmap. [Link]
-
Synthesis and Purification of Carcinogenic Polynuclear Aromatic Hydrocarbon Standards. (1972). US EPA. [Link]
-
Harvey, R. G., & Lindow, D. F. (1973). Benz[a]anthracene. Organic Syntheses. [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). IZASA Scientific. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. (2012). HELCOM. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols. ResearchGate. [Link]
-
Arsene, C., et al. (2020). HPLC Analysis and Risk Assessment of 15 Priority PAHs in Human Blood Serum of COPD Patient from Urban and Rural Areas, Iasi (Romania). PMC. [Link]
-
Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples. (2019). King Saud University. [Link]
-
Interacting Characteristics of Chrysene with Free DNA in vitro. (2023). Spectroscopy Online. [Link]
-
Al-Mutairi, F. M. (2019). Determination of Polycyclic Aromatic Hydrocarbons in Human Blood Samples Using Solid Phase Extraction and Gas Chromatography Mass Spectrometry. Journal of Health and Pollution. [Link]
-
Optimization and validation of HPLC-UV-DAD and HPLC-APCI-MS methodologies for the determination of selected PAHs in water samples. (2008). ResearchGate. [Link]
-
Separation of Chrysene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Optimization and validation of an HPLC method for determination of polycyclic aromatic hydrocarbons (PAHs) in mussels. (2014). ResearchGate. [Link]
-
This compound (Compound). (n.d.). Exposome-Explorer. [Link]
-
The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques... (2022). MDPI. [Link]
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The Cleaning and Regeneration of Reversed-Phase HPLC Columns. (n.d.). Chemass. [Link]
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Jørgensen, K. B., et al. (2009). Characterization of all Six Mono-Methylchrysenes by NMR and MS. ResearchGate. [Link]
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[Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography]. (2007). PubMed. [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]
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Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2023). AZoM. [Link]
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Yu, H., et al. (2023). LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysantha. Phytochemistry. [Link]
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Application Note: Quantitative Analysis of 6-Hydroxychrysene in Tissue Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of 6-Hydroxychrysene, a key biomarker of exposure to the polycyclic aromatic hydrocarbon (PAH) chrysene, in biological tissue samples. The protocol employs enzymatic hydrolysis to release the analyte from its conjugated forms, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Analyte detection and quantification are achieved using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, this compound-¹³C₆, ensures high accuracy and precision. This method provides the required sensitivity and selectivity for toxicological assessments and human biomonitoring studies.
Introduction
Chrysene is a ubiquitous environmental pollutant and a component of the 16 PAHs designated as priority pollutants by the U.S. Environmental Protection Agency (EPA). Human exposure occurs through inhalation of contaminated air, ingestion of contaminated food and water, and skin contact. In the body, chrysene is metabolized into various hydroxylated derivatives, with this compound being a significant metabolite.[1] As metabolites are often conjugated with glucuronic acid or sulfate groups to facilitate excretion, their analysis requires a deconjugation step.[2] The quantification of this compound in tissues serves as a critical biomarker for assessing exposure and understanding the toxicological impact of chrysene.
This note provides a comprehensive workflow, from tissue preparation to data analysis, designed to deliver reliable and reproducible quantification of this compound, meeting the rigorous standards for bioanalytical method validation.[3][4][5]
Analytical Principle
The overall analytical workflow is designed for the accurate quantitation of this compound from complex tissue matrices.
Caption: Overall analytical workflow for this compound analysis.
The protocol begins with the mechanical homogenization of the tissue sample. A ¹³C-labeled internal standard (IS) is spiked into the homogenate to correct for matrix effects and analyte loss during sample processing. Since most of the this compound in vivo is expected to be in a conjugated form (glucuronide or sulfate), the sample undergoes enzymatic hydrolysis. The deconjugated analyte is then isolated and concentrated from the complex biological matrix using a C18-based solid-phase extraction (SPE) cartridge.[6][7] The purified extract is injected into a reversed-phase HPLC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Quantification is performed using the stable isotope dilution method.[8][9]
Materials and Methods
Reagents and Chemicals
-
This compound analytical standard (≥98% purity)
-
This compound-¹³C₆ (mix of ring labeling, 98%) solution (as Internal Standard, IS).[10]
-
β-glucuronidase/sulfatase from Helix pomatia
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Phosphate buffer (pH 5.0)
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
Standard and Sample Preparation Protocol
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (10 µg/mL): Use a commercially available certified solution or prepare by dilution from a higher concentration standard.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a 50:50 methanol:water mixture.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 methanol:water.
2. Tissue Sample Preparation Protocol
-
Homogenization: Accurately weigh approximately 0.5 g of tissue. Add 2 mL of phosphate buffer (pH 5.0) and homogenize using a mechanical homogenizer until a uniform consistency is achieved.
-
Internal Standard Spiking: Spike 50 µL of the 100 ng/mL IS working solution into the tissue homogenate. Vortex for 30 seconds.
-
Enzymatic Hydrolysis:
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution to the homogenate.
-
Incubate the mixture in a shaking water bath at 37°C for at least 4 hours (overnight is optimal).
-
Scientist's Note: This step is crucial to cleave the glucuronide and sulfate conjugates, releasing the free this compound for analysis. The efficiency of this enzymatic reaction is key to achieving an accurate quantification of the total metabolite concentration.
-
-
Protein Precipitation & Centrifugation: Add 2 mL of ice-cold acetonitrile to the sample, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under a vacuum for 10 minutes.
-
Elution: Elute the analyte and internal standard with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
-
LC-MS/MS System and Conditions
The analysis is performed using a system capable of gradient elution coupled to a triple quadrupole mass spectrometer.
| LC Parameters | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | 50% B to 95% B in 8 min, hold for 2 min, return to 50% B and equilibrate. |
| MS/MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 243.1 | 213.1 | 25 |
| This compound (Qualifier) | 243.1 | 185.1 | 35 |
| This compound-¹³C₆ (IS) | 249.1 | 219.1 | 25 |
Note: MS parameters are instrument-dependent and require optimization.
Results and Discussion
Mass Spectrometry and Fragmentation
The molecular weight of this compound (C₁₈H₁₂O) is 244.3 g/mol .[1] In negative ion mode ESI, it readily forms the deprotonated molecule [M-H]⁻ at m/z 243.1. The fragmentation of this precursor ion is predictable and characteristic.
Caption: Proposed fragmentation pathway for this compound.
The primary fragmentation pathway involves the loss of carbon monoxide (CO), a common fragmentation for phenols, resulting in a stable product ion at m/z 213.1, which is ideal for quantification. A secondary fragment at m/z 185.1 can be used as a qualifier ion to enhance specificity.
Method Validation
The method should be validated according to established bioanalytical guidelines.[4][5] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Range | 0.1 - 100 ng/g tissue |
| LLOQ | S/N > 10; Accuracy ±20%, Precision <20% |
| Accuracy (RE%) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Matrix Effect | Assessed and compensated by the internal standard |
| Recovery | Consistent and reproducible |
Scientist's Note: The use of a stable isotope-labeled internal standard that is chemically identical to the analyte is the gold standard for quantitative mass spectrometry.[8][9] It co-elutes chromatographically and experiences identical ionization suppression or enhancement, ensuring the highest degree of accuracy in correcting for matrix effects and variations in sample processing.
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and reliable tool for the quantification of this compound in tissue samples. The combination of enzymatic hydrolysis, efficient SPE cleanup, and stable isotope dilution mass spectrometry allows for accurate measurement of this critical biomarker of PAH exposure. This protocol is well-suited for applications in toxicology, environmental health studies, and clinical research.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Jonsson, G., Taban, I. C., Jørgensen, K. B., & Sundt, R. C. (2004). Quantitative determination of de-conjugated chrysene metabolites in fish bile by HPLC-fluorescence and GC-MS. Chemosphere. [Link]
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Yu, M. Q. (2019). Synthesis Of Three Deuterium Internal Standards And Their Application In Ambient Mass Spectrometry. Globe Thesis. [Link]
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Pozzetti, L., et al. (2016). Quantification of 1-hydroxypyrene, 1- and 2-hydroxynaphthalene, 3-hydroxybenzo[a]pyrene and 6-hydroxynitropyrene by HPLC-MS/MS in human urine as exposure biomarkers for environmental and occupational surveys. Journal of Applied Toxicology. [Link]
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Application Notes and Protocols for the Environmental Monitoring of 6-Hydroxychrysene
Introduction: The Significance of 6-Hydroxychrysene as a Biomarker
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants ubiquitously found in the environment, originating from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood.[1] Many PAHs are recognized for their carcinogenic and mutagenic properties, posing a significant threat to both ecosystem and human health.[1] Chrysene, a four-ring PAH, is frequently detected in contaminated sites and is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen.[1][2]
Upon entering a biological system, parent PAHs like chrysene undergo metabolic activation and detoxification processes, primarily mediated by cytochrome P450 enzymes.[3][4] This metabolism leads to the formation of various hydroxylated metabolites. This compound (6-OHCHR) is a recognized metabolite of chrysene and serves as a crucial biomarker for assessing exposure to the parent compound.[5][6] Monitoring for this compound in environmental matrices and biological samples provides a more direct measure of bioavailability and metabolic activation, which are key factors in understanding the toxicological risks associated with chrysene exposure.
Recent studies have also highlighted the toxicological relevance of hydroxylated PAHs themselves. For instance, this compound has been shown to induce significant decreases in survival and cause deformities in zebrafish embryos, indicating its potential for developmental toxicity.[7][8] This underscores the importance of developing robust and sensitive analytical methods for the detection and quantification of this compound in environmental monitoring programs.
This guide provides detailed application notes and protocols for the extraction and analysis of this compound from environmental water and soil samples, targeting researchers, scientists, and professionals in environmental science and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing effective extraction and analytical methodologies. The following table summarizes key properties of this compound and its parent compound, chrysene.
| Property | This compound | Chrysene | Reference |
| Chemical Formula | C₁₈H₁₂O | C₁₈H₁₂ | [6] |
| Molecular Weight | 244.29 g/mol | 228.29 g/mol | |
| CAS Number | 37515-51-8 | 218-01-9 | [5] |
| Melting Point | 248-250 °C (decomposes) | 254 °C | [5] |
| Boiling Point | 498.2 ± 14.0 °C (Predicted) | 448 °C | [5] |
| Water Solubility | Low (not specified) | 0.002 mg/L at 25°C | [9] |
| pKa | 9.40 ± 0.30 (Predicted) | Not Applicable | [5] |
| Log Kₒw | Not specified | 5.91 | |
| Appearance | Light Brown to Brown Solid | Colorless to beige crystalline solid | [1][5] |
Metabolic Activation of Chrysene to this compound
The biotransformation of chrysene to its hydroxylated metabolites is a critical process in its toxicity. While the complete metabolic map is complex and can vary between species, the fundamental pathway involves enzymatic hydroxylation. The following diagram illustrates a simplified conceptual pathway for the metabolic activation of chrysene to this compound.
Caption: Conceptual metabolic pathway of chrysene to this compound.
In vivo, chrysene is oxidized by cytochrome P450 monooxygenases to form various hydroxylated metabolites, including this compound.[3][4] These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.[1] The presence of this compound in biological and environmental samples is therefore a direct indicator of chrysene exposure and metabolic processing.
Experimental Workflow for Environmental Monitoring
A robust workflow is essential for the accurate and reproducible analysis of this compound in environmental samples. The following diagram outlines the key stages from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Protocols for Sample Preparation and Analysis
The following protocols provide detailed, step-by-step methodologies for the extraction and analysis of this compound from water and soil samples.
Protocol 1: Extraction of this compound from Water Samples using Solid Phase Extraction (SPE)
This protocol is based on established methods for the extraction of PAHs from aqueous matrices, such as EPA Method 8310.[10]
Materials and Reagents:
-
This compound certified reference standard[11]
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Dichloromethane, HPLC grade
-
Deionized water
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Glass fiber filters (1 µm pore size)
-
Nitrogen evaporator
-
SPE vacuum manifold
Procedure:
-
Sample Preparation:
-
Collect 1 L of water sample in an amber glass bottle.
-
If the sample contains residual chlorine, add 80 mg of sodium thiosulfate and mix well.[12]
-
Spike the sample with a known amount of surrogate standard to monitor extraction efficiency.
-
Filter the sample through a glass fiber filter to remove suspended solids.
-
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.[13]
-
-
Sample Loading:
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Cartridge Washing:
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.
-
Dry the cartridge under vacuum for 20-30 minutes.
-
-
Elution:
-
Elute the retained analytes with two 5 mL aliquots of dichloromethane into a collection vial.
-
-
Concentration and Solvent Exchange:
-
Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.
-
Add 5 mL of acetonitrile and re-concentrate to 1 mL to exchange the solvent.
-
Adjust the final volume to 1 mL with acetonitrile. The sample is now ready for HPLC-FLD or GC-MS analysis.
-
Protocol 2: Extraction of this compound from Soil Samples using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a simple and efficient extraction for a wide range of analytes from complex matrices.[14][15]
Materials and Reagents:
-
This compound certified reference standard
-
Acetonitrile, HPLC grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
For clay-rich soils or those with high organic matter, sonication for 10-15 minutes may be required to improve extraction efficiency.[16][17]
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing PSA and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for analysis.
-
Protocol 3: Quantification of this compound by HPLC with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.[18]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[18]
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
-
Gradient Program: Start with 60% A, ramp to 95% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.[18]
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Excitation: 270 nm, Emission: 385 nm (These are typical wavelengths for chrysene and should be optimized for this compound).
Quality Control:
-
Calibration: Prepare a multi-point calibration curve using certified reference standards of this compound (e.g., 1, 5, 10, 50, 100 ng/mL).
-
Blanks: Analyze a method blank with each batch of samples to check for contamination.
-
Spikes: Analyze a matrix spike and a matrix spike duplicate to assess method accuracy and precision.
Protocol 4: Confirmation of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for the confirmation of this compound identity.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[19]
-
Column: A low-bleed 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 20 °C/min.
-
Ramp to 300 °C at 10 °C/min, hold for 5 minutes.[20]
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Target Ions for this compound (m/z): 244 (molecular ion), 215, 189 (confirming ions). These should be confirmed with a standard.
-
Health and Safety Precautions
This compound, like its parent compound chrysene, should be handled with care as a potential carcinogen and toxic substance.[1][7] All work should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All solvents are flammable and should be handled away from ignition sources. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the environmental monitoring of this compound. The use of this hydroxylated metabolite as a biomarker for chrysene exposure offers a more nuanced understanding of the environmental fate and toxicological risks of this important PAH. The combination of efficient sample preparation techniques like SPE and QuEChERS with sensitive analytical methods such as HPLC-FLD and GC-MS allows for the reliable quantification of this compound at environmentally relevant concentrations. Adherence to these protocols, coupled with rigorous quality control measures, will ensure the generation of high-quality data for environmental risk assessment and remediation efforts.
References
- Diamante, G., et al. (2018). Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some non-heterocyclic polycyclic aromatic hydrocarbons and some related exposures. IARC monographs on the evaluation of carcinogenic risks to humans, 92, 1.
- Singh, A., et al. (2022). UHPLC ANALYSIS OF POLYCYCLIC AROMATIC HYDROCARBONS (PAH) COMPOUNDS FROM THE SOIL BY QuEChERS AOAC METHOD FROM MANESAR INDUSTRIAL. Journal of Microbiology, Biotechnology and Food Sciences, 12(2), e5861.
-
ResearchGate. (n.d.). Effects of 2-hydroxychrysene, this compound, phenanthrene, chrysene.... Retrieved from [Link]
-
Teledyne Tekmar. (n.d.). Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. Retrieved from [Link]
- Jørgensen, K. B., & Joensen, F. (2008). Photochemical synthesis of chrysenols.
-
Exposome-Explorer. (n.d.). This compound (Compound). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Chrysene. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photochemical synthesis of chrysenols. Retrieved from [Link]
-
Waters. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Retrieved from [Link]
- Temerdashev, Z. A., et al. (2023). QuEChERS Extraction of PAHs from Various Soils and Sediments Followed by Chromatographic Determination. Journal of Analytical Chemistry, 78(9), 821-836.
-
ResearchGate. (n.d.). QuEChERS Extraction of PAHs from Various Soils and Sediments Followed by Chromatographic Determination | Request PDF. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1984).
- Pulleyblank, C. (2021).
- Stankovic, D. M., et al. (2016). Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry. Journal of the Serbian Chemical Society, 81(1), 59-71.
-
IARC Publications. (n.d.). APPENDIX CHEMICAL AND PHYSICAL DATA FOR SOME NON- HETEROCYCLIC POLYCYCLIC AROMATIC HYDROCARBONS. Retrieved from [Link]
- He, S., et al. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 7(12), 2067-2070.
-
UCT. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Retrieved from [Link]
- Agency for Toxic Substances and Disease Registry. (1995).
- Gao, S., et al. (2016). Potential Metabolic Activation of a Representative C2-Alkylated Polycyclic Aromatic Hydrocarbon 6-Ethylchrysene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells. Chemical Research in Toxicology, 29(7), 1169-1183.
- de la Torre-Roche, R. J., et al. (2008). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate material.
-
ResearchGate. (n.d.). Synthesis of 2-, 3-, and 6-ethylchrysenes. Retrieved from [Link]
- Penning, T. M., et al. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Carcinogenesis, 17(9), 2049-2058.
- Agilent Technologies. (2019).
-
National Center for Biotechnology Information. (n.d.). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. Retrieved from [Link]
- Chemistry LibreTexts. (2022). 2.6: Physical properties of organic compounds.
-
PubMed. (n.d.). [Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography]. Retrieved from [Link]
-
PubMed. (n.d.). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
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- BenchChem. (n.d.).
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Application Notes and Protocols for Assessing the Carcinogenicity of 6-Hydroxychrysene
Abstract
This comprehensive guide presents a tiered experimental framework for the robust assessment of the carcinogenic potential of 6-hydroxychrysene, a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. Moving beyond a rigid template, this document provides a scientifically-driven, in-depth technical guide for researchers, toxicologists, and drug development professionals. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in established regulatory guidelines and the latest mechanistic insights into PAH carcinogenesis. We will explore both genotoxic and non-genotoxic endpoints, explaining the causality behind each experimental choice to ensure scientific integrity and generate data suitable for regulatory submission and risk assessment.
Introduction: The Rationale for a Tiered Carcinogenic Assessment
Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants known for their carcinogenic properties.[1] The parent compound, chrysene, is classified as a probable human carcinogen and is known to exert its carcinogenic effects after metabolic activation to reactive intermediates that form covalent DNA adducts.[2][3] this compound is a known metabolite of chrysene, and its carcinogenic potential requires rigorous evaluation.[4]
The classical mechanism of PAH carcinogenicity involves metabolic activation by Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form dihydrodiol epoxides.[5][6] These epoxides are highly electrophilic and can bind to DNA, forming adducts that, if not repaired, can lead to mutations and initiate carcinogenesis.[7] However, an initial study indicated that this compound did not form detectable DNA adducts in mouse skin, suggesting it may not be a direct-acting genotoxic carcinogen or that it may operate through alternative carcinogenic pathways.[8]
Therefore, a comprehensive assessment must investigate multiple potential mechanisms. This guide outlines a tiered approach, beginning with the evaluation of physicochemical properties, followed by a battery of in vitro assays to assess genotoxicity and key non-genotoxic mechanisms, and culminating in a long-term in vivo rodent bioassay for definitive carcinogenicity assessment.
Physicochemical Characterization of this compound
A thorough understanding of the test article's physicochemical properties is a prerequisite for accurate and reproducible toxicological testing. It informs solvent selection, dose formulation, and the interpretation of bioavailability.
| Property | Value | Source |
| Chemical Name | Chrysen-6-ol | [9] |
| CAS Number | 37515-51-8 | [10] |
| Molecular Formula | C₁₈H₁₂O | [9] |
| Molecular Weight | 244.29 g/mol | [9] |
| Melting Point | 248-250 °C (decomposes) | [10] |
| Boiling Point | 498.2 ± 14.0 °C (Predicted) | [10] |
| pKa | 9.40 ± 0.30 | [10] |
| Density | 1.284 ± 0.06 g/cm³ | [10] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO. | Inferred from PAH properties[11] |
Protocol Insight: Due to its low aqueous solubility, Dimethyl sulfoxide (DMSO) is the recommended solvent for in vitro assays. For in vivo studies, a corn oil gavage formulation is appropriate. All formulations must be analyzed for concentration and stability prior to and during the study.
Tier 1: In Vitro Assessment of Genotoxicity and Mechanistic Pathways
This tier aims to evaluate the mutagenic and clastogenic potential of this compound and to explore plausible non-genotoxic mechanisms of action.
Experimental Workflow for In Vitro Assessment
Caption: Tier 1 workflow for in vitro evaluation of this compound.
Genotoxicity Testing
The potential for a chemical to induce genetic mutations or chromosomal damage is a critical indicator of carcinogenic risk. We will employ a standard two-test battery as recommended by regulatory agencies.
Scientific Rationale: The Ames test is a widely used and validated assay for detecting gene mutations (point mutations and frameshifts) induced by a chemical.[12][13] Since many PAHs require metabolic activation to become mutagenic, the assay must be conducted with and without an exogenous metabolic activation system (S9 fraction).[6]
Protocol:
-
Test Strains: Use at least five strains of bacteria, including four strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of Escherichia coli (WP2 uvrA) or S. typhimurium (TA102).[2] This combination detects both base-pair substitution and frameshift mutagens.
-
Metabolic Activation: Prepare a post-mitochondrial fraction (S9) from the livers of rats pre-treated with an inducer of CYP enzymes (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).[1] The S9 mix should contain the S9 fraction, buffer, and necessary cofactors (e.g., NADP+, G6P).
-
Dose Selection: Conduct a preliminary range-finding study to determine cytotoxicity. For the main experiment, use at least five different analyzable concentrations of this compound, up to a maximum of 5 mg/plate or to the limit of solubility/cytotoxicity.[14][15]
-
Exposure: Perform the assay using both the plate incorporation and pre-incubation methods.[15]
-
Plate Incorporation: Mix the test article, bacterial culture, and molten top agar (with or without S9 mix) and pour onto minimal glucose agar plates.
-
Pre-incubation: Incubate the test article with the bacterial culture (with or without S9 mix) at 37°C before adding top agar and plating.
-
-
Controls: Include a vehicle control (DMSO), negative control (no treatment), and positive controls for each bacterial strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA98 with S9).[16]
-
Incubation and Scoring: Incubate plates at 37°C for 48-72 hours. Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible twofold or greater increase in revertant colonies at one or more concentrations over the vehicle control.
Scientific Rationale: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[5][17] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[18] An increase in micronucleated cells indicates chromosomal damage.
Protocol:
-
Cell Lines: Use a validated cell line with a stable karyotype and known p53 status, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.[19][20]
-
Metabolic Activation: As with the Ames test, conduct experiments with and without an exogenous S9 metabolic activation system.
-
Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay (e.g., Relative Population Doubling or Relative Increase in Cell Count). The top concentration should induce approximately 50-60% cytotoxicity.[21]
-
Exposure Protocol:
-
Short Treatment (with and without S9): Expose cells for 3-6 hours. After exposure, wash the cells and add fresh medium containing cytochalasin B (to block cytokinesis and allow for the identification of binucleated cells that have completed one mitosis).
-
Long Treatment (without S9): Expose cells for 1.5-2 normal cell cycle lengths (e.g., 24 hours) without S9. Add cytochalasin B for the final cell cycle.
-
-
Harvest and Staining: Harvest cells and stain with a DNA-specific stain (e.g., acridine orange or propidium iodide).
-
Controls: Include vehicle (DMSO), negative, and positive controls (e.g., colchicine for aneugenicity without S9, cyclophosphamide for clastogenicity with S9).[21]
-
Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A positive result is indicated by a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
Mechanistic Assays (Non-Genotoxic Endpoints)
Given the possibility that this compound may not be a direct mutagen, investigating non-genotoxic pathways is crucial. These pathways often involve receptor-mediated events or the induction of cellular stress.
Scientific Rationale: Many PAHs are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[22][23] AhR activation can lead to the induction of CYP1A1 and CYP1B1, which are involved in PAH metabolism.[5] Chronic activation of this pathway can disrupt cellular processes and contribute to tumorigenesis. The CALUX (Chemical Activated Luciferase Expression) assay is a sensitive reporter gene assay to measure AhR activation.[24][25]
Caption: Mechanism of the AhR-CALUX reporter gene assay.
Protocol (PAH-CALUX):
-
Cell Line: Use a rat hepatoma cell line (H4IIE) stably transfected with a firefly luciferase gene under the control of Dioxin Responsive Elements (DREs).[16][26]
-
Cell Seeding: Plate H4IIE cells in a 96-well plate and allow them to attach.
-
Exposure: Expose cells to a range of concentrations of this compound (and a positive control like benzo[a]pyrene) for a short duration (e.g., 4-6 hours) to minimize metabolic breakdown of the parent compound.[25][26]
-
Lysis and Luciferase Measurement: Lyse the cells and add a luciferase substrate.
-
Data Acquisition: Measure the light output using a luminometer.
-
Data Analysis: Express results as relative light units (RLUs) and compare to the positive control. Calculate the Induction Equivalency Factor (IEF) relative to benzo[a]pyrene. A significant, dose-dependent increase in luciferase activity indicates AhR activation.
Scientific Rationale: The metabolism of hydroxylated PAHs can lead to the formation of catechols and quinones.[27][28][29] These metabolites can undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide.[23][29] Excessive ROS can cause oxidative damage to DNA, proteins, and lipids, contributing to carcinogenesis.[29]
Protocol (DCFH-DA Assay):
-
Cell Line: Use a relevant human cell line, such as the lung epithelial cell line A549 or the liver cell line HepG2.
-
Cell Seeding: Plate cells in a 96-well plate suitable for fluorescence measurements.
-
Exposure: Treat cells with various concentrations of this compound for a defined period (e.g., 1-24 hours). Include a vehicle control and a positive control (e.g., tert-butyl hydroperoxide).
-
Staining: Remove the treatment media and load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.[8][30] DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7][31]
-
Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.[19][30]
-
Data Analysis: A significant, dose-dependent increase in fluorescence intensity compared to the vehicle control indicates the induction of intracellular ROS.
Tier 2: In Vivo Carcinogenicity Bioassay
If the in vitro data, particularly from the mechanistic assays, suggest a potential for carcinogenicity, or if significant human exposure is anticipated, a long-term rodent bioassay is warranted. This is considered the "gold standard" for assessing carcinogenic potential.[27]
Long-Term Rodent Bioassay - OECD 451
Scientific Rationale: This study is designed to observe animals for a major portion of their lifespan for the development of tumors following repeated exposure to the test substance.[1][32] It provides the most definitive evidence of a substance's carcinogenic potential in a whole-animal system, accounting for absorption, distribution, metabolism, and excretion (ADME) and complex biological interactions.[33]
Protocol:
-
Species and Strain Selection: Use two rodent species, typically the Sprague-Dawley or F344 rat and the B6C3F1 mouse. These strains have well-characterized historical control data for spontaneous tumor rates.[34]
-
Group Size and Dosing:
-
Administer this compound via oral gavage (in corn oil) daily for the duration of the study.
-
Use at least three dose levels plus a concurrent vehicle control group.
-
Dose selection should be based on a 90-day subchronic toxicity study. The high dose should be the Maximum Tolerated Dose (MTD), which causes minimal toxicity (e.g., a 10% reduction in body weight gain) but does not significantly alter the animals' lifespan from non-cancer effects. The lower doses should be fractions of the MTD (e.g., MTD/2 and MTD/4).
-
Study Duration: The standard duration is 24 months for rats and 18-24 months for mice.[26][31]
-
In-life Observations: Conduct daily clinical observations and weekly detailed physical examinations. Record body weights and food consumption weekly for the first 13 weeks and monthly thereafter.
-
Pathology:
-
At the end of the study, conduct a full necropsy on all animals.
-
Collect a comprehensive list of tissues and organs from all animals.
-
Perform histopathological examination of all tissues from the high-dose and control groups. If treatment-related lesions are found, examine the corresponding tissues from the lower-dose groups.
-
-
Data Analysis: Statistically analyze tumor incidence data, comparing each dose group to the control group. The analysis should account for survival differences between groups. A statistically significant increase in the incidence of benign or malignant tumors in any organ in the dosed groups compared to the control group is evidence of carcinogenic activity.
Optional Mechanistic Endpoints: DNA Adduct Analysis
Scientific Rationale: Although initial evidence suggests this compound does not form DNA adducts, it is prudent to confirm this in the target tissues of the in vivo study using a highly sensitive method. The ³²P-postlabelling assay is capable of detecting very low levels of adducts.[36][37][38]
Protocol (³²P-Postlabelling):
-
Sample Collection: At the termination of the in vivo study, collect tissues of interest (e.g., liver, lung) and isolate high-purity DNA.
-
DNA Digestion: Enzymatically digest the DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[37]
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by butanol extraction.
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[38]
-
Separation and Detection: Separate the ³²P-labeled adducts using multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[36][39]
-
Quantification: Detect and quantify the adducts by autoradiography and scintillation counting. The absence of adduct spots in treated animals, in contrast to a positive control (e.g., DNA from benzo[a]pyrene-treated animals), would confirm the lack of DNA adduct formation by this compound under the conditions of the bioassay.
Conclusion and Data Interpretation
The assessment of this compound's carcinogenicity requires a multi-faceted approach. The tiered strategy outlined here provides a logical progression from in vitro screening and mechanistic investigation to definitive in vivo testing.
-
Negative results in all in vitro genotoxicity assays, coupled with a lack of activity in the AhR and ROS assays, would provide strong evidence that this compound is not carcinogenic.
-
Positive results in the non-genotoxic in vitro assays (AhR and/or ROS), in the absence of genotoxicity, would suggest a potential non-genotoxic mode of action. This would necessitate the long-term bioassay to determine if these mechanistic events translate to tumor formation in vivo.
-
A positive result in the long-term bioassay, regardless of the in vitro findings, would be considered evidence of carcinogenicity. The combined data from the in vitro mechanistic studies would be critical for understanding the mode of action and for human health risk assessment.
By integrating these validated protocols and understanding the scientific rationale behind them, researchers can generate a comprehensive and reliable data package to definitively characterize the carcinogenic risk of this compound.
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Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE. [Link]
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Effects of 2-hydroxychrysene, this compound, phenanthrene, chrysene... ResearchGate. [Link]
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Troubleshooting & Optimization
Challenges in the chemical synthesis of 6-Hydroxychrysene
Welcome to the technical support center for the chemical synthesis of 6-Hydroxychrysene. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale and field-tested insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
The synthesis of this compound, a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, presents several distinct challenges.[1][2] The core difficulties stem from:
-
Regioselectivity: While the 6-position on the chrysene core is chemically active, directing functionalization exclusively to this site without forming other isomers can be difficult.[3]
-
Purification: The crude product is often a complex mixture containing starting materials, isomers, and byproducts. The similar chromatographic behavior of these compounds makes purification cumbersome and challenging.[4]
-
Product Stability: As a phenol, this compound is susceptible to oxidation, especially during prolonged handling in air or during purification, which can lead to discoloration and the formation of impurities.[4]
-
Multi-step Procedures: Most synthetic routes are multi-step, requiring careful optimization at each stage to achieve a reasonable overall yield.
Q2: What is a common synthetic strategy for obtaining this compound?
A robust and frequently cited strategy involves the photochemical synthesis of a methoxy-protected precursor, followed by deprotection. This approach offers good control over the final product's structure. The key steps are:
-
Wittig Reaction: Coupling a naphthaldehyde with a methoxy-substituted phosphonium ylide to form a stilbene-like intermediate.
-
Photochemical Cyclization: An intramolecular cyclization of the stilbene derivative using iodine and light to form the chrysene core. This step builds the polycyclic aromatic system.
-
Deprotection: Cleavage of the methoxy ether group (e.g., using boron tribromide, BBr₃) to reveal the final hydroxyl group.
This method avoids direct oxidation of the chrysene core, which can be unselective.[4]
Q3: What are the critical safety precautions for this synthesis?
Working with PAHs and the reagents for this synthesis requires stringent safety measures:
-
PAH Toxicity: Chrysene and its derivatives are potential carcinogens and mutagens.[5][6] Always handle these compounds in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Reagent Hazards: Reagents like boron tribromide (BBr₃) are highly corrosive and react violently with water. Strong bases like NaOH and flammable solvents like THF and toluene require careful handling and storage.
-
UV Radiation: The photochemical cyclization step uses a UV lamp. Ensure proper shielding is in place to prevent exposure to harmful UV radiation.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield in Photochemical Cyclization Step
Q: My photocyclization reaction to form the methoxychrysene precursor is giving a very low yield. What are the likely causes and how can I fix it?
A: This is a critical step where several factors can impact the outcome. Let's break down the potential causes and solutions.
Causality: The photochemical cyclization is an oxidative ring-closure reaction that relies on the generation of radical intermediates which are then quenched.[4] The efficiency of this process is highly sensitive to reaction conditions.
Troubleshooting Steps:
-
Oxygen Contamination: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon). Oxygen can quench the excited state of the molecule and participate in side reactions, inhibiting the desired cyclization.
-
Protocol: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with N₂ for 30-60 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[4]
-
-
Iodine Concentration: Iodine acts as the oxidizing agent. Too little will result in an incomplete reaction, while too much can lead to side products.
-
Protocol: Use approximately 1.1 equivalents of iodine relative to the starting stilbene derivative. The disappearance of the characteristic purple color of iodine is a good visual indicator that the reaction is proceeding.[4]
-
-
Light Source and Reaction Time: The energy and duration of irradiation are critical.
-
Protocol: Use a medium-pressure mercury lamp. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Over-irradiation can lead to product degradation. The reaction is typically complete within 1.5 to 6 hours, depending on the scale and concentration.[4]
-
-
Presence of Radical Scavengers: The reaction proceeds via radical intermediates. Impurities in the solvent or starting materials can act as scavengers.
-
Protocol: Use high-purity, anhydrous solvents. The addition of an epoxide, such as 1,2-epoxybutane, can act as an acid scavenger to prevent the formation of HI, which can lead to side reactions.[4]
-
Troubleshooting Workflow: Low Cyclization Yield
Issue 2: Difficult Purification of the Final Product
Q: I have a crude brown solid after deprotection, and I'm struggling to isolate pure this compound. Column chromatography gives poor separation. What should I do?
A: This is the most commonly reported challenge. The crude product often contains unreacted starting material, isomers, and oxidation byproducts that have very similar polarities, making separation difficult.[4]
Causality: Polycyclic aromatic compounds have strong π-π stacking interactions with silica gel, which can lead to band broadening and poor resolution. Furthermore, the phenolic hydroxyl group can cause tailing on standard silica. The product's sensitivity to air can also lead to decomposition on the column.
Troubleshooting and Recommended Protocol:
-
Protect from Oxidation: The first step is to prevent further degradation.
-
Action: Perform all purification steps under dim light and consider using solvents that have been degassed. Work quickly to minimize air exposure.
-
-
Optimize Column Chromatography:
-
Stationary Phase: If standard silica fails, consider using neutral alumina. Alumina can be less acidic and may reduce tailing for phenolic compounds.[7][8]
-
Mobile Phase: A shallow gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a good starting point. Small amounts of acetic acid (0.1-0.5%) can sometimes be added to the mobile phase to reduce tailing of phenolic compounds, but this should be used with caution as it can be difficult to remove from the final product.
-
Loading: Do not overload the column. Adsorb the crude material onto a small amount of silica or Celite before loading it onto the column (dry loading). This often results in better separation than loading in a solution.
-
-
Recrystallization: This can be a very effective technique if a suitable solvent system is found.
-
Action: Test a range of solvents. Toluene, xylene, or a mixture of ethanol and water are potential candidates. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
-
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC is often the best choice.
-
Action: Use a C18 column with a mobile phase of acetonitrile/water or methanol/water. This method separates based on hydrophobicity and can often resolve isomers that are inseparable on normal-phase silica.[9]
-
General Purification Workflow
Issue 3: Incomplete Deprotection of the Methoxy Group
Q: My ¹H NMR spectrum shows a persistent peak around 3.9-4.1 ppm after deprotection with BBr₃, indicating remaining methoxy precursor. How can I drive this reaction to completion?
A: Incomplete deprotection is common when dealing with sterically hindered or electron-rich aromatic ethers.
Causality: The cleavage of the methyl ether by BBr₃ is a nucleophilic substitution reaction where bromide attacks the methyl group coordinated to the Lewis acidic boron. If the reaction is not allowed to proceed for long enough, at a sufficient temperature, or with enough equivalents of BBr₃, it may stall.
Troubleshooting Steps:
-
Reagent Equivalents: Ensure you are using a sufficient excess of BBr₃. For stable ethers, 3-4 equivalents are often required.
-
Protocol: Use at least 3 equivalents of BBr₃. The reagent can degrade upon storage, so using a fresh bottle or a recently titrated solution is recommended.
-
-
Reaction Temperature and Time: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity, but may require warming to proceed to completion.
-
Protocol: Start the reaction at 0 °C in an anhydrous solvent like dichloromethane (DCM). After the initial addition of BBr₃, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material spot has completely disappeared.[4]
-
-
Quenching Procedure: The workup is critical. The boron-phenoxide complex formed during the reaction must be fully hydrolyzed to liberate the free phenol.
-
Protocol: Quench the reaction by slowly and carefully adding it to ice-cold water or methanol. Stir vigorously for at least 1 hour to ensure complete hydrolysis before proceeding with the extraction.
-
Table 1: Deprotection Reaction Conditions
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| BBr₃ Equivalents | 1.5 - 2.0 eq | Increase to 3.0 - 4.0 eq | Drives the equilibrium towards the product and compensates for any reagent degradation. |
| Temperature | 0 °C | 0 °C, then warm to 25 °C | Provides the necessary activation energy for complete conversion without causing side reactions. |
| Reaction Time | 4 - 6 hours | Extend to 12 - 24 hours | Allows the reaction to reach completion, especially if it is sluggish. |
| Solvent | Anhydrous DCM | Ensure solvent is truly dry | BBr₃ reacts with water, so any moisture will consume the reagent and reduce efficiency. |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxychrysene via Photocyclization
This protocol is adapted from methodologies described for the synthesis of similar chrysenol isomers.[4]
-
Setup: In a photochemical reactor equipped with a condenser and a nitrogen inlet, dissolve the stilbene precursor (1.0 eq) in degassed toluene.
-
Reagents: Add iodine (1.1 eq) and 1,2-epoxybutane (30 eq) to the solution.
-
Reaction: Flush the system with nitrogen. Turn on the medium-pressure mercury lamp and the cooling water for the immersion well.
-
Monitoring: Irradiate the solution until the purple color of the iodine disappears (typically 2-6 hours). Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the solution sequentially with aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from heptane or by flash chromatography to yield 6-methoxychrysene.
Protocol 2: Deprotection to this compound
-
Setup: Dissolve 6-methoxychrysene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere in a flask equipped with a dropping funnel.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add BBr₃ (3.0 eq, as a 1.0 M solution in DCM) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC.
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Extraction: After stirring for 30 minutes, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Workup: Wash the combined organic layers with water and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid. Proceed with purification as described in the troubleshooting guide.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 37766, this compound. Retrieved January 14, 2026 from [Link].
-
PubChemLite (2025). This compound (C18H12O). University of Luxembourg. Retrieved January 14, 2026 from [Link].
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9171, Chrysene. Retrieved January 14, 2026 from [Link].
-
Global Substance Registration System (GSRS). This compound. Retrieved January 14, 2026 from [Link].
-
CAS Common Chemistry (n.d.). This compound. American Chemical Society. Retrieved January 14, 2026 from [Link].
-
Amin, S., Huie, K., Hecht, S. S., & Harvey, R. G. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 7(12), 2067–2070. Retrieved from [Link].
-
Padma, S., et al. (2002). Synthesis and Photoirradiation of Isomeric Ethylchrysenes by UVA Light Leading to Lipid Peroxidation. ResearchGate. Retrieved January 14, 2026 from [Link].
-
Jørgensen, K. B., & Joensen, M. (2008). Photochemical synthesis of chrysenols. Polycyclic Aromatic Compounds, 28(4-5), 362-372. Retrieved from [Link].
-
Organic Syntheses Procedure. (n.d.). Reduction of Benz[a]anthracene-7,12-dione to Benz[a]anthracene. Retrieved January 14, 2026 from [Link].
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Carmona, D., et al. (2009). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly, S.A. Retrieved January 14, 2026 from [Link].
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The Royal Society of Chemistry (2016). A challenging synthesis. Retrieved January 14, 2026 from [Link].
-
Exposome-Explorer (IARC). (n.d.). This compound (Compound). Retrieved January 14, 2026 from [Link].
-
Rojas, J. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! [Video]. YouTube. Retrieved from [Link].
-
Vassilikogiannakis, G., et al. (2005). Hydroxyquinones: Synthesis and Reactivity. Molecules, 10(10), 1291-1346. Retrieved from [Link].
-
Rojas, J. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic... [Video]. YouTube. Retrieved from [Link].
-
Secrier, M., et al. (2025). Grand challenges in chemical biology from the perspective of organic chemical synthesis. Frontiers in Chemistry, 13. Retrieved from [Link].
-
Reddit. (2025, March 3). Is there a Database for Current Challenges in Organic Synthesis/Chemistry. r/OrganicChemistry. Retrieved from [Link].
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Wu, S., et al. (2025, October 6). Reaction Engineering of In Vitro Natural Product Biosynthesis: Challenges and Strategies. Angewandte Chemie International Edition, 60(2), 643-653. Retrieved from [Link].
-
Chad's Prep. (2021, January 15). 11.2 Common Patterns in Organic Synthesis Involving Alkenes | Retrosynthesis [Video]. YouTube. Retrieved from [Link].
-
European Patent Office. (2020, May 27). METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE (EP 3505507 B1). Retrieved from [Link].
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Technical Support Center: Synthesis of 6-Hydroxychrysene
Welcome to the technical support center for the synthesis of 6-hydroxychrysene. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with or planning to synthesize this important polycyclic aromatic hydrocarbon (PAH) metabolite.[1] Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing this compound?
A1: The most prevalent and reliable strategies involve a two-stage approach:
-
Synthesis of a Protected Precursor: Typically, 6-methoxychrysene is synthesized first. This is often achieved through methods like the photochemical ring closure of a substituted [(methoxyphenyl)vinyl]naphthalene.[2][3] This method offers good control over regioselectivity.
-
Deprotection (Demethylation): The methoxy group of 6-methoxychrysene is then cleaved to yield the final this compound product. This is a critical step where yield can be significantly impacted. Common reagents for this ether cleavage include boron tribromide (BBr₃), hydrobromic acid (HBr), and various thiolate systems.[4][5]
Q2: Why is the demethylation of 6-methoxychrysene the most critical step for yield?
A2: The demethylation of aryl methyl ethers can be challenging due to the stability of the ether bond.[6] The reaction often requires harsh conditions or highly reactive, moisture-sensitive reagents. Incomplete reactions can lead to difficult purification challenges, while harsh conditions can promote side reactions or degradation of the sensitive polycyclic aromatic core, both of which reduce the final yield. The choice of demethylating agent and strict control of reaction conditions are therefore paramount for success.
Q3: What are the most common impurities I should expect, and how do they arise?
A3: The most common impurities include:
-
Unreacted 6-methoxychrysene: Arises from incomplete demethylation.
-
Chrysene: Can result from over-reduction or hydrodeoxygenation under certain harsh conditions, for instance, with strong acids at high temperatures.
-
Oxidation byproducts: Phenols like this compound are susceptible to oxidation, which can lead to the formation of colored quinone-type structures, especially during workup or if not handled under an inert atmosphere.[2][7]
-
Borate esters: If using BBr₃, incomplete hydrolysis during the workup can leave borate esters of the product, which may complicate purification.
Troubleshooting Guide: Improving Synthesis Yield
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Stage 1: Synthesis of 6-Methoxychrysene Precursor
Q4: My photochemical cyclization to form 6-methoxychrysene is giving a low yield. What are the likely causes?
A4: Low yields in photochemical reactions of this type often stem from a few key areas:
-
Insufficient Irradiation: Ensure your light source has the correct wavelength and intensity for the reaction. The reaction time is also critical; monitor the disappearance of the starting material by TLC or HPLC to avoid both incomplete reaction and potential photodegradation of the product.[2]
-
Oxygen Contamination: Molecular oxygen can quench the excited state of the reactant or react with radical intermediates, inhibiting the desired cyclization. It is crucial to thoroughly degas the solvent and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the irradiation.[2]
-
Incorrect Solvent/Concentration: The solvent plays a role in stabilizing intermediates. Toluene is often used successfully.[2] Concentration is also a factor; if too concentrated, intermolecular side reactions can occur, while if too dilute, the reaction rate may be impractically slow.
Stage 2: Demethylation of 6-Methoxychrysene
This is the most frequent source of yield loss. The following workflow can help diagnose issues.
Caption: Decision tree for troubleshooting low yields in the demethylation of 6-methoxychrysene.
Q5: I'm using BBr₃ for demethylation, but my reaction is incomplete and the workup is messy. What can I do?
A5: This is a classic issue with boron tribromide, which is highly effective but extremely sensitive to moisture.[8]
-
Cause (Incomplete Reaction): The most likely culprit is the deactivation of BBr₃ by trace amounts of water in your solvent, glassware, or inert gas stream. BBr₃ reacts violently with water.[8] Another cause could be insufficient equivalents of the reagent.
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen. Use a freshly opened bottle of anhydrous solvent (like DCM) or solvent passed through a purification system.
-
Reagent Quality: Use a fresh bottle of BBr₃, preferably from a sealed ampoule. An opened bottle will absorb atmospheric moisture over time, reducing its efficacy.
-
Controlled Addition: Add the BBr₃ solution dropwise to your substrate solution at a low temperature (e.g., -78°C or 0°C) to control the initial exothermic reaction. Then, allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC.
-
-
Cause (Messy Workup): The workup involves quenching the reaction to hydrolyze the aryloxy-dibromoborane intermediate.[4] If done too quickly or at too high a temperature, side reactions can occur. Incomplete hydrolysis can also leave boron-containing impurities.
-
Solution: Quench the reaction by slowly adding it to ice-cold water or a saturated aqueous solution of NaHCO₃. Stir vigorously for an extended period (30-60 minutes) to ensure the complete hydrolysis of all boron intermediates before proceeding with extraction.
Q6: Are there effective, milder, or less hazardous alternatives to BBr₃?
A6: Yes, several alternatives exist, which may be preferable depending on other functional groups present in your molecule and your lab's safety protocols.
| Reagent System | Typical Conditions | Pros | Cons |
| Boron Tribromide (BBr₃) | DCM, -78°C to RT | High yields (often >90%), fast reaction.[2] | Highly toxic, corrosive, and water-reactive.[8] |
| Hydrobromic Acid (HBr) | 48% aqueous HBr, often in Acetic Acid, reflux | Inexpensive, powerful reagent. | Very harsh conditions (high temp), low functional group tolerance.[5] |
| Thiolates (e.g., EtSNa, dodecanethiol/NaOH) | DMF or NMP, reflux | Non-acidic, good for base-stable molecules. Odorless thiol options exist.[5][9] | Requires high temperatures, strong nucleophile can cause side reactions. |
| Pyridinium Hydrochloride | Molten salt, 180-220°C | Classic method, effective. | Extremely harsh thermal conditions, limited substrate scope.[4] |
| Aluminum Chloride (AlCl₃) / Ethanethiol | DCM, RT | Selective, effective in the presence of ketones.[8] | Stoichiometric Lewis acid required, workup can be complex. |
This table provides a comparative overview of common demethylation agents.
Stage 3: Purification
Q7: I'm struggling to separate this compound from the starting 6-methoxychrysene by column chromatography.
A7: The polarity difference between the phenol product and the methyl ether starting material is significant, which should allow for good separation on silica gel. If you are having trouble, consider these points:
-
Cause: Co-elution can occur if the mobile phase is too polar, causing both compounds to move too quickly up the column. The compounds may also appear very close if the reaction conversion is very low, making the product spot/peak difficult to distinguish from the overwhelming starting material.
-
Solution:
-
Optimize Mobile Phase: Use a less polar solvent system. Start with a low percentage of a polar solvent (e.g., 5-10% Ethyl Acetate in Hexane or DCM in Hexane) and gradually increase the polarity. This will retain the more polar this compound on the column longer, allowing the less polar 6-methoxychrysene to elute first.
-
Use TLC Extensively: Develop a TLC solvent system that gives a clear separation with Rf values of approximately 0.5 for the starting material and 0.2-0.3 for the product. This system will translate well to your column.
-
Consider Recrystallization: If the product is obtained as a solid with a small amount of starting material, recrystallization can be a highly effective purification method.[2]
-
Q8: My final product is a pale yellow or brown solid, not the expected white powder. Why?
A8: This discoloration is almost certainly due to oxidation. Phenols, especially electron-rich polycyclic phenols, are sensitive to air.
-
Cause: Exposure to atmospheric oxygen, particularly in the presence of light or trace metals, can oxidize the phenol to a chrysene-quinone or other colored species. This often happens during workup, concentration, or prolonged storage.
-
Solution:
-
Inert Atmosphere Handling: During the final stages of purification and after isolation, handle the product under an inert atmosphere as much as possible.
-
Degassed Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon for rotary evaporation and chromatography.
-
Storage: Store the final, pure product under an inert atmosphere (e.g., in a vial flushed with argon), protected from light, and at a low temperature (4°C or below).[10]
-
Purification Post-Discoloration: If the product is already colored, careful column chromatography or recrystallization can sometimes remove the colored impurities. Adding a small amount of a reducing agent like sodium bisulfite during aqueous workup can sometimes mitigate oxidation.[11]
-
Experimental Protocols
Protocol 1: Demethylation of 6-Methoxychrysene using Boron Tribromide
This protocol is adapted from established procedures for demethylating aryl methyl ethers.[2]
Safety Warning: Boron tribromide is extremely corrosive, toxic, and reacts violently with water.[8] This procedure must be performed by trained personnel in a well-ventilated chemical fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield).
-
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar.
-
Septa, argon/nitrogen inlet, and a glass syringe for liquid transfer.
-
Cooling bath (e.g., ice/water or dry ice/acetone).
-
-
Procedure:
-
Preparation: Place 6-methoxychrysene (1.0 eq) in the reaction flask. Seal the flask and purge with dry argon or nitrogen for 10-15 minutes.
-
Dissolution: Add anhydrous dichloromethane (DCM) via syringe to dissolve the substrate (concentration typically 0.05-0.1 M).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (1.2 eq) dropwise via syringe over 10-15 minutes. A color change is typically observed.
-
Reaction: Allow the mixture to stir at 0°C for 30 minutes, then remove the cooling bath and let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., 20% EtOAc/Hexane). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, add ice-cold water dropwise to quench the excess BBr₃. Alternatively, the reaction mixture can be slowly transferred via cannula into a separate flask containing vigorously stirred ice.
-
Hydrolysis: After the initial quench, add more water and stir the biphasic mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the boron intermediates.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Caption: Workflow for the BBr₃-mediated demethylation of 6-methoxychrysene.
References
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Demethylation - Wikipedia. Wikipedia. [Link]
-
Demethylating Reaction of Methyl Ethers. ResearchGate. [Link]
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Elbs reaction - Wikipedia. Wikipedia. [Link]
-
Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309. PubMed. [Link]
-
Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023). Green Chemistry. Royal Society of Chemistry. [Link]
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Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]
-
Carruthers, W. (1953). Friedel-Crafts Acetylation of Chrysene. Journal of the Chemical Society, 3486-3490. [Link]
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Carruthers, W. (1953). Friedel–crafts acetylation of chrysene. Journal of the Chemical Society (Resumed). Royal Society of Chemistry. [Link]
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Jørgensen, K. B., & Joensen, F. (2008). Photochemical synthesis of chrysenols. ResearchGate. [Link]
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Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (n.d.). ResearchGate. [Link]
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Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]
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Jørgensen, K. B., & Joensen, F. (2008). PHOTOCHEMICAL SYNTHESIS OF CHRYSENOLS. Polycyclic Aromatic Compounds, 28(4-5), 210-224. [Link]
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This compound. PubChem, National Institutes of Health. [Link]
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BENZ[a]ANTHRACENE. Organic Syntheses Procedure. [Link]
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He, Z. M., et al. (1986). Synthesis of 6-methylchrysene-1,2-diol-3,4-epoxides and comparison of their mutagenicity to 5-methylchrysene-1,2-diol-3,4-epoxides. Carcinogenesis, 7(12), 2067-2070. PubMed. [Link]
-
Overview of all reactions performed during the optimization stage. ResearchGate. [Link]
-
Majumdar, D., & Panda, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(64), 36695-36736. National Center for Biotechnology Information. [Link]
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Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. (2019). Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]
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Polycyclic aromatic hydrocarbon - Wikipedia. Wikipedia. [Link]
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Chrysene. PubChem, National Institutes of Health. [Link]
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Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). ACS Sustainable Chemistry & Engineering. PubMed. [Link]
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Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). ResearchGate. [Link]
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HYDROXYLAMINE HYDROCHLORIDE and ACETOXIME. Organic Syntheses Procedure. [Link]
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1,3-DIHYDROXYPHENAZINE. Organic Syntheses Procedure. [Link]
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Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). National Center for Biotechnology Information. [Link]
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Schoental, R. (1957). The metabolism of chrysene: the isolation of 3-methoxychrysene by methylation of the phenolic metabolite of chrysene from rat faeces. Acta Unio Int Contra Cancrum, 13(2), 241-245. National Center for Biotechnology Information. [Link]
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Andraos, J., & Hent, A. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Journal of Chemical Education, 99(12), 4045-4057. National Center for Biotechnology Information. [Link]
-
Zhao, L., et al. (2019). Synthesis of Polycyclic Aromatic Hydrocarbons by Phenyl Addition-Dehydrocyclization: The Third Way. Angewandte Chemie International Edition, 58(48), 17442-17450. PubMed. [Link]
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Thomson, R. H. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(9), 1291-1317. MDPI. [Link]
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Rojas Lab. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! YouTube. [Link]
-
Chad's Prep. (2021, January 15). 11.2 Common Patterns in Organic Synthesis Involving Alkenes | Retrosynthesis. YouTube. [Link]
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Technical Support Center: 6-Hydroxychrysene Instability in Solution
Introduction: 6-Hydroxychrysene is a critical metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, frequently studied in toxicology, environmental science, and cancer research to understand the metabolic activation and effects of PAHs[1]. As with many hydroxylated PAHs, researchers often face challenges with its stability in solution, leading to inconsistent experimental results and loss of valuable material. This guide provides in-depth troubleshooting advice, protocols, and frequently asked questions to help you mitigate degradation and ensure the integrity of your experiments.
A Crucial Note on Safety: this compound, as a derivative of a known carcinogenic PAH, must be handled with extreme care.[2] All procedures should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3][4][5] Consult your institution's safety guidelines and the material's Safety Data Sheet (SDS) before beginning any work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
The instability of this compound in solution is primarily driven by two chemical processes: oxidation and photodegradation.[6] Its phenolic hydroxyl group can make the aromatic ring system more susceptible to oxidation than the parent compound, chrysene. Furthermore, like all PAHs, its aromatic structure strongly absorbs UV light, which can provide the energy to initiate degradation reactions.[6] Temperature can accelerate both of these processes.[7][8]
Q2: What are the visual or analytical signs that my solution has degraded?
Visually, degradation may manifest as a subtle color change in the solution (often developing a yellowish or brownish tint) or the formation of a precipitate as degradation products with different solubility profiles are formed. Analytically, the most reliable method to detect degradation is through chromatography. Using High-Performance Liquid Chromatography (HPLC), you will observe a decrease in the peak area of the this compound peak and the appearance of new, unidentified peaks, which are typically more polar and have shorter retention times on a reverse-phase column.[9][10]
Q3: What are the ideal storage conditions for my this compound stock solution?
Based on supplier recommendations and general principles for PAH stability, stock solutions should be stored refrigerated (typically +2°C to +8°C, though some recommend as low as -5°C) and strictly protected from light.[11][12] Use amber glass vials or wrap clear vials completely in aluminum foil. For long-term storage, flushing the vial headspace with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.
Q4: Which solvents should I use to prepare my solutions?
Toluene is a common solvent for commercially available this compound solutions.[11][13] For experimental work, other solvents like acetonitrile, methanol, or DMSO may be required. However, be aware that DMSO can act as a strong oxidizing agent for some PAHs, potentially accelerating degradation.[14] Whenever possible, use high-purity, HPLC-grade solvents that have been degassed to remove dissolved oxygen.
Q5: How often should I prepare fresh working solutions?
It is strongly recommended to prepare fresh working dilutions from your refrigerated stock solution immediately before each experiment. Avoid storing dilute solutions, as the compound may be less stable at lower concentrations. If you must store a working solution, even for a short period, keep it on ice and protected from light.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical framework for identifying and solving the root cause of instability.
Problem: Inconsistent Results or a Progressive Loss of Compound Activity
You observe that the biological or chemical effect of your this compound solution decreases over time, or that replicate experiments yield highly variable data.
Caption: Troubleshooting workflow for inconsistent experimental results.
| Probable Cause | Scientific Explanation | Recommended Solution |
| Photodegradation | This compound's aromatic system absorbs UV-A and UV-B light, leading to excited electronic states that can react with oxygen or other molecules, breaking down the parent compound.[6] This process is a primary route of degradation for PAHs in solution. | Strict Light Exclusion: Always store and handle solutions in amber glass vials. For clear containers (e.g., microplates), wrap them in aluminum foil. Perform manipulations under amber or red-filtered light to avoid exposure to high-energy wavelengths. |
| Oxidation | The electron-donating hydroxyl group on the chrysene backbone makes the molecule more susceptible to oxidation than its parent PAH. Dissolved oxygen in the solvent can react with this compound, especially when initiated by light or heat, to form quinones and other oxygenated species.[15] | Oxygen Minimization: Use HPLC-grade solvents, which have low levels of reactive impurities. For maximum stability, degas your solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes before preparing solutions. Store stock solutions under an inert atmosphere. |
| Thermal Degradation | Chemical reactions, including degradation, proceed faster at higher temperatures.[7][8][16] Leaving solutions at room temperature for extended periods, even if protected from light, can lead to a significant loss of the compound. PAHs are more stable in solid form than in solution when heated.[7][8][16] | Rigorous Temperature Control: Always store stock solutions at the recommended refrigerated temperature (+2°C to +8°C).[11] Prepare working dilutions immediately before use and keep them on ice during the experiment. Minimize freeze-thaw cycles by aliquoting stock solutions upon receipt. |
Key Protocols for Ensuring Stability
Protocol 1: Preparation of a Stable Stock Solution
This protocol details the steps for preparing a 1 mg/mL stock solution in toluene, a common solvent for this compound.
-
Preparation: Move your certified chemical fume hood sash to the lowest practical working height. Ensure all necessary equipment (amber vials, gas-tight syringe, toluene, inert gas source) is inside the hood.
-
Weighing: Accurately weigh the desired amount of solid this compound into a tared, amber glass vial with a PTFE-lined screw cap. Perform this step quickly to minimize exposure to air and light.
-
Solvent Preparation: Use a freshly opened bottle of HPLC-grade toluene. For maximum stability, sparge the toluene with a gentle stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Using a gas-tight syringe, add the calculated volume of deoxygenated toluene to the vial containing the solid this compound. Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Inert Gas Blanket: Briefly uncap the vial and flush the headspace with nitrogen or argon for 15-30 seconds. Immediately recap the vial tightly.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Wrap the cap-vial junction with parafilm to ensure a tight seal. Store in a refrigerator at +2°C to +8°C, away from any light sources.
Protocol 2: Analytical Verification of Integrity by HPLC-FLD
This method allows you to quantify the concentration of this compound and check for the presence of degradation products. HPLC with Fluorescence Detection (FLD) is highly sensitive and specific for PAHs.[10]
-
System Setup:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, and fluorescence detector.[10]
-
Column: A C18 reverse-phase column designed for PAH analysis (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water (HPLC-grade)
-
Mobile Phase B: Acetonitrile (HPLC-grade)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Gradient Elution:
Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile) 0.0 50 50 20.0 0 100 25.0 0 100 25.1 50 50 | 30.0 | 50 | 50 |
-
Fluorescence Detector Settings: Set the detector to the appropriate excitation and emission wavelengths for this compound. While specific maxima should be determined empirically, typical values for hydroxylated 4-ring PAHs are in the range of Ex: ~270 nm / Em: ~390 nm. Programmed wavelength switching can be used for broader PAH analysis.[17]
-
Analysis:
-
Prepare a fresh calibration curve using serial dilutions of a trusted, solid standard.
-
Inject your stored solution (diluted to fall within the calibration range).
-
Compare the peak area of your sample to the calibration curve to determine its concentration.
-
Examine the chromatogram for any significant peaks other than the main this compound peak. The presence of new peaks, especially at earlier retention times, is a strong indicator of degradation.
-
Caption: Key environmental factors that drive the degradation of this compound.
References
-
Dąbrowska, A., et al. (2008). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 17(5), 655-663.
-
Chemwatch. (2025). Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs. [Online Article]. [Link]
-
Centers for Disease Control and Prevention (CDC) / ATSDR. (Archived). Polycyclic Aromatic Hydrocarbons (PAHs): What Instructions Should Be Given to Patients to Prevent Overexposure to PAHs? [Web Page]. [Link]
-
National Center for Biotechnology Information (NCBI), PubChem. Chrysene. [Database Entry]. [Link]
-
National Center for Biotechnology Information (NCBI), PubChem. This compound. [Database Entry]. [Link]
-
Brio-Medical. (2023). Polycyclic Aromatic Hydrocarbons Carcinogenic Risk Analysis. [Online Article]. [Link]
-
Chen, Y.C., & Chen, B.H. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(1), 2. [Link]
-
STOP Carcinogens at work. Polycyclic aromatic hydrocarbons (PAHs). [Web Page]. [Link]
-
Chen, Y.C., & Chen, B.H. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, Vol. 9, Iss. 1, Article 2. [Link]
-
Wang, L., et al. (2020). Atmospheric degradation of chrysene initiated by OH radical: A quantum chemical investigation. Chemosphere, 247, 125890. [Link]
-
ResearchGate. (2025). Stability of Polycyclic Aromatic Hydrocarbons during Heating. [Publication Page]. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods for PAHs. [Web Page]. [Link]
-
ResearchGate. (2008). Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. [Publication Page]. [Link]
-
Vaidya, S., et al. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. Frontiers in Microbiology, 9, 1331. [Link]
-
Vaidya, S., et al. (2018). Degradation of Chrysene by Enriched Bacterial Consortium. PMC - NIH. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Public Health Statement for Polycyclic Aromatic Hydrocarbons (PAHs). [Web Page]. [Link]
-
ResearchGate. (2012). A pathway for the degradation of chrysene by Armillaria sp. F022. [Image from Publication]. [Link]
-
Exposome-Explorer by IARC. This compound (Compound). [Database Entry]. [Link]
-
ResearchGate. (2018). Effects of 2-hydroxychrysene, this compound, phenanthrene, chrysene... [Image from Publication]. [Link]
-
CAS Common Chemistry. This compound. [Database Entry]. [Link]
-
Agilent Technologies. Improve Analytical Performance for Polycyclic Aromatic Hydrocarbons (PAHs). [Brochure]. [Link]
-
U.S. Food & Drug Administration (FDA). (2017). Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. [Method Document]. [Link]
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- 17. lcms.cz [lcms.cz]
Technical Support Center: Optimizing HPLC Separation of Chrysene Metabolites
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of chrysene and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during these analyses. Our focus is on providing not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your method development and daily operations.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the HPLC analysis of chrysene metabolites.
Q1: What are the biggest challenges in separating chrysene and its metabolites?
The primary challenge lies in the structural similarity of chrysene metabolites. Chrysene is metabolized into various isomeric forms of dihydrodiols, phenols, and their conjugates.[1][2][3] These isomers often have very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. Achieving baseline resolution between critical isomer pairs, such as the different positional isomers of hydroxychrysenes or dihydrodiols, is often the main hurdle.[4][5]
Q2: What is a good starting point for an HPLC method for chrysene metabolite separation?
A robust starting point for separating chrysene metabolites typically involves a reversed-phase C18 column with a gradient elution using acetonitrile and water.[6][7][8] The mobile phase is often acidified with a small amount of formic or phosphoric acid to improve peak shape.[6] Detection is commonly performed using a UV-Vis or a fluorescence detector, with the latter providing higher sensitivity and selectivity for these fluorescent compounds.[9][10][11]
Q3: Why is my backpressure so high when running my chrysene metabolite samples?
High backpressure is a common issue in HPLC and can stem from several sources.[12] One of the most frequent causes is a blockage in the system, often at the column inlet frit, due to particulate matter from the sample or mobile phase.[13] Other potential causes include precipitation of the sample or buffer in the mobile phase, or a blockage in the injector or tubing.[12] It is also possible that the column itself has become fouled or has reached the end of its lifespan.
Section 2: Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific problems you might encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chrysene metabolite peaks are tailing significantly. What could be the cause and how can I fix it?
A: Peak tailing is a common problem in HPLC and can significantly impact resolution and quantitation.[13][14] The primary causes for peak tailing in the analysis of chrysene metabolites are often related to secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Check for Active Sites on the Column: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of the chrysene metabolites, leading to tailing.[14]
-
Solution: Use an end-capped C18 column or a column with a base-deactivated stationary phase. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can also help, but this may not be suitable for all detection methods.
-
-
Optimize Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and the stationary phase.
-
Solution: For hydroxylated chrysene metabolites, a slightly acidic mobile phase (pH 2.5-4) can help to suppress the ionization of residual silanols and improve peak shape.[15]
-
-
Consider Column Contamination: Accumulation of strongly retained compounds from your sample matrix on the column can lead to peak tailing.
-
Solution: Implement a column washing procedure after each analytical batch. If the tailing persists, consider using a guard column to protect the analytical column.[13]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample and re-injecting.
-
Q: I am observing peak fronting for some of my early-eluting metabolites. What is the likely cause?
A: Peak fronting is less common than tailing but can also compromise your separation. The most likely causes are related to sample solvent effects or column issues.
Troubleshooting Steps:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can cause the analyte band to travel too quickly at the beginning of the column, leading to fronting.[12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility issues, use a solvent that is as weak as possible while still maintaining sample solubility.
-
-
Column Void or Channeling: A void at the head of the column can cause the sample to be distributed unevenly, leading to distorted peak shapes.[14]
-
Solution: If you suspect a column void, you can try reversing and flushing the column (check manufacturer's instructions). However, a void often indicates that the column needs to be replaced.
-
Issue 2: Poor Resolution and Co-elution
Q: I can't separate two critical chrysene metabolite isomers. What parameters can I adjust to improve resolution?
A: Improving the resolution of closely eluting or co-eluting isomers is a central task in method development. The resolution is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[16][17]
Strategies for Improving Resolution:
| Parameter | How to Adjust | Expected Outcome |
| Selectivity (α) | Change the mobile phase organic modifier (e.g., from acetonitrile to methanol).[17] Change the stationary phase chemistry (e.g., from C18 to a Phenyl or specialized PAH column).[18][19][20] | This is often the most effective way to separate co-eluting peaks by altering the relative interactions of the analytes with the stationary and mobile phases. |
| Efficiency (N) | Use a column with smaller particles (e.g., 3 µm or sub-2 µm). Use a longer column.[16] | This will lead to narrower peaks, which can improve the separation of closely eluting compounds. |
| Retention Factor (k) | Decrease the percentage of organic solvent in the mobile phase. | This will increase the retention time of your analytes, providing more opportunity for separation. However, this will also increase your analysis time. |
| Temperature | Optimize the column temperature. | Increasing the temperature can improve efficiency and reduce analysis time, but it can also affect selectivity. A systematic study of temperature effects is recommended.[21] |
Experimental Workflow for Optimizing Resolution:
Caption: A logical workflow for systematically optimizing HPLC resolution.
Issue 3: Irreproducible Retention Times
Q: My retention times are shifting between injections. What should I check?
A: Retention time instability can make peak identification and quantification unreliable. The causes are often related to the HPLC system or the mobile phase preparation.[22]
Troubleshooting Checklist:
-
Mobile Phase Preparation:
-
Is your mobile phase properly degassed? Air bubbles in the pump can cause flow rate fluctuations.[12]
-
Are the mobile phase components accurately measured and well-mixed? Inaccurate composition can lead to shifts in retention.
-
Is the mobile phase fresh? Over time, volatile components can evaporate, changing the composition. It is good practice to prepare fresh mobile phase daily.
-
-
HPLC System:
-
Are there any leaks in the system? Check all fittings and connections. A leak will cause a drop in pressure and affect the flow rate.[12]
-
Is the pump functioning correctly? Worn pump seals can lead to an inconsistent flow rate.
-
Is the column temperature stable? Fluctuations in column temperature can cause retention time shifts.[21] Use a column oven for consistent temperature control.
-
-
Column Equilibration:
-
Is the column fully equilibrated with the initial mobile phase before each injection? Insufficient equilibration is a common cause of retention time drift, especially in gradient elution.
-
Section 3: Advanced Topics
Q: When should I consider using a specialized PAH column instead of a standard C18?
A: While a high-quality C18 column can provide good separations, a specialized Polycyclic Aromatic Hydrocarbon (PAH) column is recommended when you are dealing with complex mixtures of isomers.[4][20] These columns often have stationary phases that are specifically designed to provide shape selectivity for planar aromatic molecules, which can significantly enhance the resolution of structurally similar chrysene metabolites.[19] Columns with phenyl-based stationary phases can also offer alternative selectivity through π-π interactions with the aromatic rings of the analytes.[18][19]
Q: How can I improve the sensitivity of my analysis for trace-level chrysene metabolites?
A: For trace-level analysis, several strategies can be employed:
-
Optimize the Detector: A fluorescence detector will generally provide much higher sensitivity for chrysene and its metabolites compared to a UV detector.[9][11] Ensure you are using the optimal excitation and emission wavelengths for your compounds of interest.
-
Sample Preparation: A well-designed sample preparation protocol can significantly enhance sensitivity by removing interfering matrix components and concentrating your analytes. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are commonly used for this purpose.[23][24]
-
Increase Injection Volume: If your current method allows, increasing the injection volume can lead to a larger peak response. However, be mindful of potential peak distortion due to sample overload or solvent mismatch.
-
Use a More Efficient Column: Columns with smaller particles can lead to sharper, taller peaks, which improves the signal-to-noise ratio and thus enhances sensitivity.
Workflow for Sample Preparation and Analysis:
Caption: A typical workflow for the analysis of chrysene metabolites.
References
- SIELC Technologies. (n.d.). Separation of Chrysene on Newcrom R1 HPLC column.
- National Institutes of Health. (n.d.). Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells.
- Separation Methods Technologies Inc. (1996). HPLC SEPARATION GUIDE.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
- PubMed. (n.d.). [Determination of trace chrysene in environmental water by solid-phase microextraction coupled with high performance liquid chromatography].
- LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems.
- ResearchGate. (n.d.). Molecular structures of (a) chrysene, (b) 2-OH-chr, (c) 1,2-DHD-chr and....
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Oxford Academic. (n.d.). Metabolism of Chrysene by Brown Bullhead Liver Microsomes.
- PubMed. (2010). Improved optimization of polycyclic aromatic hydrocarbons (PAHs) mixtures resolution in reversed-phase high-performance liquid chromatography by using factorial design and response surface methodology.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Restek. (2020). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- ResearchGate. (2025). An evaluation of two fluorescence screening methods for determination of chrysene metabolites in fish bile.
- King Khalid University. (n.d.). Optimization of HPLC method for polycyclic aromatic hydrocarbons quantification in aqueous samples.
- ResearchGate. (n.d.). Mass spectral profiles of chrysene metabolites: chrysenequinone (A) and 1-hydroxy-2- naphthoic acid-TMS derivative (B).
- RSC Publishing. (2023). Optimization of a simple, effective, and greener methodology for polycyclic aromatic hydrocarbon extraction from human adipose tissue.
- PubMed. (n.d.). Comparative metabolism of chrysene and 5-methylchrysene by rat and rainbow trout liver microsomes.
- ResearchGate. (2025). Optimization and validation of an HPLC method for determination of polycyclic aromatic hydrocarbons (PAHs) in mussels.
- BenchChem. (2025). Application Note: Determination of 6-Methylchrysene using HPLC with Fluorescence Detection.
- ResearchGate. (2025). A Coupled-Column HPLC Method for Routine Analysis of Various Chrysene and Benzo[a]Pyrene Metabolites in Urine.
- Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments.
- Organomation. (n.d.). HPLC Sample Preparation.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
- Chem LibreTexts. (2014). High Performance Liquid Chromatography.
- Agilent. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- PubMed Central. (2023). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC).
- AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
- Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
- Mastelf. (2025). How to Improve HPLC Resolution: Key Factors for Better Separation.
- YouTube. (2025). Resolution in HPLC & how to improve? 5 most important parameters to improve resolution.
- Chromatography Online. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- ChromSword. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (2020). Don't Lose It: Troubleshooting Separation Changes.
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Technical Support Center: Overcoming Matrix Effects in 6-Hydroxychrysene Quantification
Welcome to the technical support center for the quantification of 6-hydroxychrysene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this critical biomarker. As a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, accurate measurement of this compound is paramount for toxicological studies and human exposure assessment.[1][2] However, its quantification is often hampered by matrix effects, which can significantly compromise data reliability.[3][4][5]
This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify, understand, and mitigate matrix effects in your experiments.
Understanding the Challenge: What are Matrix Effects?
In quantitative analysis, particularly with sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, leading to either ion suppression or enhancement.[3][4][6][7] This interference can result in inaccurate quantification, poor reproducibility, and compromised sensitivity.[7][8]
The primary causes of matrix effects include:
-
Competition for Ionization: Co-eluting compounds can compete with this compound for available charge in the ion source, reducing its ionization efficiency (ion suppression).[3][6]
-
Alteration of Physical Properties: Matrix components can change the physical properties of the droplets in the ion source, such as surface tension and viscosity, affecting the efficiency of ion formation.[4][9]
-
Charge Sequestration: Endogenous molecules can neutralize the charged analyte ions, preventing their detection.[9]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the quantification of this compound.
Problem 1: Poor Recovery and High Variability in Results
Possible Cause: Significant ion suppression due to complex biological matrices like urine or plasma.
Solution:
-
Implement a Robust Sample Preparation Protocol: The goal is to remove as many interfering matrix components as possible before analysis.
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[10][11][12] A well-chosen SPE sorbent can selectively retain this compound while allowing interfering compounds to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[13]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to efficiently extract analytes from solid and semi-solid samples.[10][14][15][16][17]
-
-
Optimize Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components is crucial.
-
Gradient Elution: Employ a multi-segment gradient program in your LC method to enhance the resolution between your analyte and interfering peaks.[6]
-
Column Selection: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to find the one that provides the best separation for your specific matrix.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects.[7][18] A SIL-IS, such as ¹³C₆-labeled this compound, will behave almost identically to the unlabeled analyte during sample preparation and ionization.[19] Any suppression or enhancement experienced by the analyte will also be experienced by the SIL-IS, allowing for accurate correction of the signal.[4][20]
Problem 2: Inconsistent Internal Standard Response
Possible Cause: The internal standard may not be co-eluting perfectly with the analyte, or it may be experiencing different matrix effects.
Solution:
-
Ensure Co-elution: The SIL-IS must have the same retention time as the native analyte. Minor differences in chromatography can lead to different matrix effects.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[3][21] This helps to ensure that the calibration curve accurately reflects the behavior of the analyte in the presence of the matrix.
-
Evaluate the Matrix Effect Factor (MEF): This calculation can help quantify the extent of the matrix effect.[4] A significant MEF indicates that further method optimization is needed.
Problem 3: Low Signal-to-Noise Ratio
Possible Cause: High background noise from the matrix is obscuring the analyte signal.
Solution:
-
Improve Sample Cleanup: Re-evaluate your sample preparation method. A more rigorous cleanup, perhaps involving multiple extraction steps (e.g., LLE followed by SPE), may be necessary.
-
Optimize Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., temperature, gas flows) and collision energy to maximize the signal for this compound while minimizing background noise.
-
Consider a Different Ionization Technique: If using electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI) might be less susceptible to matrix effects for certain compounds.[22]
Frequently Asked Questions (FAQs)
Q1: What is the best internal standard for this compound quantification?
A1: The gold standard is a stable isotope-labeled (SIL) version of this compound, such as ¹³C₆-6-hydroxychrysene.[18][19] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction for signal suppression or enhancement.[4][7]
Q2: How can I determine if I have a matrix effect issue?
A2: A common method is the post-extraction spike experiment.[7] You compare the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the same amount of analyte in a clean solvent. A significant difference in the signal indicates the presence of matrix effects.[8][21] You can quantify this using the matrix effect factor.[4][23]
Q3: Is it better to use GC-MS or LC-MS for this compound analysis?
A3: Both techniques can be used effectively.[24][25][26]
-
LC-MS/MS is often preferred for its ability to analyze samples with minimal cleanup and without the need for derivatization.[27]
-
GC-MS/MS can offer excellent sensitivity and chromatographic resolution, but often requires a derivatization step to make the hydroxylated PAH more volatile.[28][29][30] The choice often depends on the available instrumentation and the specific requirements of the study.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[6][7][23] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain above the limit of quantification after dilution.
Q5: What are the key steps in validating an analytical method for this compound?
A5: Method validation is crucial to ensure the reliability of your data.[31][32][33][34][35] Key validation parameters include:
-
Accuracy: How close the measured value is to the true value.
-
Precision: The degree of agreement among individual measurements.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Sensitivity: The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ).
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Stability: The stability of the analyte in the matrix under different storage and processing conditions.
Validated Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Urine
This protocol provides a general guideline for SPE cleanup of urine samples. Optimization may be required for your specific application.
Materials:
-
Urine sample
-
β-glucuronidase/arylsulfatase
-
Buffer solution (e.g., sodium acetate)
-
Methanol
-
Water (HPLC grade)
-
Elution solvent (e.g., acetonitrile/methanol)
-
Stable isotope-labeled internal standard (¹³C₆-6-hydroxychrysene)
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 6 mL of water to remove hydrophilic interferences.
-
A second wash with a weak organic solvent (e.g., 10% methanol in water) can help remove more interferences.
-
-
Elution:
-
Elute the this compound and the internal standard with 6 mL of the elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of mobile phase for LC-MS analysis.
-
Protocol 2: Quantification using a Stable Isotope-Labeled Internal Standard
Principle:
The ratio of the peak area of the native analyte to the peak area of the co-eluting SIL-IS is used for quantification. This ratio is directly proportional to the concentration of the native analyte.
Procedure:
-
Prepare Calibration Standards:
-
Create a series of calibration standards containing known concentrations of this compound and a constant concentration of the SIL-IS in a blank matrix.
-
-
Sample Preparation:
-
Add a known amount of the SIL-IS to each unknown sample at the beginning of the sample preparation process.
-
-
Analysis:
-
Analyze the calibration standards and the samples by LC-MS/MS or GC-MS/MS.
-
-
Data Processing:
-
For each standard and sample, calculate the ratio of the peak area of this compound to the peak area of the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of this compound for the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizing the Workflow
Diagram 1: General Workflow for Overcoming Matrix Effects
Caption: A decision-making guide for troubleshooting matrix effects.
Quantitative Data Summary
| Technique | Matrix | Analyte(s) | Recovery (%) | Reference |
| Pressurized Liquid Extraction (PLE) | Fish Tissue | PAHs | 83 ± 14 | [15] |
| Solid Phase Extraction (SPE) | Water | PAHs | 79.87 - 95.67 | [10] |
| GC/MS with QuEChERS dSPE | Fish Tissue | 16 PAHs | 80 - 139 | [30] |
| Liquid-Liquid Extraction (LLE) | Rose Aromatic Water | Volatile Compounds | >95 | [13] |
Note: Recovery data for this compound specifically can be limited; data for general PAHs from complex matrices are presented as representative estimates.
References
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U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Lee, J. W., Devanarayan, V., Weiner, R. S., & Allinson, J. (2006). Validation of Analytic Methods for Biomarkers Used in Drug Development. ResearchGate. [Link]
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Allinson, J. (2014). Biomarker Assay Validations – A Time for Change? Drug Development and Delivery. [Link]
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Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]
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Mei, H., Hsieh, Y., & Nardo, C. (2017). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 9(22), 1871-1876. [Link]
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Souza, I. D., & Leal, W. G. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of Chromatographic Science, 41(9), 453-458. [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
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Nilsson, T., Sporring, S., Wiberg, K., Björklund, E., & Welander, U. (2000). Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils. Chromatographia, 52(1-2), 1-6. [Link]
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Moliner-García, M., Mahugo-Santana, C., Torres-Lapasio, J. R., García-Ruiz, C., & Campíns-Falcó, P. (2022). Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry. Metabolites, 12(10), 960. [Link]
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de Souza, M. L. R., de Oliveira, A. P. F., de Almeida, C. G., de Souza, M. M., & de Souza, R. O. (2020). Polycyclic Aromatic Hydrocarbon (PAHs) Analyses in Marine Tissues Using Accelerated Solvent Extraction (ASE) in Tandem with In-Cell Purification and GC MS. Journal of the Brazilian Chemical Society, 31(1), 163-172. [Link]
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U.S. Geological Survey. (2005). Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for semivolatile organic compounds, polycyclic aromatic hydrocarbons (PAH), and alkylated PAH homolog groups in sediment. [Link]
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Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latiff, A. A., & Khalaf, R. F. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. Molecules, 28(16), 6141. [Link]
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Centers for Disease Control and Prevention. (2016). Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
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Rocío-Bautista, P., & Pico, Y. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Foods, 12(10), 2029. [Link]
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Kim, J. H., Kim, J. H., Kim, H. S., & Lee, J. Y. (2019). The determination of polycyclic aromatic hydrocarbons (PAHs) in human urine by high-resolution gas chromatography-mass spectrometry. Journal of Chromatography B, 1114-1115, 105-111. [Link]
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Motorykin, O., Matzke, M. M., Waters, K. M., & Anderson, K. A. (2020). Determination of Parent and Hydroxy PAHs in Personal PM2.5 and Urine Samples Collected During Native American Fish Smoking Activities. Environmental Science & Technology, 54(17), 10766–10775. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]
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Lange, J., & Schiburr, A. (2015). Extractant Screening for Liquid-Liquid Extraction in Environmentally Benign Production Routes. [Link]
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Agilent Technologies. (2013). Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. [Link]
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Snow, N. H. (2017). A Look at Matrix Effects. LCGC North America, 35(12), 868-873. [Link]
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Agilent Technologies. (n.d.). Improve Analytical Performance for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
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Andrade-Eiroa, A., Canle, M., Leroy-Cancellieri, V., & Cerdà, V. (2016). Solid-phase extraction of organic compounds: A critical review (Part I). TrAC Trends in Analytical Chemistry, 80, 641-654. [Link]
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Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881–899. [Link]
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Mei, H., Hsieh, Y., & Nardo, C. (2017). Matrix effects and application of matrix effect factor. ResearchGate. [Link]
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Yilmaz, S., Ucar, M., & Yilmaz, H. (2020). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. Journal of Analytical Methods in Chemistry, 2020, 8816823. [Link]
-
Al-Asmari, A. K., & Al-Otaibi, K. M. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental and Public Health, 2015, 248937. [Link]
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Diamante, G., Garcìa-Risco, M., Pérez-Ybarra, L. M., Ansede-Bermejo, J., & Fernández-Cruz, M. L. (2019). Effects of 2-hydroxychrysene, this compound, phenanthrene, chrysene.... ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Chrysene. PubChem Compound Database. [Link]
-
Lazzem, M., Al-Kaabi, M. A., Al-Sahlawi, A. A., Al-Dhafri, W. A., & Al-Bahry, S. N. (2022). GC-MS elution profile of chrysene and its metabolites in the culture supernatant of A. aegrifaciens after 7 days of incubation. ResearchGate. [Link]
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Shimadzu Corporation. (n.d.). GC-CI-MS/MS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Isomers in Salami. [Link]
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. [Link]
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Technical Support Center: Enhancing 6-Hydroxychrysene Detection Sensitivity in Mass Spectrometry
Welcome to the technical support center dedicated to improving the mass spectrometric detection of 6-Hydroxychrysene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of analyzing this and other hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs). Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource for troubleshooting and methods development.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for this compound. What is the first thing I should check?
A1: Start by verifying the basics of your LC-MS system. Ensure the instrument is properly calibrated and that there is a stable spray from the ionization source.[1][2] Check that your sample is prepared correctly and that the autosampler is functioning as expected. It's also crucial to confirm that the mass spectrometer is set to acquire data in the correct m/z range for this compound (unlabeled molecular weight: 244.3 g/mol ).[3]
Q2: My signal for this compound is very low. What is the most likely cause?
A2: Low signal intensity is a common issue and can stem from several factors.[4][5] The most probable causes include suboptimal ionization source conditions, matrix effects leading to ion suppression, or the use of an inappropriate ionization technique.[6][7] For relatively nonpolar compounds like this compound, Electrospray Ionization (ESI) may not be the most efficient method.
Q3: Should I use ESI or APCI for this compound analysis?
A3: While ESI is a widely used technique, Atmospheric Pressure Chemical Ionization (APCI) often provides better sensitivity for less polar and neutral molecules like many PAHs and their hydroxylated metabolites.[8][9][10] ESI is most effective for polar molecules that are already ions in solution, whereas APCI is better suited for more volatile and less polar compounds.[9] We strongly recommend testing both ionization sources during method development, but APCI would be the more promising starting point.
Q4: What are matrix effects, and how can they affect my this compound analysis?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[7][11][12] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of your results.[6][13] Biological and environmental samples are complex and prone to significant matrix effects.[11]
Q5: Is derivatization necessary for analyzing this compound by LC-MS?
A5: Derivatization is not typically required for LC-MS analysis of this compound, as the technique can analyze the compound in its native form. However, derivatization is a common and often necessary step for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to increase the volatility of OH-PAHs.[14][15][16] If you are using a GC-MS system, silylation with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common approach.[17][18]
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Symptom 1: No or Very Low Signal Intensity
A lack of signal is a critical issue that requires a systematic approach to diagnose.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for no or low signal.
Detailed Checks and Solutions
-
Fundamental Instrument Status :
-
Check : Ensure the mass spectrometer and LC system are powered on and communicating with the data system.[1] Verify that the vacuum system is operating within the manufacturer's specified range.
-
Solution : Reboot the computer and/or the instrument.[1] If communication or vacuum issues persist, contact your instrument vendor.
-
-
Liquid Chromatography (LC) System :
-
Check : Confirm that there is sufficient mobile phase in the solvent bottles and that the lines are properly submerged.[19] Monitor the LC pressure; it should be stable and within the expected range for your column and flow rate.
-
Solution : If the pressure is low or fluctuating, there may be a leak or air in the system.[19] Purge the pumps to remove air bubbles. If the pressure is high, there may be a clog in the system, which needs to be systematically isolated and cleared.
-
-
Ion Source :
-
Check : Visually inspect the ion spray. It should be a fine, consistent mist. For ESI, the spray should form a stable Taylor cone.
-
Solution : If the spray is inconsistent or absent, the emitter or capillary may be clogged.[1] Follow the manufacturer's instructions for cleaning or replacing these components. Also, ensure the source parameters (e.g., gas flows, temperatures, voltages) are appropriate.[19]
-
-
Mass Spectrometry Method :
-
Check : Double-check that the correct m/z value for the this compound ion is included in your scan or selected reaction monitoring (SRM) event. For APCI, you will likely be looking for the protonated molecule [M+H]⁺ or the radical cation M⁺•.
-
Solution : Optimize the ionization source conditions.[20] Infuse a standard solution of this compound and systematically adjust parameters like capillary voltage, nebulizer pressure, and gas temperatures to maximize the signal.
-
Symptom 2: Poor Reproducibility and Inaccurate Quantification
This is often linked to matrix effects or issues with sample preparation.
Identifying and Mitigating Matrix Effects
Matrix effects, where co-eluting substances interfere with the ionization of the target analyte, are a major challenge in LC-MS.[7][11][12]
-
Diagnosis :
-
Post-Column Infusion : Infuse a constant flow of this compound standard into the MS while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of your analyte indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike : Compare the signal of an analyte spiked into a blank matrix extract to the signal of the same amount of analyte in a clean solvent.[12][13] A significant difference points to matrix effects.
-
-
Mitigation Strategies :
-
Improve Sample Cleanup : Employ a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.[13]
-
Optimize Chromatography : Adjust the chromatographic gradient to separate this compound from the interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS) : A SIL-IS, such as ¹³C₆-6-Hydroxychrysene, is the gold standard for correcting matrix effects.[13][21] It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.
-
Matrix-Matched Calibration : Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[11]
-
Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and should be optimized for your specific matrix.
-
Conditioning : Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry.
-
Loading : Load 1 mL of your pre-treated sample (e.g., hydrolyzed urine, extracted tissue) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing : Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution : Elute the this compound with 5 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase.
Symptom 3: High Background Noise
High background noise reduces the signal-to-noise ratio (S/N), thereby decreasing sensitivity.[22]
-
Contaminated Solvents : Use only high-purity, LC-MS grade solvents and additives.[20] Impurities in lower-grade solvents can cause significant background noise.
-
System Contamination : If the background is consistently high, the system may be contaminated. Flush the entire LC system and mass spectrometer source with a strong solvent mixture like isopropanol/water.
-
Leaks : Air leaks in the system can increase background noise.[4] Use a leak detector to check for leaks, especially around fittings and connections.
Advanced Techniques for Sensitivity Enhancement
For challenging analyses requiring the lowest possible detection limits, consider these advanced strategies.
Tandem Mass Spectrometry (MS/MS)
Using MS/MS in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode significantly improves sensitivity and selectivity by reducing background noise.[23][24]
-
Workflow :
-
Precursor Ion Selection : In the first quadrupole (Q1), select the parent ion of this compound (e.g., m/z 245.1 for [M+H]⁺).
-
Collision-Induced Dissociation (CID) : In the collision cell (Q2), fragment the precursor ion by colliding it with an inert gas (e.g., argon).
-
Product Ion Monitoring : In the third quadrupole (Q3), monitor for a specific, high-intensity fragment ion.
-
Caption: Tandem Mass Spectrometry (MS/MS) workflow.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, offer high mass accuracy and resolving power.[25][26][27] This allows for the confident identification of this compound by its exact mass, distinguishing it from isobaric interferences and reducing background noise, which ultimately enhances sensitivity in full-scan acquisition mode.[25][28]
Quantitative Data Summary
| Parameter | Typical Value/Setting | Rationale for Sensitivity |
| Ionization Source | APCI, Positive Ion Mode | More efficient ionization for less polar OH-PAHs compared to ESI.[8] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode detection. |
| MS Technique | Tandem MS (SRM/MRM) | Reduces chemical noise, significantly improving the signal-to-noise ratio.[23] |
| Internal Standard | ¹³C₆-6-Hydroxychrysene | Corrects for matrix effects and variability in sample preparation.[13] |
| Sample Preparation | Solid-Phase Extraction (C18) | Removes interfering compounds from complex matrices. |
References
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Enhanced Detection of Oxygenated Polycyclic Aromatic Hydrocarbons Using Atmospheric-Pressure Chemical Ionization-Mass Spectrometry. LCGC International. [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]
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Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
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Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
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Current use of high-resolution mass spectrometry in the environmental sciences. PubMed. [Link]
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A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific. [Link]
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Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
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Unlocking PAH Ionization in Negative-Mode ESI Orbitrap MS Using Tetramethylammonium Hydroxide: A Petroleomic Strategy. National Institutes of Health (NIH). [Link]
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Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]
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High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons by Nanodroplet Interfacial Ionization Coupled with Mass Spectrometry. ACS Publications. [Link]
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Analysis of polycyclic aromatic hydrocarbons by liquid chromatography/tandem mass spectrometry using atmospheric pressure chemical ionization or electrospray ionization with tropylium post-column derivatization. PubMed. [Link]
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Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
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Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]
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High-Sensitivity Analysis of Polycyclic Aromatic Hydrocarbons by Nanodroplet Interfacial Ionization Coupled with Mass Spectrometry. ACS Publications. [Link]
-
A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. National Institutes of Health (NIH). [Link]
-
Unlocking PAH Ionization in Negative-Mode ESI Orbitrap MS Using Tetramethylammonium Hydroxide: A Petroleomic Strategy. Journal of the American Society for Mass Spectrometry. [Link]
-
Detection and Monitoring of PAH and Oxy-PAHs by High Resolution Mass Spectrometry: Comparison of ESI, APCI and APPI Source Detection. ACS Publications. [Link]
-
Accurate Mass/High Resolution Mass Spectrometry for Environmental Monitoring & Remediation Applications. American Chemical Society. [Link]
-
Unlocking PAH Ionization in Negative-Mode ESI Orbitrap MS Using Tetramethylammonium Hydroxide: A Petroleomic Strategy. Semantic Scholar. [Link]
-
Determination of Chemical Mixtures in Environmental, Food, and Human Samples Using High-Resolution Mass Spectrometry-Based Suspect Screening Approaches. ACS Publications. [Link]
-
On the Application of High-Resolution Mass Spectrometry to Environmental Analysis. ResearchGate. [Link]
-
Important guidelines for optimizing speed and sensitivity in small-molecule LC-UV and LC-MS. ResearchGate. [Link]
-
What Factors Affect the Sensitivity of a Mass Spectrometer. MtoZ Biolabs. [Link]
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Derivatization of hydroxylated polycyclic aromatic hydrocarbons... ResearchGate. [Link]
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LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link]
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Determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons in human hair by gas chromatography-negative chemical ionization mass spectrometry. Luxembourg Institute of Health. [Link]
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Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization. PubMed. [Link]
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What factors affect the sensitivity of mass spectrometers? 百泰派克生物科技. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
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Electrospray and APCI Mass Analysis. AxisPharm. [Link]
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Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. USGS.gov. [Link]
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Determination of Hydroxylated Polyaromatic Hydrocarbons in Urine by Gas Chromatography–Mass Spectrometry Using Dispersive Liquid-Liquid Microextraction and Injector-Port Derivatization. ProQuest. [Link]
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Derivatization of OH-PAHs with MTBSTFA. ResearchGate. [Link]
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This compound. PubChem. [Link]
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POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC 5506. CDC. [Link]
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Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. PubMed. [Link]
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Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MS n. MDPI. [Link]
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Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats. National Institutes of Health (NIH). [Link]
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Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. Restek. [Link]
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Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone. PMC. [Link]
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A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers. ResearchGate. [Link]
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Technical Support Center: Strategies for Purifying 6-Hydroxychrysene
Welcome to the technical support center for the purification of 6-Hydroxychrysene. This guide is designed for researchers, scientists, and drug development professionals who are working with this polycyclic aromatic hydrocarbon (PAH) metabolite. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound from complex mixtures.
Introduction to this compound Purification
This compound is a hydroxylated metabolite of chrysene, a polycyclic aromatic hydrocarbon.[1][2] As a xenobiotic metabolite, its accurate isolation and purification are critical for toxicological studies, environmental analysis, and as a reference standard in drug development.[1][2] However, purifying this compound from complex reaction mixtures or environmental samples presents several challenges. Common issues include the presence of structurally similar impurities, low yields, and degradation of the target compound.
This guide provides practical, field-proven strategies to overcome these obstacles, ensuring the attainment of high-purity this compound. The methodologies described herein are grounded in established chromatographic and crystallization principles, tailored to the specific physicochemical properties of hydroxylated PAHs.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format, providing detailed, step-by-step solutions.
Problem 1: Low Yield After Column Chromatography
Question: I am experiencing a significant loss of this compound during silica gel column chromatography. What are the potential causes and how can I improve my yield?
Answer:
Low recovery from silica gel chromatography is a frequent issue when purifying polar compounds like this compound. The hydroxyl group can lead to strong, sometimes irreversible, adsorption onto the acidic silica surface. Here’s a systematic approach to troubleshoot and optimize your purification:
Causality and Solution:
-
Irreversible Adsorption: The silanol groups (Si-OH) on the surface of silica gel are acidic and can form strong hydrogen bonds with the hydroxyl group of your compound. This can lead to tailing peaks and, in severe cases, complete retention on the column.
-
Solution 1: Deactivate the Silica Gel. Before packing your column, treat the silica gel with a base to neutralize the acidic sites. A common method is to slurry the silica with the chosen mobile phase containing a small percentage (0.1-1%) of a volatile base like triethylamine (NEt₃) or pyridine. This will cap the most active silanol groups, reducing unwanted interactions.
-
Solution 2: Switch to a Different Stationary Phase. Consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative.[3] Another excellent option is reversed-phase chromatography (C18-functionalized silica), which separates compounds based on hydrophobicity and is generally better suited for polar molecules.
-
-
Improper Solvent System (Mobile Phase): If the mobile phase is not polar enough, your compound will not elute efficiently. Conversely, if it is too polar, it may co-elute with impurities.
-
Solution: Optimize the Mobile Phase. Conduct preliminary thin-layer chromatography (TLC) to determine the optimal solvent system. For normal-phase silica gel, a mixture of a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, dichloromethane, acetone) is typically used. Systematically vary the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound. For reversed-phase, mixtures of water or buffer with acetonitrile or methanol are common.
-
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, resulting in mixed fractions and apparent yield loss.
-
Solution: Determine the Loading Capacity. As a rule of thumb, for silica gel flash chromatography, the sample loading should be about 1-10% of the mass of the stationary phase, depending on the difficulty of the separation.
-
Experimental Protocol: Optimizing Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate and incrementally increase the polarity).
-
Visualize the spots under UV light. The ideal solvent system will give your product an Rf value between 0.2 and 0.4.
-
-
Column Preparation and Purification (Silica Gel):
-
Choose a column size appropriate for your sample amount.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. If deactivating, add 0.5% triethylamine to the slurry.
-
Pack the column, ensuring no air bubbles are trapped.
-
Pre-elute the column with the mobile phase.
-
Dissolve your crude sample in a minimal amount of solvent and load it onto the column.
-
Begin elution with the optimized mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Problem 2: Persistent Impurities in the Final Product
Question: After purification, my this compound is still contaminated with closely-related impurities. How can I improve the separation?
Answer:
The presence of persistent, structurally similar impurities is a common challenge, especially in the purification of products from complex organic syntheses or environmental extracts.[4] These impurities often have similar polarities and chromatographic behavior to the target compound.
Causality and Solution:
-
Co-elution during Chromatography: Impurities with similar polarity and functional groups will have similar retention times, making separation by standard chromatography difficult.
-
Solution 1: High-Performance Liquid Chromatography (HPLC). For high-purity requirements, preparative HPLC is the method of choice.[5][6][7] It offers significantly higher resolution than gravity or flash column chromatography. A reversed-phase C18 column is often effective for separating PAH derivatives.
-
Solution 2: Orthogonal Chromatography. If one chromatographic method fails, try another that utilizes a different separation mechanism. For example, if you used normal-phase silica gel (separation based on polarity), follow it with reversed-phase chromatography (separation based on hydrophobicity).
-
Solution 3: Optimize Chromatographic Conditions. In flash chromatography, using a shallower solvent gradient can improve the resolution between closely eluting compounds.
-
-
Co-crystallization: During recrystallization, impurities with similar crystal lattice packing energies can be incorporated into the crystal structure of your product.
-
Solution: Recrystallization from a Different Solvent System. The solubility of your compound and its impurities will vary in different solvents. Experiment with a range of solvents or solvent mixtures to find a system where the this compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution. Good starting points for hydroxylated PAHs include toluene, ethanol/water, or acetone/hexane mixtures.
-
Experimental Protocol: High-Resolution Purification by Preparative HPLC
-
Analytical Method Development:
-
Develop an analytical HPLC method first on a smaller column to optimize the separation.
-
Screen different mobile phases (e.g., acetonitrile/water, methanol/water) and gradients.
-
Use a photodiode array (PDA) detector to monitor the elution and check for peak purity.
-
-
Scale-Up to Preparative HPLC:
-
Once the analytical method is optimized, scale it up to a preparative column.
-
The flow rate and injection volume will need to be adjusted based on the column dimensions.
-
Collect fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 3: Product Degradation During Purification or Storage
Question: I suspect my this compound is degrading during the purification process or upon storage. What are the signs of degradation, and how can I prevent it?
Answer:
Hydroxylated PAHs can be susceptible to oxidation, especially when exposed to light and air.[8] Degradation can manifest as a change in color (e.g., yellowing), the appearance of new spots on a TLC plate, or new peaks in an HPLC chromatogram.
Causality and Solution:
-
Oxidation: The phenolic hydroxyl group can be oxidized, leading to the formation of quinone-type structures or other degradation products. This process can be accelerated by light, heat, and the presence of metal ions.
-
Solution 1: Work Under an Inert Atmosphere. When possible, perform purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[9]
-
Solution 2: Protect from Light. Wrap columns and collection flasks in aluminum foil to protect the compound from light.[8] Store the final product in amber vials.
-
Solution 3: Use Degassed Solvents. Degassing solvents by sparging with nitrogen or by sonication can remove dissolved oxygen.
-
-
Inappropriate Storage Conditions: Storing the purified compound at room temperature or in a non-inert atmosphere can lead to slow degradation over time.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
A1: Key properties include:
-
Appearance: Typically a light brown to brown solid.[2]
-
Solubility: Generally insoluble in water but soluble in organic solvents like acetone and methanol (slightly), and toluene.[2][8][12] Its solubility in DMSO has also been noted, though hygroscopic DMSO can affect this.[10]
-
pKa: The predicted pKa is around 9.40, indicating it is a weak acid.[2][13]
-
Stability: It is stable under recommended storage conditions (refrigerated, protected from light) but can be sensitive to oxidation.[8][12]
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for assessing purity.[14] Using a high-resolution column and a PDA detector allows for quantification of impurities and an assessment of peak purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can detect impurities with different chemical structures.[9]
Q3: Can I use recrystallization as a primary purification method?
A3: Recrystallization can be a very effective purification method, especially for removing impurities with significantly different solubilities. However, its success is highly dependent on the nature and amount of impurities. For complex mixtures, it is often best used as a final polishing step after chromatographic purification.[15]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. As a metabolite of a polycyclic aromatic hydrocarbon, this compound should be handled with care. PAHs as a class are known for their potential carcinogenic and mutagenic properties.[10][16] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and avoid inhalation of dust or contact with skin.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound from a complex mixture.
Caption: A generalized workflow for the purification of this compound.
Quantitative Data Summary
The following table provides a comparison of common purification techniques for this compound. The values are typical and may vary depending on the complexity of the initial mixture.
| Purification Method | Typical Purity | Typical Yield | Throughput | Resolution |
| Gravity Column Chromatography | 85-95% | 60-80% | Moderate | Low-Moderate |
| Flash Column Chromatography | 90-98% | 70-90% | High | Moderate |
| Preparative HPLC | >99% | 50-85% | Low | Very High |
| Recrystallization | >98% (if successful) | 40-90% | High | Variable |
References
-
National Center for Biotechnology Information. (n.d.). Chrysene. PubChem Compound Database. Retrieved from [Link]
- Furton, K. G., & Pentzke, G. (1998). Polycyclic Aromatic Hydrocarbons. In Chromatographic Analysis of Environmental and Food Toxicants. CRC Press.
- Song, Y., et al. (2015). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Analytical Chemistry, 87(15), 7694–7702.
- Laskin, J., Laskin, A., & Nizkorodov, S. A. (2022). Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources. Journal of Mass Spectrometry, 57(2), e4804.
-
MZ-Analysentechnik GmbH. (n.d.). Polyaromatic Hydrocarbons - Pesticides - Applications - Chromatography. Retrieved from [Link]
- Al-Thabaiti, S. A., et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Molecules, 28(22), 7609.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Analytical Information: Hydroxychrysene-6. Retrieved from [Link]
- Romero, R. M., et al. (2001). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Afinidad, 58(493), 169-178.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
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Organic Syntheses. (n.d.). Benz[a]anthracene. Retrieved from [Link]
- Hayakawa, K., et al. (2000). Determination of Hydroxylated Polycyclic Aromatic Hydrocarbons in Airborne Particulates by High-Performance Liquid Chromatography with Fluorescence Detection. Analytical Sciences, 16(2), 143-147.
- Ciesielka, T., et al. (2021). Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Urine. International Journal of Environmental Research and Public Health, 18(16), 8387.
- Wang, Y., et al. (2018). Target Screening of Hydroxylated and Nitrated Polycyclic Aromatic Hydrocarbons in Surface Water Using Orbitrap High–Resolution Mass Spectrometry in a Lake in Hebei, China. International Journal of Environmental Research and Public Health, 15(11), 2432.
- Zhang, Y., et al. (2022). Direct analysis of hydroxylated polycyclic aromatic hydrocarbons in biological samples with complex matrices using polarity-reversed nanoelectrospray ionization. Rapid Communications in Mass Spectrometry, 36(5), e9233.
- O'Mahony, T., & Mitchell, L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 748-771.
- Li, Y., et al. (2023). Simultaneous extraction of hydroxylated polycyclic aromatic hydrocarbons and catecholamines with magnetic boronic acid hypercrosslinked polymers. Analytica Chimica Acta, 1282, 341909.
- Zhang, Y., et al. (2020).
-
Shinde, V. (2020, July 31). The Creation and Separation of Impurities. Veeprho. Retrieved from [Link]
- Zhang, T., et al. (2022).
-
European Patent Office. (2020). Method for purifying dihydroxynaphthalene (EP 3505507 B1). Retrieved from [Link]
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Technical Support Center: 6-Hydroxychrysene Cell Culture Experiments
Welcome to the technical support resource for researchers working with 6-Hydroxychrysene. As a key metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, this compound is of significant interest in toxicology, environmental science, and cancer research.[1] However, its physicochemical properties and complex biological interactions present unique challenges in cell culture experiments.
This guide is designed to provide practical, in-depth solutions to common pitfalls encountered during in vitro studies. Drawing on established scientific principles and field-proven insights, we will address frequently asked questions and provide step-by-step troubleshooting for specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and properties of this compound that are critical for experimental design and interpretation.
Q1: What is this compound and why is it studied?
This compound (6-OH-Chry) is an organic compound consisting of a chrysene backbone with a hydroxyl group at the 6th position.[2] It is a primary metabolite of chrysene, a widespread environmental pollutant found in coal tar and produced by the incomplete combustion of organic materials.[1][3]
Researchers study 6-OH-Chry and other PAH metabolites to understand:
-
Mechanisms of Carcinogenesis: The parent compound, chrysene, is known to be carcinogenic, primarily through its metabolic activation into reactive molecules that bind to DNA.[3][4] Studying its metabolites helps to elucidate the specific pathways leading to genotoxicity.
-
Metabolic Activation and Detoxification: Investigating how cells process 6-OH-Chry provides insight into the balance between metabolic activation (which can increase toxicity) and detoxification pathways (which facilitate excretion).[5][6]
-
Toxicological Effects: Different metabolites of a parent PAH can have varying toxicological profiles. For instance, in zebrafish embryos, this compound caused higher mortality than 2-hydroxychrysene at similar concentrations, though the latter was more potent in causing certain developmental defects.[7][8]
Q2: What are the key physicochemical properties of this compound I should be aware of?
Understanding the physical and chemical properties of this compound is the first step in avoiding common experimental errors. Like most PAHs, it is a lipophilic molecule with very low aqueous solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂O | [1][9] |
| Molecular Weight | 244.29 g/mol | [1][9] |
| Appearance | Crystalline Solid | [3][5] |
| Melting Point | 248-250 °C (with decomposition) | [9][10] |
| Aqueous Solubility | Insoluble | [5] |
| Organic Solubility | Slightly soluble in Acetone, Methanol. Soluble in Toluene. | [10][11][12] |
| pKa | 9.40 ± 0.30 | [9] |
These properties necessitate the use of an organic solvent, typically Dimethyl Sulfoxide (DMSO), to prepare stock solutions for cell culture experiments.
Q3: How is this compound metabolized in cells and what are the implications?
The biological effects of this compound are profoundly influenced by cellular metabolism. It is part of the broader metabolic pathway of its parent compound, chrysene. The key implication is that the cell line's metabolic capacity will dictate the compound's ultimate biological impact.
There are two primary considerations:
-
Activation via Cytochrome P450 (CYP) Enzymes: Chrysene is metabolized by CYP enzymes (primarily CYP1A1, CYP1A2, and CYP1B1) to form various intermediates, including phenols (like this compound) and highly reactive "bay-region" diol-epoxides.[6][13] These diol-epoxides are potent mutagens that can form DNA adducts, a critical step in initiating carcinogenesis.[3][14]
-
Detoxification via UDP-glucuronosyltransferases (UGTs): Phenolic metabolites like this compound can be conjugated by UGT enzymes.[5] This process makes the molecule more water-soluble, facilitating its excretion from the cell and representing a detoxification pathway.
Q4: What is the primary mechanism of action for this compound and its parent compound?
Many effects of PAHs and their metabolites are mediated through the Aryl Hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[15][16]
The signaling cascade is as follows:
-
Binding: Lipophilic PAHs like chrysene cross the cell membrane and bind to the AhR, which resides in the cytoplasm in a protein complex.[16]
-
Translocation: Ligand binding causes a conformational change, leading to the complex translocating into the nucleus.[17]
-
Dimerization: In the nucleus, the AhR dissociates from its chaperone proteins and dimerizes with the AhR Nuclear Translocator (ARNT).[17]
-
Transcription: The AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.[17]
-
Gene Expression: This binding initiates the transcription of genes, most notably the Phase I metabolic enzymes like CYP1A1, CYP1A2, and CYP1B1.[15][16] This creates a feedback loop where the PAH induces the very enzymes that metabolize it.
Q5: What are the safety precautions for handling this compound?
As a metabolite of a known carcinogen, this compound should be handled with care. Assume it is potentially carcinogenic and mutagenic.
-
Engineering Controls: Always handle the compound in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses.
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, tubes, media) as hazardous chemical waste according to your institution's guidelines.
-
Storage: Store the compound refrigerated (around 4°C), protected from light, and tightly sealed to prevent degradation.[11]
Part 2: Troubleshooting Guide
This Q&A section provides solutions to specific problems you may encounter during your experiments.
Problem Area: Compound Preparation & Dosing
Q1: My this compound is not dissolving properly in the culture medium. What can I do?
Answer: This is a classic problem due to the compound's low aqueous solubility.[5] Direct dissolution in aqueous media is not feasible.
Solution Pathway:
-
Use a Suitable Solvent: Prepare a high-concentration stock solution in 100% DMSO. Use gentle warming (37°C) and vortexing to aid dissolution.
-
Perform Serial Dilutions: Create intermediate dilutions from your stock solution, still in 100% DMSO. This allows for smaller volumes to be added to your final culture medium.
-
Final Dilution: Add the final small volume of the DMSO working stock to your pre-warmed cell culture medium and mix immediately and vigorously. The final concentration of DMSO in the medium should be kept as low as possible, typically ≤0.1%, to avoid solvent toxicity to the cells.[18]
-
Solubility Limit: Be aware that even with DMSO, there is a limit to the concentration that will stay in solution in the final aqueous medium. If you see immediate precipitation (cloudiness), you have exceeded this limit.
Q2: I'm seeing precipitation of the compound in my culture plates after dosing. How can I prevent this?
Answer: This indicates that the compound concentration exceeds its solubility limit in the final culture medium, a phenomenon that can occur over time even if it appears dissolved initially.
Causality & Solutions:
-
Concentration: You may be working at too high a concentration. The most direct solution is to lower the working concentration of this compound.
-
Serum Interaction: Components in fetal bovine serum (FBS), such as proteins and lipids, can interact with hydrophobic compounds. While proteins like albumin can bind PAHs and keep them in solution, high concentrations can still precipitate.[19][20] Try reducing the serum percentage during the treatment period if your cell line can tolerate it, but be aware this can also increase the bioavailable fraction of the compound, potentially increasing toxicity.
-
Temperature: Changes in temperature can affect solubility. Ensure your medium is fully warmed to 37°C before adding the compound and that incubators have stable temperature control.
-
Mixing: When dosing, add the compound to the medium dropwise while gently swirling the plate to ensure rapid and even dispersion. Avoid adding a concentrated drop to one spot.
Q3: I suspect the actual concentration of this compound reaching my cells is lower than the nominal concentration. Why would this happen?
Answer: The nominal concentration (what you calculate) is often significantly higher than the bioavailable concentration that cells experience.
Key Factors Reducing Bioavailability:
-
Binding to Serum Proteins: PAHs are known to bind extensively to albumin and other proteins in FBS.[19][20] This bound fraction is generally not available to enter cells. The degree of binding can be significant and is a major reason for discrepancies between in vitro and in vivo effective doses.
-
Adsorption to Plasticware: Hydrophobic compounds like this compound can adsorb to the plastic surfaces of flasks, plates, and pipette tips, reducing the amount in the medium.
-
Cellular Uptake and Metabolism: As soon as the compound is added, cells with metabolic capacity will begin to take it up and metabolize it, depleting the concentration in the medium over the course of the experiment.[6]
Problem Area: Experimental Results & Interpretation
Q4: I am observing high variability and inconsistent results between experiments. What are the likely causes?
Answer: Inconsistency is a frequent challenge when working with hydrophobic and potentially unstable compounds. A systematic approach is needed to identify the source of the variability.
Checklist for Root Cause Analysis:
-
Compound Stability: PAHs can be sensitive to light, leading to photodegradation and the formation of more toxic photoproducts.[21][22] Prepare fresh working solutions from a protected stock for each experiment and conduct all manipulations in subdued light.
-
DMSO Stock: Store DMSO stocks in small, single-use aliquots in the freezer (-20°C). Avoid repeated freeze-thaw cycles.
-
Cell State: Ensure cells are in a consistent state for every experiment. Use cells within a narrow passage number range, seed at the same density, and treat at the same level of confluence.
-
Serum Lot: Different lots of FBS can have varying levels of proteins and growth factors, which can affect both compound bioavailability and cell behavior. If possible, use a single large batch of serum for a series of experiments.
Q5: My untreated control cells are showing signs of toxicity or stress. What could be the issue?
Answer: This almost always points to an issue with the vehicle (solvent) or the general cell culture conditions.
Troubleshooting Steps:
-
Vehicle Control: The most important control is the "vehicle control," where cells are treated with the same final concentration of DMSO (or other solvent) as the experimental groups. If these cells show toxicity, your DMSO concentration is too high for your cell line. Reduce it to a non-toxic level (e.g., from 0.5% to 0.1%).
-
Media Evaporation: In multi-well plates (especially 96-well), evaporation from the outer wells can concentrate media components and lead to cell stress. Ensure proper humidification in the incubator and consider not using the outermost wells for data collection.
-
Basic Cell Culture: Re-verify your basic cell culture technique, including sterility, media quality, and incubator CO₂ and temperature calibration.
Q6: I'm seeing cytotoxicity at much lower concentrations than expected, or the dose-response curve is unusual. What should I investigate?
Answer: Unexpectedly high toxicity often points to compound degradation or the activation of additional toxicity pathways.
Potential Causes:
-
Phototoxicity: This is a major and often overlooked pitfall. PAHs, including chrysene, can absorb light (especially UV or even ambient lab light) and generate reactive oxygen species (ROS), causing significant cellular damage that is independent of metabolic activation.[5][21] If you observe high toxicity, especially after media changes or plate handling on the bench, phototoxicity is a likely culprit.
-
Metabolic Activation: If you are using a metabolically competent cell line (e.g., HepG2), the cells may be converting the this compound into more reactive and toxic metabolites, such as quinones or other epoxides.[3]
-
Non-Genotoxic Mechanisms: PAHs can induce toxicity through mechanisms other than direct DNA damage, such as activating inflammatory signaling pathways or causing oxidative stress.[7][23]
Q7: My results differ depending on the cell line I use. Why is this?
Answer: This is expected and provides important mechanistic information. The primary reason for differential responses is the variation in metabolic enzyme expression.
Cell Line Considerations:
-
Metabolically Competent Cells (e.g., HepG2, primary hepatocytes): These cells express a range of CYP and UGT enzymes. They can metabolize this compound, leading to the formation of DNA adducts and other metabolites.[6][18] They are suitable for studying metabolism-dependent toxicity.
-
Metabolically Low/Incompetent Cells (e.g., HEK293, many fibroblast lines): These cells have very low or no expression of key CYP enzymes. Their response will primarily reflect the toxicity of the parent compound (this compound) itself, or toxicity from non-metabolic pathways like phototoxicity.[6]
-
Tissue of Origin: The origin of the cell line (e.g., lung, liver, skin) is critical, as AhR expression and downstream signaling can be tissue-specific, leading to different biological outcomes.[6][16]
Part 3: Protocols & Methodologies
1. Protocol for Preparation of this compound Stock and Working Solutions
-
Safety: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Stock Solution (e.g., 20 mM):
-
Calculate the mass of this compound needed for your desired volume and concentration (MW = 244.29 g/mol ).
-
Add the calculated mass to a sterile, light-protected glass vial (e.g., amber vial).
-
Add the required volume of high-purity, sterile DMSO.
-
Warm the vial in a 37°C water bath for 5-10 minutes and vortex vigorously until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes. Store at -20°C.
-
Working Solutions:
-
On the day of the experiment, thaw a stock aliquot.
-
Perform serial dilutions in 100% DMSO to create a range of working solutions. For example, to achieve a final concentration of 20 µM with a 1:1000 dilution (0.1% DMSO), your working solution should be 20 mM.
-
2. General Protocol for Dosing Adherent Cells with this compound
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 60-80% confluence at the time of treatment. Allow cells to adhere and grow overnight.
-
Media Preparation: Pre-warm the required volume of fresh cell culture medium (with serum) to 37°C.
-
Dosing Preparation: In a sterile tube, prepare the final dosed media. For a 1:1000 dilution, add 1 µL of your DMSO working solution for every 1 mL of medium. Mix thoroughly by inverting or gentle vortexing.
-
Dosing Cells:
-
Remove the old medium from the cells.
-
Gently add the appropriate volume of the this compound-containing medium to each well.
-
Gently rock the plate in a cross pattern to ensure even distribution.
-
-
Controls: Always include an "untreated" control (cells in medium only) and a "vehicle" control (cells in medium with the same final concentration of DMSO as the highest dose group).
-
Incubation: Return the plate to the incubator for the desired treatment duration.
3. Protocol for Assessing Phototoxicity of this compound
-
Objective: To determine if observed cytotoxicity is enhanced by exposure to ambient light.
-
Experimental Setup:
-
Seed cells and prepare dosing media as described above.
-
Create two identical sets of plates.
-
-
Plate Set A (Light Protected):
-
Perform all steps (media changes, dosing) in a darkened room or under a red light.
-
After dosing, immediately wrap the plate completely in aluminum foil.
-
Place the wrapped plate in the incubator.
-
-
Plate Set B (Light Exposed):
-
Analysis: After the treatment period, perform a standard cytotoxicity assay (e.g., MTT, LDH release) on both plates.
-
Interpretation: If the cytotoxicity is significantly higher in Plate Set B compared to Plate Set A, it strongly indicates a phototoxic effect.
References
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Grumetto, L., et al. (2021). Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells. International Journal of Molecular Sciences. Available at: [Link]
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Stiborová, M., et al. (2000). Metabolic Activation of Chrysene by Human Hepatic and Pulmonary Cytochrome P450 Enzymes. Polycyclic Aromatic Compounds. Available at: [Link]
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Bølling, A. K., et al. (2020). The aryl hydrocarbon receptor as a target of environmental stressors – Implications for pollution mediated stress and inflammatory responses. Environment International. Available at: [Link]
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Rocher, A., et al. (1997). Metabolic activation of benzo[g]chrysene in the human mammary carcinoma cell line MCF-7. Carcinogenesis. Available at: [Link]
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Knecht, A. L., et al. (2013). Ligand-Specific Transcriptional Mechanisms Underlie Aryl Hydrocarbon Receptor-Mediated Developmental Toxicity of Oxygenated PAHs. Toxicological Sciences. Available at: [Link]
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Takeuchi, M., et al. (2012). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Molecules. Available at: [Link]
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Weyand, E. H., & Bevan, D. R. (1987). Studies on the Binding of Various Polycyclic Aromatic Hydrocarbons to Mouse Hemoglobin and Serum Proteins. Polycyclic Aromatic Compounds. Available at: [Link]
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Delclos, K. B., et al. (1987). Metabolic Activation of 6-Nitrochrysene in Explants of Human Bronchus and in Isolated Rat Hepatocytes. Cancer Research. Available at: [Link]
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Di Giulio, R. T., & Clark, B. W. (2015). The aryl hydrocarbon receptor (AHR) pathway. ResearchGate. Available at: [Link]
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Lipniak, M., et al. (1990). [Binding of various polycyclic aromatic hydrocarbons (PAH) by plasma albumin and blood cells]. Folia Medica Cracoviensia. Available at: [Link]
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Rocher, A., et al. (1997). Metabolic Activation of Benzo[g]chrysene in the Human Mammary Carcinoma Cell Line MCF-7. Cancer Research. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Chrysene. PubChem Compound Summary for CID 9171. Retrieved from [Link]
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Hodgson, R. M., et al. (1982). The metabolic activation of chrysene by hamster embryo cells. Carcinogenesis. Available at: [Link]
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Xue, W., & Warshawsky, D. (2005). Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer. Toxicology and Applied Pharmacology. Available at: [Link]
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Yu, H. (2002). Environmental Carcinogenic Polycyclic Aromatic Hydrocarbons: Photochemistry and Phototoxicity. Journal of Environmental Science and Health, Part C. Available at: [Link]
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Dong, S., et al. (2007). Synthesis and photoirradiation of isomeric ethylchrysenes by UVA light leading to lipid peroxidation. Chemical Research in Toxicology. Available at: [Link]
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Dong, S., et al. (2007). Synthesis and Photoirradiation of Isomeric Ethylchrysenes by UVA Light Leading to Lipid Peroxidation. International Journal of Molecular Sciences. Available at: [Link]
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Diamante, G., et al. (2017). Effects of 2-hydroxychrysene, this compound, Phenanthrene, Chrysene... ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 37766. Retrieved from [Link]
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Sandau, C. (2018). Preserve your PAH samples for extended hold times. Chemistry Matters' Blog. Available at: [Link]
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Diamante, G., et al. (2017). Effects of 2-hydroxychrysene, this compound, phenanthrene, chrysene... ResearchGate. Available at: [Link]
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Hsiao, P., et al. (2009). Comparing cytotoxicity and genotoxicity in HaCaT cells caused by 6-aminochrysene and 5,6-chrysenequinone under ultraviolet A irradiation. Environmental and Molecular Mutagenesis. Available at: [Link]
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Alshaarawy, O., et al. (2013). Exposure to Polycyclic Aromatic Hydrocarbons and Serum Inflammatory Markers of Cardiovascular Disease. Environmental Health Perspectives. Available at: [Link]
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Tasseron-de Jong, J. G., et al. (1981). "4 S" polycyclic aromatic hydrocarbon binding protein: further characterization and kinetic properties. Biochemistry. Available at: [Link]
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Letelier, P., et al. (2026). Identification of polycyclic aromatic hydrocarbons (PAHs) collected through passive air sampling and their effects in vitro on human pulmonary epithelial cell lines. Journal of Environmental Science and Health, Part A. Available at: [Link]
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Schirmer, K., et al. (1998). Ability of 16 priority PAHs to be directly cytotoxic to a cell line from the rainbow trout gill. Toxicology. Available at: [Link]
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Khademi, F., et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Frontiers in Microbiology. Available at: [Link]
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FMS, Inc. (2023). PAHs Extraction & Analysis | Polycyclic Aromatic Hydrocarbons in Water Testing Webinar. YouTube. Available at: [Link]
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HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]
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Alshaarawy, O., et al. (2016). Polycyclic aromatic hydrocarbon biomarkers and serum markers of inflammation. A positive association that is more evident in men. Environmental Research. Available at: [Link]
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Zhang, Y., et al. (2024). Hsa_circ_0005623 is an indicator for pulmonary artery hypertension associated with congenital heart disease. Frontiers in Cardiovascular Medicine. Available at: [Link]
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Alqassim, A. Y., et al. (2019). Comparison of chrysene and its mono-methylated counterparts for HepG2... ResearchGate. Available at: [Link]
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Kim, B., et al. (2021). Chrysin Induces Apoptosis and Autophagy in Human Melanoma Cells via the mTOR/S6K Pathway. Molecules. Available at: [Link]
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AnyGenes. (n.d.). Stress & Toxicity Signaling Pathway. Retrieved from [Link]
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Li, Y., et al. (2021). The Role of the Signaling Pathways Involved in the Effects of Hydrogen Sulfide on Endoplasmic Reticulum Stress. Frontiers in Pharmacology. Available at: [Link]
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Enhancing the solubility of 6-Hydroxychrysene for in vitro assays
Technical Support Center: 6-Hydroxychrysene Solubility
Introduction
This compound is a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, a compound of significant interest in carcinogenesis and environmental toxicology research.[1][2] A primary challenge for researchers conducting in vitro assays is the compound's inherent hydrophobicity and very poor aqueous solubility, which can lead to precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.[1] This guide provides a comprehensive, question-and-answer-based resource for troubleshooting and enhancing the solubility of this compound to ensure reproducible and accurate results in your in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental solubility characteristics of this compound?
Its solubility in organic solvents is significantly better, though it may require heating for complete dissolution in some cases.[1] Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing high-concentration stock solutions for in vitro use.[3][4]
Table 1: Solubility Profile of Chrysene (Parent Compound)
| Solvent | Solubility Description | Source |
|---|---|---|
| Water | Insoluble / Very Poor | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (may require warming) | [4] |
| Glacial Acetic Acid | Fairly soluble when hot | [1] |
| Benzene | Forms plates from solution | [1] |
| Toluene | Commercially available in solution |[5][6] |
This table references the parent compound, chrysene, which serves as a reliable proxy for the behavior of its hydroxylated metabolite, this compound.
Q2: What is the recommended method for preparing a primary stock solution of this compound?
Answer: The universally accepted method for preparing a primary stock solution of this compound for cell-based assays is to use high-purity, anhydrous dimethyl sulfoxide (DMSO).[7] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of hydrophobic compounds.[7]
The causality behind this choice relates to achieving a sufficiently high concentration (e.g., 10-100 mM) in the stock solution. This allows the final concentration of DMSO in the aqueous working solution (e.g., cell culture media) to be kept to a minimum, typically well below 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[8]
See Protocol 1 for a detailed, step-by-step methodology.
Q3: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. Why did this happen and how can I fix it?
Answer: This is the most common issue researchers face and is caused by the poor aqueous solubility of this compound. When the DMSO stock is added to the aqueous medium, the DMSO rapidly disperses, and the local concentration of the highly hydrophobic this compound exceeds its solubility limit in the now predominantly aqueous environment, causing it to crash out of solution as a fine precipitate.
The Solution: Serial Dilution & Proper Mixing
The key is to avoid a sudden, large change in solvent polarity. Instead of a single large dilution, perform a series of intermediate dilutions and ensure vigorous and immediate mixing at each step. This process, often called "plunging," helps create a transiently stable, supersaturated solution or a fine colloidal suspension that can be sufficiently stable for the duration of an assay.
Caption: Workflow to prevent precipitation during dilution.
Q4: My assay is sensitive to DMSO. What are the alternative solubilization strategies?
Answer: If DMSO is incompatible with your experimental system, more advanced formulation strategies are required. These methods work by encapsulating the hydrophobic molecule within a carrier that has a hydrophilic exterior, effectively shielding it from the aqueous environment.
-
Cyclodextrins: These are cyclic oligosaccharides that form a truncated cone or "bucket" shape with a hydrophobic interior and a hydrophilic exterior.[9][10] They can form inclusion complexes with hydrophobic molecules like this compound, significantly increasing their apparent aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[10]
-
Surfactants (e.g., Pluronic® F-68): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles.[12] These micelles have a hydrophobic core that can encapsulate this compound, and a hydrophilic shell that allows the entire complex to be dispersed in water.[12] Pluronic® F-68 is an FDA-approved, non-ionic copolymer often used in cell culture to protect against shear stress and improve drug solubility.[12][13]
Caption: Cyclodextrin encapsulates the hydrophobic drug.
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound (MW: 244.3 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Sterile microcentrifuge tubes or amber glass vial
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Methodology:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 244.3 g/mol * 1000 mg/g = 2.443 mg
-
-
Weighing: Carefully weigh out 2.443 mg of this compound powder into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. If complete dissolution is not achieved, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[4] Causality: Increasing kinetic energy through vortexing, sonication, or warming helps overcome the intermolecular forces of the crystal lattice, facilitating dissolution.
-
Verification: Visually inspect the solution against a bright light to ensure no particulate matter remains. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4] The stock is typically stable for at least 6 months at -80°C.[4]
Protocol 2: Preparation of a 10 µM Working Solution using Cyclodextrin
Objective: To prepare a DMSO-free working solution of this compound for sensitive in vitro assays.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water (e.g., Type I)
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter
-
Rotary evaporator or freeze-dryer (lyophilizer)
Methodology:
-
Molar Ratio Selection: Start with a 1:2 molar ratio of this compound to HP-β-CD. This ratio often needs to be optimized.[11]
-
Dissolution:
-
Dissolve the required amount of HP-β-CD in sterile water with stirring.
-
In a separate container, dissolve the this compound in a minimal amount of a volatile organic solvent like ethanol or TBA.[14] Causality: Using a co-solvent ensures the drug is fully monomeric before complexation, which is more efficient than trying to break down solid crystals directly in the cyclodextrin slurry.
-
-
Complexation: Slowly add the this compound solution to the stirring HP-β-CD solution. Allow the mixture to stir at room temperature for 12-24 hours.
-
Solvent Removal: Remove the organic co-solvent using a rotary evaporator or by freeze-drying the entire mixture.[14][15] Lyophilization is preferred as it yields a highly porous, readily soluble powder.[14]
-
Reconstitution & Sterilization: Reconstitute the resulting powder in your desired aqueous buffer or cell culture medium to the target concentration. The powder should dissolve readily. Pass the final solution through a 0.22 µm sterile filter.
-
Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness.
References
-
Title: Chrysene | C18H12 | CID 9171 Source: PubChem, National Institutes of Health URL: [Link]
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Title: Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy Source: PMC, PubMed Central URL: [Link]
-
Title: Enhancement of Solubilization and Biodegradation of Polyaromatic Hydrocarbons by the Bioemulsifier Alasan Source: PMC, National Institutes of Health URL: [Link]
-
Title: How to maximize encapsulation efficiency of a drug in cyclodextrins? Source: ResearchGate URL: [Link]
-
Title: Effects of Pluronic F68 Micellization on the Viability of Neuronal Cells in Culture Source: ResearchGate URL: [Link]
-
Title: Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution Source: ResearchGate URL: [Link]
-
Title: The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug Source: National Institutes of Health URL: [Link]
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Title: Molecular Encapsulation Using Cyclodextrin Source: Prospector Knowledge Center URL: [Link]
-
Title: Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation Source: PMC, PubMed Central URL: [Link]
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Title: Cyclodextrins: Improving Delivery of Hydrophobic Compounds Source: ALZET® Osmotic Pumps URL: [Link]
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Title: Solubility Enhancement of Polycyclic Aromatic Hydrocarbons (PAHs) Using Synergistically Interacting Gemini-Conventional Surfactant Systems Source: Semantic Scholar URL: [Link]
-
Title: Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system Source: ResearchGate URL: [Link]
-
Title: Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins Source: ResearchGate URL: [Link]
-
Title: Evaluating the Impact of High Pluronic (R) F68 Concentrations on Antibody Producing CHO Cell Lines Source: ResearchGate URL: [Link]
-
Title: Effects of 2-hydroxychrysene, this compound, Phenanthrene, Chrysene... Source: ResearchGate URL: [Link]
-
Title: Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture Source: MDPI URL: [Link]
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Title: this compound | C18H12O | CID 37766 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Use of in vitro methods combined with in silico analysis to identify potential skin sensitizers in the Tox21 10K compound library Source: PMC, National Institutes of Health URL: [Link]
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Title: Interacting Characteristics of Chrysene with Free DNA in vitro Source: Spectroscopy Online URL: [Link]
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Title: Understanding Common Lab Solvents Source: CP Lab Safety URL: [Link]
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Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: ResearchGate URL: [Link]
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 6-Hydroxychrysene
In the landscape of drug development and environmental analysis, the precise and reliable quantification of metabolites is paramount. 6-Hydroxychrysene, a primary metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, is a critical biomarker for exposure to this class of compounds, some of which are potent carcinogens.[1][2] Ensuring the quality and reliability of data in toxicological studies and clinical trials necessitates a rigorously validated analytical method.
This guide provides an in-depth, experience-driven comparison of the validation of a High-Performance Liquid Chromatography (HPLC) method coupled with fluorescence detection for the quantification of this compound. We will delve into the causality behind experimental choices, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently implemented Q2(R2) guidelines.[3][4][5][6][7][8] This guide is designed for researchers, scientists, and drug development professionals seeking to establish a self-validating system for the analysis of this and similar analytes.
The Analytical Challenge: Why Method Validation is Crucial
This compound, like many PAH metabolites, is often present in complex biological matrices at low concentrations.[9][10][11] The analytical method must be selective enough to distinguish it from other isomeric hydroxychrysenes and structurally related compounds, and sensitive enough to quantify it accurately. Method validation provides the documented evidence that the analytical procedure is suitable for its intended purpose.[7][12][13][14] This process is not merely a checklist of experiments but a systematic evaluation of the method's performance characteristics.
Comparative Overview of Analytical Techniques
While various techniques can be employed for the analysis of PAH metabolites, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), HPLC with Fluorescence Detection (HPLC-F) offers a robust and widely accessible alternative.[9][15]
| Technique | Advantages | Disadvantages |
| HPLC-F | Excellent sensitivity for fluorescent compounds, good selectivity, cost-effective, robust.[15] | Not all compounds are fluorescent, potential for matrix interference. |
| GC-MS | High chromatographic resolution, excellent for volatile compounds, provides structural information.[9][15] | Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes. |
| LC-MS/MS | High sensitivity and selectivity, applicable to a wide range of compounds, provides structural information.[11][15] | Higher instrument cost and complexity, potential for matrix effects (ion suppression/enhancement). |
For this compound, its native fluorescence makes HPLC-F an ideal choice, balancing sensitivity with cost-effectiveness and ease of use.
Designing the Validation Protocol: An Expert's Perspective
A robust validation protocol is the bedrock of a reliable analytical method. The following sections detail the experimental design for validating an HPLC-F method for this compound, aligned with ICH Q2(R1) and Q2(R2) principles.[3][4][6][7][8]
Experimental Workflow
Caption: A typical workflow for analytical method validation.
Step-by-Step Validation Protocols
1. Specificity/Selectivity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][16]
-
Protocol:
-
Analyze a blank matrix (e.g., plasma, urine) to assess for any interfering peaks at the retention time of this compound.
-
Analyze the blank matrix spiked with this compound and potential interferents (e.g., other PAH metabolites, related drugs).
-
Compare the chromatograms to ensure that the peak for this compound is well-resolved from any other peaks. Peak purity analysis using a diode-array detector can provide additional evidence of specificity.
-
2. Linearity and Range
-
Objective: To establish the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.[13][17]
-
Protocol:
-
Prepare a series of at least five calibration standards of this compound in the chosen matrix, spanning the expected concentration range of the samples.
-
Analyze each standard in triplicate.
-
Plot the peak area response versus the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.[17][18]
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze at least five replicates of each QC sample.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean recovery should be within 85-115% for bioanalytical methods.[19][20]
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14][17]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze the low, medium, and high QC samples in replicates (n=6) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis of the QC samples on different days, with different analysts, and/or on different instruments.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15% (≤ 20% at the Lower Limit of Quantification).
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[13][17]
-
Protocol:
-
Based on Signal-to-Noise Ratio: Analyze samples with known low concentrations of this compound and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[14][17]
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank samples) and S is the slope of the calibration curve.[17]
-
6. Robustness
-
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.[16][17]
-
Protocol:
-
Introduce small, deliberate changes to the HPLC method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze a QC sample under each of the modified conditions and assess the impact on the results.
-
-
Acceptance Criteria: The results should remain unaffected by the variations, demonstrating the method's robustness.
Hypothetical Validation Data Summary
The following tables present hypothetical, yet realistic, data for the validation of an HPLC-F method for this compound.
Table 1: Linearity Data
| Concentration (ng/mL) | Mean Peak Area (n=3) |
| 1.0 | 12,540 |
| 5.0 | 63,210 |
| 25.0 | 315,800 |
| 50.0 | 629,500 |
| 100.0 | 1,261,000 |
| Regression Equation | y = 12600x + 450 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Recovery (%) | RSD (%) (Repeatability) |
| Low | 2.5 | 2.4 | 96.0 | 4.5 |
| Medium | 40.0 | 40.8 | 102.0 | 3.2 |
| High | 80.0 | 79.2 | 99.0 | 2.8 |
Logical Relationships in Method Validation
Caption: Interdependencies of analytical method validation parameters.
Conclusion
The validation of an analytical method for a critical biomarker like this compound is a multifaceted process that underpins the reliability of research and regulatory submissions. By following a structured approach grounded in authoritative guidelines such as ICH Q2(R1) and Q2(R2), and by understanding the scientific rationale behind each validation parameter, researchers can establish a robust and defensible analytical method.[3][4][6][7][8] This guide provides a framework for such a validation, emphasizing the importance of a holistic understanding of the method's performance characteristics. The presented hypothetical data serves as a practical example of the expected outcomes of a successful validation study.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs) - Chapter 6: Analytical Methods. Retrieved from [Link]
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Semantic Scholar. (n.d.). Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review. Retrieved from [Link]
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ACS Publications. (2021). Relationships between Isomeric Metabolism and Regioselective Toxicity of Hydroxychrysenes in Embryos of Japanese Medaka (Oryzias latipes). Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
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Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chrysene. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of 2-hydroxychrysene, this compound, phenanthrene, chrysene.... Retrieved from [Link]
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Exposome-Explorer. (n.d.). This compound (Compound). Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 6-Methylchrysene on Newcrom R1 HPLC column. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2012). Analytical method validation: A brief review. Retrieved from [Link]
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Pharmaffiliates. (n.d.). ANALYTICAL INFORMATION - Hydroxychrysene-6. Retrieved from [Link]
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Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
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ResearchGate. (2019). RP-HPLC Method Development and Validation of Chrysin in Bulk and Marketed Formulation. Retrieved from [Link]
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A Comparative Toxicological Assessment of 2-Hydroxychrysene and 6-Hydroxychrysene
A Technical Guide for Researchers in Toxicology and Drug Development
Authored by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of the toxicity of two key metabolites of the polycyclic aromatic hydrocarbon (PAH) chrysene: 2-hydroxychrysene and 6-hydroxychrysene. Drawing upon experimental data from in vivo and in vitro studies, we will explore the structural and metabolic differences that underpin their remarkably divergent toxicological profiles. This document is intended to serve as a critical resource for researchers investigating the environmental and health impacts of PAHs and for professionals in drug development seeking to understand the structure-activity relationships of xenobiotic metabolism and toxicity.
Introduction: The Dichotomy of Chrysene Metabolism
Chrysene, a four-ring PAH, is a product of incomplete combustion of organic materials and a widespread environmental contaminant.[1] Like many PAHs, the carcinogenicity and toxicity of chrysene are not intrinsic to the parent molecule but are a consequence of its metabolic activation into reactive intermediates.[1] This bioactivation is a double-edged sword; while it is a process aimed at detoxification and excretion, it can also lead to the formation of highly toxic and genotoxic metabolites. Among the initial products of chrysene metabolism are various hydroxylated derivatives, including 2-hydroxychrysene and this compound.
Emerging research, particularly from aquatic toxicology models, has revealed a stark contrast in the biological activities of these two isomers. While structurally very similar, their positional hydroxylation dictates profoundly different metabolic fates and, consequently, disparate toxic outcomes. This guide will dissect the evidence, focusing on the mechanisms that render 2-hydroxychrysene a significantly more potent toxicant than its 6-hydroxy counterpart.
The Crux of the Matter: Differential Metabolism Drives Toxicity
The primary determinant of the differential toxicity between 2-hydroxychrysene and this compound lies in their subsequent metabolism. Studies in Japanese medaka (Oryzias latipes) embryos have been instrumental in elucidating these pathways.[2][3][4][5]
2.1. The Toxic Trajectory of 2-Hydroxychrysene: CYP-Mediated Activation
2-Hydroxychrysene undergoes further oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of a more toxic metabolite, chrysene-1,2-diol (a catechol).[2] This metabolic activation is a critical step in its toxic mechanism. Inhibition of CYP enzymes with ketoconazole has been shown to significantly reduce the anemia and mortality induced by 2-hydroxychrysene, underscoring the central role of this pathway.[2][3] The formation of this catechol metabolite is believed to contribute to oxidative stress, a key mechanism of PAH toxicity.[5]
2.2. The Detoxification Route of this compound: Rapid Glucuronidation
In stark contrast, this compound is primarily and more rapidly metabolized through Phase II conjugation, specifically glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs).[2][3] This process increases the water solubility of the compound, facilitating its excretion from the organism. Although this compound is absorbed more rapidly than 2-hydroxychrysene, its swift elimination via glucuronidation prevents the accumulation of toxic intermediates.[2][3] Inhibition of UGTs with nilotinib, while reducing the glucuronidation of both isomers, did not alter their toxicity, suggesting that glucuronidation is a key detoxification step for this compound but less critical in the toxicity pathway of 2-hydroxychrysene.[2][3]
Metabolic Pathway Overview
Caption: Metabolic pathways of 2- and this compound.
Comparative Toxicological Endpoints
Experimental evidence from developmental toxicity studies in fish embryos provides a clear picture of the differing potencies of these two isomers.
| Toxicological Endpoint | 2-Hydroxychrysene | This compound | Reference(s) |
| Anemia (Reduced Hemoglobin) | Concentration-dependent decrease | Significant decrease only at the highest concentration | [3][4][6] |
| Mortality | Significant mortality at all tested concentrations | No significant mortality observed | [4][6][7] |
| Developmental Toxicity | Higher prevalence of cardiac, ocular, and circulatory defects | Lower prevalence of developmental defects | [8] |
Genotoxicity and DNA Adduct Formation: An Area for Further Research
A critical aspect of PAH toxicity is their ability to form covalent adducts with DNA, which can lead to mutations and initiate carcinogenesis.[1] Surprisingly, in a study using ³²P-postlabelling on mouse skin treated with various chrysene metabolites, no DNA adducts were detected for either 2-hydroxychrysene or this compound.[9][10] This suggests that under these experimental conditions, these specific monohydroxylated metabolites may not be significant initiators of DNA damage through direct adduction.
However, it is important to note that other metabolites of chrysene, such as the bay-region diol-epoxides, are known to form DNA adducts.[9][10][11] The lack of detectable adducts from 2- and this compound could imply that they are not on the primary pathway to forming these ultimate carcinogenic metabolites, or that the levels of adducts formed are below the limit of detection of the assay. Further research, potentially employing more sensitive analytical techniques, is warranted to definitively rule out any genotoxic potential of these isomers.
Experimental Protocols
For researchers aiming to replicate or build upon the findings discussed in this guide, we provide the following established protocols for key toxicological assays.
Hemoglobin Staining in Fish Embryos (o-dianisidine method)
This protocol is adapted from studies on Japanese medaka and zebrafish embryos to quantify hemoglobin levels as an indicator of anemia.[3][4]
Objective: To visualize and quantify hemoglobin in whole embryos.
Materials:
-
Fish embryos (e.g., Japanese medaka or zebrafish)
-
o-dianisidine
-
Sodium acetate
-
Hydrogen peroxide (30%)
-
Ethanol
-
Paraformaldehyde (4%) in PBS
-
Phosphate-buffered saline (PBS)
Procedure:
-
Collect and dechorionate embryos at the desired developmental stage.
-
Fix the embryos in 4% paraformaldehyde in PBS for 2 hours at room temperature or overnight at 4°C.
-
Wash the embryos three times with PBS.
-
Prepare the staining solution: 0.6 mg/mL o-dianisidine, 0.01 M sodium acetate (pH 4.5), 40% ethanol, and 0.02% hydrogen peroxide (added immediately before use).
-
Incubate the embryos in the staining solution in the dark for 15-30 minutes.
-
Stop the reaction by washing the embryos three times with PBS.
-
Post-fix the embryos in 4% paraformaldehyde for 20 minutes.
-
Store the embryos in PBS at 4°C.
-
Image the embryos using a stereomicroscope and quantify the stained area using image analysis software.
In Vivo Cytochrome P450 (CYP) Inhibition Assay
This protocol describes a general method for assessing the role of CYP enzymes in the toxicity of a compound in fish embryos using a chemical inhibitor.[2]
Objective: To determine if CYP-mediated metabolism is required for the observed toxicity.
Materials:
-
Fish embryos
-
Test compound (e.g., 2-hydroxychrysene)
-
CYP inhibitor (e.g., Ketoconazole)
-
Embryo medium
-
Multi-well plates
Procedure:
-
Culture embryos in multi-well plates.
-
Pre-treat a group of embryos with a non-toxic concentration of the CYP inhibitor (e.g., 1-10 µM ketoconazole) for a specified period before exposing them to the test compound.
-
Expose the pre-treated embryos and a control group (no inhibitor) to a range of concentrations of the test compound.
-
Include a vehicle control group (solvent only) and an inhibitor-only control group.
-
Incubate the embryos for the desired duration.
-
Assess toxicological endpoints (e.g., mortality, morphological defects, hemoglobin levels).
-
A significant reduction in toxicity in the inhibitor-treated group compared to the group treated with the test compound alone indicates CYP-mediated metabolic activation.
In Vivo UDP-glucuronosyltransferase (UGT) Inhibition Assay
This protocol outlines a method to investigate the role of UGT-mediated detoxification.[2]
Objective: To determine if UGT-catalyzed glucuronidation is a significant detoxification pathway.
Materials:
-
Fish embryos
-
Test compound (e.g., this compound)
-
UGT inhibitor (e.g., Nilotinib)
-
Embryo medium
-
Multi-well plates
Procedure:
-
Follow the same general procedure as the CYP inhibition assay (Section 5.2).
-
Use a specific UGT inhibitor, such as nilotinib, for the pre-treatment step.
-
An increase in the toxicity of the test compound in the presence of the UGT inhibitor would suggest that glucuronidation is a critical detoxification pathway.
Conclusion and Future Directions
The comparative toxicology of 2-hydroxychrysene and this compound provides a compelling case study in how subtle structural differences can lead to vastly different biological outcomes. The evidence strongly indicates that 2-hydroxychrysene's toxicity is driven by its metabolic activation via CYP enzymes to a more reactive species, while this compound is efficiently detoxified through glucuronidation.
Key Takeaways:
-
2-Hydroxychrysene is significantly more toxic than this compound , inducing anemia and mortality in fish embryo models.
-
Differential metabolism is the primary driver of this toxicity difference. 2-hydroxychrysene is activated by CYPs, whereas this compound is rapidly detoxified by UGTs.
-
Direct genotoxicity via DNA adduct formation appears to be low for both isomers , though further investigation is warranted.
Future research should focus on a more detailed characterization of the downstream cellular events following the metabolic activation of 2-hydroxychrysene, including the specific reactive oxygen species generated and their impact on cellular macromolecules. Furthermore, expanding these comparative studies to mammalian models will be crucial for a more comprehensive risk assessment for human health.
References
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- PubMed. (1987).
- ProQuest. (n.d.). Role of Biotransformation in the Developmental Toxicity of Hydroxychrysenes in Early Life Stages of Fish.
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- PubMed. (2013-11-18). Adenine-DNA adduct derived from the nitroreduction of 6-nitrochrysene is more resistant to nucleotide excision repair than guanine-DNA adducts.
- ChemicalBook. (n.d.). 2-HYDROXYCHRYSENE | 65945-06-4.
- ResearchGate. (2018-10-09). Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos.
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Comparative metabolism of chrysene and 5-methylchrysene
A Comparative Guide to the Metabolism of Chrysene and 5-Methylchrysene: From Metabolic Activation to Carcinogenicity
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. Among the vast family of PAHs, chrysene and its methylated derivative, 5-methylchrysene, are of significant toxicological interest. While structurally similar, the addition of a single methyl group in the "bay region" of the chrysene molecule dramatically alters its metabolic fate and carcinogenic potential. This guide provides a detailed comparison of the metabolism of chrysene and 5-methylchrysene, elucidating the biochemical mechanisms that underpin their differing biological activities. This information is critical for researchers and professionals in toxicology, pharmacology, and drug development engaged in the assessment of environmental carcinogens and the development of potential chemopreventive strategies.
Comparative Metabolic Activation: The Decisive Role of the Methyl Group
The carcinogenicity of many PAHs is not inherent to the parent compound but is a consequence of their metabolic activation to reactive intermediates that can bind to cellular macromolecules, such as DNA, leading to mutations and the initiation of cancer. This activation is primarily mediated by the cytochrome P450 (CYP) enzyme superfamily.
Metabolic Pathways of Chrysene and 5-Methylchrysene
Both chrysene and 5-methylchrysene undergo a series of enzymatic reactions to form various metabolites. However, the rates and regioselectivity of these reactions differ significantly, leading to vastly different toxicological outcomes.
The metabolic activation of both compounds can be broadly categorized into three steps:
-
Epoxidation: Cytochrome P450 enzymes introduce an epoxide group onto the aromatic ring system.
-
Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.
-
Second Epoxidation: A second epoxidation of the dihydrodiol by CYP enzymes forms a highly reactive diol epoxide.
The "bay region theory" of PAH carcinogenesis posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay region" are particularly potent carcinogens due to their high chemical reactivity and ability to form stable DNA adducts.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic activation pathways for chrysene and 5-methylchrysene.
Caption: Metabolic activation pathway of chrysene.
Caption: Metabolic activation pathway of 5-methylchrysene.
Enzymology of Metabolic Activation
Studies using human hepatic and pulmonary microsomes have identified the key CYP enzymes responsible for the metabolic activation of 5-methylchrysene. In human liver, CYP1A2 and CYP2C10 are important for the ring oxidation of 5-methylchrysene, while CYP1A1 plays a major role in the lung. For the hydroxylation of the methyl group, a detoxification pathway, CYP3A4 is the primary enzyme involved.
While the specific contributions of each CYP isozyme to chrysene metabolism are less delineated in the literature, it is understood that CYP1A1 and CYP1B1 are the principal enzymes involved in its activation to the carcinogenic diol epoxide.
Comparative Carcinogenicity and Mutagenicity
The presence of the methyl group in the bay region makes 5-methylchrysene a significantly more potent carcinogen than its parent compound, chrysene. 5-Methylchrysene is considered a strong complete carcinogen, comparable in activity to the well-characterized carcinogen benzo[a]pyrene, whereas chrysene is generally regarded as a weak carcinogen or a tumor initiator.
The mutagenicity of the ultimate carcinogenic metabolites of 5-methylchrysene has also been shown to be greater than that of the corresponding chrysene derivatives. The anti-1,2-diol-3,4-epoxide of 5-methylchrysene is particularly mutagenic.
Quantitative Comparison of Biological Activity
| Compound | Tumor Initiating Activity (Mouse Skin) | Relative Mutagenicity | DNA Adduct Formation |
| Chrysene | Weak to moderate initiator | Lower | Lower levels of adducts |
| 5-Methylchrysene | Strong complete carcinogen | Higher | Significantly higher levels of adducts |
DNA Adduct Formation: The Molecular Basis of Carcinogenicity
The ultimate carcinogenic metabolites, the diol epoxides, are highly electrophilic and can react with nucleophilic sites on DNA to form covalent adducts. These adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer.
Studies have shown that 5-methylchrysene forms significantly more DNA adducts in target tissues, such as mouse skin, compared to chrysene. The major adducts formed from 5-methylchrysene result from the reaction of its bay-region diol epoxide with the exocyclic amino group of deoxyguanosine in DNA. The formation of these specific adducts is strongly correlated with the potent carcinogenicity of 5-methylchrysene. In contrast, chrysene activation in mouse skin proceeds principally via the bay-region diol-epoxide, but to a lesser extent.
Experimental Protocols for Studying PAH Metabolism
The investigation of chrysene and 5-methylchrysene metabolism relies on a combination of in vitro and in vivo experimental systems.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol provides a standardized method for assessing the metabolism of PAHs in a controlled environment.
Caption: General workflow for in vitro PAH metabolism assays.
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, combine liver microsomes (e.g., from human or rat), phosphate buffer (pH 7.4), and magnesium chloride. The final protein concentration of the microsomes is typically 0.5-1.0 mg/mL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to reach thermal equilibrium.
-
Addition of Substrate: Add the PAH substrate (chrysene or 5-methylchrysene) dissolved in a suitable solvent (e.g., DMSO) to the incubation mixture.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzyme activity.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time period (e.g., 15-60 minutes).
-
Quenching the Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
Extraction of Metabolites: Extract the metabolites from the aqueous phase using an appropriate organic solvent, such as ethyl acetate.
-
Analysis: Analyze the extracted metabolites using high-performance liquid chromatography (HPLC) with fluorescence or UV detection, or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
Analysis of DNA Adducts by ³²P-Postlabeling
This highly sensitive method allows for the detection and quantification of DNA adducts formed in vivo or in vitro.
-
Isolation of DNA: Isolate DNA from tissues (e.g., mouse skin) or cells exposed to the PAH.
-
Enzymatic Digestion: Digest the DNA to individual deoxyribonucleosides using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Enrichment of Adducts: Enrich the adducted nucleotides from the normal nucleotides.
-
³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using liquid scintillation counting or phosphorimaging.
Conclusion
The comparative metabolism of chrysene and 5-methylchrysene provides a compelling case study in structure-activity relationships for chemical carcinogenesis. The addition of a methyl group in the bay region of the chrysene molecule profoundly influences its interaction with metabolic enzymes, leading to a significant increase in the formation of the ultimate carcinogenic diol epoxide. This, in turn, results in higher levels of DNA adduct formation and a dramatically enhanced carcinogenic and mutagenic potential. A thorough understanding of these metabolic differences, facilitated by the experimental approaches outlined in this guide, is essential for the accurate risk assessment of PAHs and the development of strategies to mitigate their adverse health effects.
References
-
Smith, T. J., Stoner, G. D., & Gupta, R. C. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Carcinogenesis, 17(2), 316-324. [Link]
-
Myers, S. R., Flesher, J. W., & Myers, S. R. (1991). Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo. Chemical-Biological Interactions, 77(2), 203-221. [Link]
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Penn State. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Penn State Research Database. [Link]
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Shappell, N. W., Carlino-MacDonald, U., Amin, S., Kumar, S., & Sikka, H. C. (2003). by rat and rainbow trout liver microsomes. Toxicological Sciences, 72(2), 260-266. [Link]
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Shappell, N. W., Carlino-MacDonald, U., Amin, S., Kumar, S., & Sikka, H. C. (2003). by rat and rainbow trout liver microsomes. PubMed. [Link]
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Shappell, N. W., Carlino-MacDonald, U., Amin, S., Kumar, S., & Sikka, H. C. (2003). Comparative Metabolism of Chrysene and 5-Methylchrysene by Rat and Rainbow Trout Liver Microsomes. Toxicological Sciences, 72(2), 260-266. [Link]
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Phillips, D. H., Hewer, A., & Grover, P. L. (1987). Formation of DNA adducts in mouse skin treated with metabolites of chrysene. Cancer Letters, 35(2), 207-214. [Link]
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Hecht, S. S., Loy, M., Mazzarese, R., & Hoffmann, D. (1976). Comparative carcinogenicity of 5-methylchrysene, benzo(a)pyrene, and modified chrysenes. Cancer Letters, 1(3), 147-154. [Link]
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Smith, T. J., Stoner, G. D., & Gupta, R. C. (1996). Metabolism of 5-methylchrysene and 6-methylchrysene by human hepatic and pulmonary cytochrome P450 enzymes. Semantic Scholar. [Link]
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Pataki, J., & Harvey, R. G. (1983). Carcinogenic metabolites of 5-methylchrysene. Carcinogenesis, 4(3), 399-402. [Link]
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Dai, Q. (1986). Study of the carcinogenic mechanism for polycyclic aromatic hydrocarbons--extended bay region theory and its quantitative model. PubMed. [Link]
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Dai, Q. (1986). Study of the carcinogenic mechanism for polycyclic aromatic hydrocarbons — extended bay region theory and its quantitative mod. Carcinogenesis, 7(9), 1573-1577. [Link]
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Dai, Q. (1986). of the carcinogenic mechanism for polycyclic aromatic hydrocarbons - extended bay region theory and its quantitative model. Carcinogenesis, 7(9), 1573-1577. [Link]
- Pataki, J., & Harvey, R. G. (1997). A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydrodiol and diol epoxide metabolites of chrysene and 5-methylch
A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS for 6-Hydroxychrysene Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of xenobiotic metabolites is a cornerstone of toxicological assessment and pharmacokinetic studies. 6-Hydroxychrysene, a principal metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, serves as a critical biomarker for exposure to this class of environmental pollutants.[1][2] The choice of analytical methodology for its quantification is therefore a decision with significant implications for data quality and regulatory acceptance. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The content herein is grounded in established analytical principles and validation standards, designed to empower you to make informed decisions for your specific research needs.
The validation of analytical methods is a critical component of ensuring reliable and reproducible data.[3][4] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for this process, ensuring that analytical procedures are fit for their intended purpose.[5][6][7] This guide will adhere to these principles, offering a comparative analysis based on key validation parameters.
The Analyte: this compound
This compound is a phenolic metabolite of chrysene, a PAH commonly found in the environment due to incomplete combustion of organic materials.[8] Its presence in biological matrices is a direct indicator of exposure to chrysene, which is of toxicological concern due to its potential carcinogenic properties. The accurate measurement of this compound is therefore vital for risk assessment and metabolic studies.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of phenolic compounds like this compound. Coupled with a fluorescence detector, HPLC can achieve excellent sensitivity and selectivity for aromatic compounds.
Experimental Protocol: HPLC-FLD
-
Sample Preparation:
-
For biological samples such as plasma or urine, a solid-phase extraction (SPE) is typically employed for cleanup and concentration.[9][10]
-
The sample is first treated with β-glucuronidase/sulfatase to deconjugate the metabolite.
-
The sample is then loaded onto a C18 SPE cartridge, washed with a low-percentage organic solvent to remove interferences, and the analyte is eluted with a high-percentage organic solvent (e.g., acetonitrile or methanol).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with acetonitrile and water is often employed to achieve optimal separation.[11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths should be optimized for this compound to maximize sensitivity.
-
Rationale for HPLC-FLD
The primary advantage of HPLC-FLD for this compound analysis is the ability to directly analyze the compound without the need for derivatization. This simplifies the sample preparation process and reduces the potential for analytical variability. The inherent fluorescence of the chrysene ring structure provides high sensitivity and selectivity, minimizing interference from non-fluorescent matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of polar compounds like this compound, a derivatization step is necessary to increase volatility and thermal stability.[12][13]
Experimental Protocol: GC-MS
-
Sample Preparation and Derivatization:
-
Similar to the HPLC method, an initial SPE cleanup is performed.
-
Derivatization: The hydroxyl group of this compound must be derivatized to make the molecule suitable for GC analysis. Silylation is a common and effective technique, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[14][15] The reaction converts the polar hydroxyl group into a non-polar silyl ether.
-
The derivatized sample is then concentrated and ready for injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms, is typically used for PAH analysis.[16][17]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: An optimized temperature ramp is crucial for the separation of this compound from other derivatized matrix components.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[16]
-
Rationale for GC-MS
The major strength of GC-MS lies in its high chromatographic resolution and the structural information provided by the mass spectrometer. This makes it an excellent confirmatory technique. While derivatization adds a step to the sample preparation, it can also improve the chromatographic properties of the analyte, leading to sharper peaks and better separation.[13]
Performance Comparison: HPLC-FLD vs. GC-MS
The choice between HPLC-FLD and GC-MS will depend on the specific requirements of the analysis. Below is a comparative summary of key validation parameters, based on typical performance characteristics.
| Validation Parameter | HPLC-FLD | GC-MS | Considerations |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques can achieve excellent linearity over a wide concentration range. |
| Accuracy (% Recovery) | 90-110% | 90-110% | Dependent on the efficiency of the sample preparation method for both techniques. |
| Precision (%RSD) | < 5% | < 5% | Both methods can achieve high precision with proper optimization. |
| Limit of Detection (LOD) | Low pg/mL | Low pg/mL | Both are highly sensitive techniques, with the specific LOD depending on the matrix and instrumentation. |
| Limit of Quantitation (LOQ) | Low pg/mL | Low pg/mL | Similar to LOD, both can achieve low LOQs suitable for biomonitoring studies. |
| Specificity | High (fluorescence) | Very High (mass fragmentation) | GC-MS offers superior specificity due to the characteristic mass spectrum of the derivatized analyte. |
| Throughput | Higher | Lower | The derivatization step in the GC-MS workflow typically results in a longer sample preparation time. |
| Cost | Generally lower | Generally higher | Instrumentation and maintenance costs for GC-MS are typically higher than for HPLC-FLD. |
Visualizing the Workflows
To better understand the practical differences between the two methodologies, the following diagrams illustrate the respective analytical workflows.
Caption: HPLC-FLD workflow for this compound analysis.
Caption: GC-MS workflow for this compound analysis.
Decision-Making Framework
The selection of the most appropriate technique is a critical step. The following decision tree provides a logical framework to guide your choice.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
Both HPLC-FLD and GC-MS are robust and reliable techniques for the quantification of this compound in biological matrices.
-
HPLC-FLD is an excellent choice for routine analysis and high-throughput screening due to its simpler sample preparation and lower operational costs. Its high sensitivity makes it well-suited for biomonitoring studies where a large number of samples need to be analyzed efficiently.
-
GC-MS excels as a confirmatory method. The unparalleled specificity of mass spectrometric detection provides a high degree of confidence in the identification and quantification of the analyte. For studies requiring definitive structural confirmation or where the sample matrix is particularly complex, GC-MS is the preferred technique.
A comprehensive approach may involve using HPLC-FLD for initial screening of a large sample set, followed by GC-MS confirmation of any positive findings. This cross-validation strategy leverages the strengths of both techniques, ensuring both efficiency and data integrity. The decision ultimately rests on the specific goals of your research, available resources, and the required level of analytical rigor.
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Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003). Journal of Environmental Science and Health, Part A, 38(4), 589-595. [Link]
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ICH Q2(R2) Validation of analytical procedures. (2022). European Medicines Agency. [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). MDPI. [Link]
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A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. (2001). Journal of Analytical Toxicology, 25(5), 381-385. [Link]
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Analytical method validation as per ich and usp. (2015). Slideshare. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1994). International Council for Harmonisation. [Link]
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Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]
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What Is Derivatization In GC-MS? - Chemistry For Everyone. (2025). YouTube. [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]
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General derivatization mechanism for phenol with MTBSTFA. (2010). ResearchGate. [Link]
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Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
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Determination of Polycyclic Aromatic Hydrocarbons in Human Blood Samples Using Solid Phase Extraction and Gas Chromatography Mass Spectrometry. (2019). Malaysian Journal of Medicine and Health Sciences, 15(SP4), 165-169. [Link]
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Analytical Method Development for the Determination of Polycyclic Aromatic Hydrocarbons in Biological Samples. (2016). ResearchGate. [Link]
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analytical methods. (1995). Agency for Toxic Substances and Disease Registry. [Link]
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FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. (2012). Agilent Technologies. [Link]
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Separation of 6-Methylchrysene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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This compound. (n.d.). PubChem. [Link]
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IMPROVE ANALYTICAL PERFORMANCE FOR POLYCYCLIC AROMATIC HYDROCARBONS (PAHs). (n.d.). Agilent Technologies. [Link]
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Evaluation of Rapid Extraction and Analysis Techniques for Polycyclic Aromatic Hydrocarbons (PAHs) in Seafood by GC/MS/MS. (2015). LabRulez GCMS. [Link]
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Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. (2013). Agilent Technologies. [Link]
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GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2025). ResearchGate. [Link]
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A Comparative Guide to the In Vivo and In Vitro Metabolism of Chrysene to 6-Hydroxychrysene
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of polycyclic aromatic hydrocarbons (PAHs) like chrysene is paramount for assessing their toxicological and carcinogenic potential. This guide provides an in-depth technical comparison of the in vivo and in vitro metabolic pathways leading to the formation of 6-hydroxychrysene, a recognized phenolic metabolite of chrysene. By delving into the enzymatic machinery, experimental methodologies, and available data, this document aims to equip you with the foundational knowledge to design and interpret metabolic studies of chrysene.
Introduction: Chrysene and its Metabolic Significance
Chrysene is a four-ring polycyclic aromatic hydrocarbon commonly found in the environment as a product of incomplete combustion of organic materials. While chrysene itself is considered a weak carcinogen, its metabolic activation can lead to the formation of more reactive and potentially genotoxic metabolites. The hydroxylation of chrysene to phenolic derivatives, such as this compound, represents a key step in its biotransformation, influencing both its detoxification and toxification pathways. Understanding the nuances of how this conversion occurs within a whole organism (in vivo) versus in a controlled laboratory setting (in vitro) is critical for extrapolating experimental data to human health risk assessment.
The Enzymatic Landscape: Cytochrome P450 and Beyond
The primary drivers of chrysene metabolism are the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms within the CYP1A subfamily.
-
In Vivo Metabolism : Within a living organism, chrysene is absorbed and distributed to various tissues, with the liver being the primary site of metabolism. Hepatic CYP1A1 and CYP1A2 are the key enzymes responsible for the initial oxidation of chrysene. The resulting epoxide intermediates can then be hydrolyzed by epoxide hydrolase to form dihydrodiols or can rearrange to form phenols, including this compound. These metabolites can then undergo further phase II conjugation reactions (e.g., glucuronidation and sulfation) to facilitate their excretion. While the liver is the main metabolic hub, extrahepatic tissues such as the lungs also contribute to chrysene metabolism, primarily through the action of CYP1A1.
-
In Vitro Metabolism : In vitro systems, most commonly using liver microsomes, provide a simplified and controlled environment to study specific metabolic pathways. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. In this system, the metabolism of chrysene is initiated by the addition of cofactors like NADPH. Studies using rat liver microsomes have demonstrated the formation of various chrysene metabolites, with phenols, including this compound, being identified as minor products.[1]
Comparative Analysis: In Vivo vs. In Vitro Formation of this compound
A direct quantitative comparison of this compound formation between in vivo and in vitro systems is challenging due to the limited availability of in vivo data for this specific metabolite. However, a qualitative and semi-quantitative comparison can be drawn based on existing literature.
| Feature | In Vivo Metabolism | In Vitro Metabolism (Liver Microsomes) |
| Complexity | High: Involves absorption, distribution, metabolism, and excretion (ADME) across multiple organs and cell types. | Low: Isolated enzymatic system focused primarily on Phase I metabolism. |
| Key Enzymes | CYP1A1, CYP1A2, Epoxide Hydrolase, Phase II enzymes (e.g., UGTs, SULTs). | Primarily CYP1A1 and CYP1A2. |
| Metabolite Profile | A complex mixture of dihydrodiols, phenols, and their conjugates. | Primarily dihydrodiols and phenols. |
| This compound | Expected to be formed, but quantitative data in tissues or excreta is scarce. Likely undergoes rapid conjugation. | Identified as a minor metabolite. Phenols (including this compound) constitute a small percentage of total metabolites.[1] |
| Experimental Control | Limited control over physiological variables. | High degree of control over substrate concentration, enzyme concentration, and incubation time. |
| Predictive Value | More physiologically relevant for assessing overall toxicokinetics and systemic effects. | Useful for identifying primary metabolic pathways, determining enzyme kinetics, and screening for potential metabolites. |
Causality Behind Experimental Choices: The choice between an in vivo and in vitro approach depends on the research question. In vivo studies are indispensable for understanding the complete picture of a xenobiotic's fate in a whole organism. However, the complexity of these systems can make it difficult to dissect individual metabolic steps. In vitro systems, such as liver microsomes, offer a reductionist approach that allows for the detailed investigation of specific enzymatic reactions and the identification of primary metabolites under controlled conditions. This makes them invaluable for initial metabolic profiling and mechanistic studies.
Experimental Methodologies
In Vivo Study Design (Representative)
A typical in vivo study to investigate chrysene metabolism would involve the administration of chrysene to an animal model, followed by the collection and analysis of biological samples.
Protocol: In Vivo Chrysene Metabolism in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: Chrysene, dissolved in a suitable vehicle (e.g., corn oil), is administered via oral gavage or intraperitoneal injection.
-
Sample Collection: Urine and feces are collected over a defined period (e.g., 24, 48, 72 hours) using metabolic cages. At the end of the study, tissues such as the liver, lungs, and adipose tissue can be collected.
-
Sample Preparation:
-
Urine: An aliquot of urine is treated with β-glucuronidase and sulfatase to hydrolyze conjugated metabolites. The sample is then extracted using solid-phase extraction (SPE).
-
Tissues: Tissues are homogenized and extracted with an organic solvent.
-
-
Analytical Method: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection or by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify chrysene and its metabolites, including this compound. A certified reference standard for this compound is crucial for accurate quantification.[2][3]
In Vitro Microsomal Assay
In vitro metabolism studies with liver microsomes are a standard method for assessing the metabolic stability and identifying the primary metabolites of a compound.
Protocol: In Vitro Chrysene Metabolism in Rat Liver Microsomes
-
Materials:
-
Incubation:
-
Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding chrysene (dissolved in a suitable solvent like DMSO, final concentration typically 1-10 µM).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Sample Preparation: Vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
-
HPLC-Fluorescence Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound.
-
Quantification: Create a standard curve using the this compound analytical standard to quantify its formation in the microsomal incubation.
-
Visualizing the Pathways and Workflows
Caption: Experimental workflow for in vitro chrysene metabolism.
Conclusion and Future Directions
The metabolism of chrysene to this compound is a complex process mediated primarily by CYP1A enzymes. While in vitro systems using liver microsomes have confirmed the formation of this compound as a minor metabolite, a significant data gap exists regarding its quantitative formation in vivo. This highlights the necessity for further research to bridge the in vitro to in vivo extrapolation for this specific metabolic pathway.
Future studies should focus on:
-
Developing sensitive analytical methods to detect and quantify this compound and its conjugates in biological matrices from in vivo studies.
-
Conducting comprehensive in vivo studies in various animal models to determine the toxicokinetic profile of this compound.
-
Utilizing human-derived in vitro systems (e.g., human liver microsomes, hepatocytes) to better predict human metabolism.
By addressing these research needs, we can enhance our understanding of chrysene's metabolic fate and improve the accuracy of human health risk assessments for this ubiquitous environmental contaminant.
References
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Boyd, D. R., et al. (1987). Comparative Metabolism of Chrysene and 5-Methylchrysene by Rat and Rainbow Trout Liver Microsomes. Drug Metabolism and Disposition, 15(4), 493-501. [Link]
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Myers, S. R., Flesher, J. W., & Myers, J. M. (1991). Metabolism of chrysene, 5-methylchrysene, 6-methylchrysene and 5,6-dimethylchrysene in rat liver cytosol, in vitro, and in rat subcutaneous tissue, in vivo. Chemico-Biological Interactions, 77(2), 203-221. [Link]
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Grova, N., et al. (2019). Analysis of 3-OH-chrysene in hair and urine after a single (day 1) administration and repeated (days 28, 60, and 90) administrations to the rats of a mixture of PAHs (0.8 mg/kg). Environmental Science and Pollution Research, 26(10), 9949-9958. [Link]
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A Comparative Guide to the Developmental Toxicity of Hydroxylated Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the developmental toxicity of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), common metabolites and environmental degradation products of PAHs. Synthesizing data from robust experimental models, we explore the structure-activity relationships that dictate toxicological outcomes and the underlying molecular mechanisms. This document is intended to serve as a technical resource for researchers in toxicology, environmental science, and developmental biology.
Introduction: The Growing Concern of Hydroxylated PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants formed from the incomplete combustion of organic materials. While the toxicity of parent PAHs is well-documented, their hydroxylated metabolites (OH-PAHs) are of increasing concern. These oxygenated derivatives are not only formed endogenously through metabolic processes in organisms but are also created through photo-oxidation in the environment, leading to widespread distribution in aquatic ecosystems.[1][2] The addition of a hydroxyl group increases the polarity of these compounds, which can alter their bioavailability and toxicokinetics, sometimes resulting in greater toxicity than the parent PAH.[3]
Developmental stages are particularly vulnerable to the effects of chemical insults. Exposure to OH-PAHs during critical windows of development can lead to a range of adverse outcomes, including mortality, morphological malformations, and functional deficits.[4][5] Understanding the comparative toxicity of different OH-PAHs is crucial for accurate environmental risk assessment and for elucidating the mechanisms by which these compounds disrupt normal development.
Comparative Developmental Toxicity: A Quantitative Overview
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput screening of developmental toxicity due to its rapid external development, optical transparency, and genetic tractability.[6][7] The Zebrafish Embryotoxicity Test (ZET) is a standardized assay used to assess the effects of chemical exposure on embryonic and larval development.[8][9]
The following table summarizes the developmental toxicity of selected OH-PAHs based on data from zebrafish studies. The median effective concentration (EC50) and median lethal concentration (LC50) values are provided for key developmental endpoints. Lower values indicate higher toxicity.
Table 1: Comparative Developmental Toxicity of Selected OH-PAHs in Zebrafish
| Compound | Endpoint | EC50 / LC50 (µM) | Reference |
| 1-Hydroxypyrene | Any Malformation | ~20-30 | [5] |
| Mortality | >50 | [5] | |
| 3-Hydroxyphenanthrene | Mortality | 96h LC50: ~4.16 mg/L (~21.4 µM) | [10] |
| Malformation | Malformation rate increased with concentration | [10] | |
| 2-Hydroxychrysene | Any Malformation | Significant increase at 0.5-10 µM | [1][2] |
| Circulatory Defects | Higher prevalence than 6-hydroxychrysene | [1][2] | |
| Mortality | Not significant at 0.5-10 µM | [1][2] | |
| This compound | Any Malformation | Significant increase at 0.5-10 µM | [1][2] |
| Mortality | Significant decrease in survival at 0.5-10 µM | [1][2] |
Note: Direct comparison of EC50/LC50 values across different studies should be done with caution due to variations in experimental protocols.
The data reveal significant differences in the toxicological profiles of these OH-PAHs. For instance, this compound is more lethal to zebrafish embryos than 2-hydroxychrysene, whereas 2-hydroxychrysene has a greater propensity to induce circulatory defects.[1][2] This highlights the concept of regio-selective toxicity, where the position of the hydroxyl group on the PAH backbone dramatically influences the toxicological outcome.[3]
Mechanisms of Developmental Toxicity
The developmental toxicity of OH-PAHs is often mediated by complex and sometimes overlapping molecular pathways. Two of the most well-characterized mechanisms are the activation of the Aryl Hydrocarbon Receptor (AHR) signaling pathway and the induction of oxidative stress.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The AHR is a ligand-activated transcription factor that plays a crucial role in sensing and responding to a wide range of environmental contaminants, including many PAHs and their derivatives. Upon binding to a ligand like an OH-PAH, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). This leads to the transcriptional activation of a battery of genes, most notably cytochrome P450 enzymes like CYP1A.[11]
While the induction of CYP1A is a well-established biomarker of AHR activation, its role in toxicity is complex. In some cases, the metabolic activation of PAHs by CYP enzymes can lead to the formation of more toxic and carcinogenic intermediates. However, CYP1A can also be part of a detoxification pathway. The sustained and inappropriate activation of the AHR pathway during development is thought to be a key driver of the observed toxicities, including cardiovascular dysfunction and craniofacial abnormalities.[11]
Oxidative Stress
Several studies have implicated oxidative stress as a key mechanism in the developmental toxicity of oxygenated PAHs.[11] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. ROS can damage cellular macromolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.
OH-PAHs can induce oxidative stress through various mechanisms, including the futile cycling of parent compounds by P450 enzymes, the generation of ROS during the metabolism of OH-PAHs themselves, and the depletion of cellular antioxidants such as glutathione. The developing embryo is particularly susceptible to oxidative damage due to its high metabolic rate and rapidly proliferating tissues.
Experimental Methodologies
The following section provides a detailed, step-by-step protocol for the Zebrafish Embryotoxicity Test (ZET), a cornerstone assay for assessing the developmental toxicity of OH-PAHs.
Zebrafish Embryotoxicity Test (ZET)
This protocol is adapted from established methods for high-throughput chemical screening in zebrafish.[6][12]
Objective: To determine the concentration-dependent effects of OH-PAHs on zebrafish embryonic and larval development.
Materials:
-
Fertilized zebrafish embryos (e.g., AB strain)
-
Embryo medium (E3)
-
96-well or 24-well plates
-
Test compounds (OH-PAHs) dissolved in a suitable solvent (e.g., DMSO)
-
Incubator set at 28.5°C
-
Stereomicroscope
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized embryos and stage them. Healthy, normally developing embryos at the 4- to 6-hour post-fertilization (hpf) stage are selected for the assay.
-
Preparation of Test Solutions: Prepare a series of dilutions of the test OH-PAH in E3 medium. A solvent control (e.g., 0.1% DMSO in E3) and a negative control (E3 medium only) should be included.
-
Exposure: Carefully place one embryo per well in a 96-well plate containing 200 µL of the respective test solution. For 24-well plates, use 5-10 embryos per well in 1 mL of solution.
-
Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle for up to 120 hpf (5 days post-fertilization).
-
Endpoint Assessment: At 24, 48, 72, 96, and 120 hpf, observe the embryos under a stereomicroscope and record the following endpoints:
-
Mortality: Coagulated embryos, lack of heartbeat, or failure to develop a somite.
-
Morphological Malformations: Pericardial edema, yolk sac edema, spinal curvature, craniofacial abnormalities, fin defects, and delayed hatching.
-
Physiological Endpoints: Heart rate and circulation.
-
Behavioral Endpoints (at later stages): Touch response and swimming behavior.
-
-
Data Analysis: For each concentration, calculate the percentage of embryos exhibiting each endpoint. Determine the EC50 (for sublethal endpoints) and LC50 (for mortality) values using appropriate statistical software.
Assessment of AHR Activation (CYP1A Induction)
Objective: To determine if an OH-PAH activates the AHR pathway by measuring the induction of CYP1A.
This can be achieved through several methods:
-
Quantitative Real-Time PCR (qRT-PCR): Measure the relative expression of cyp1a mRNA in exposed versus control embryos.
-
Whole-Mount Immunohistochemistry (IHC) or Immunofluorescence (IF): Use an antibody specific to CYP1A to visualize its protein expression and localization within the embryo.[13]
-
Transgenic Reporter Lines: Employ transgenic zebrafish lines that express a fluorescent reporter protein (e.g., GFP) under the control of the cyp1a promoter.[14]
Measurement of Oxidative Stress (ROS Detection)
Objective: To assess the induction of oxidative stress by measuring the levels of reactive oxygen species (ROS).
Procedure (using a fluorescent probe): [15][16]
-
Expose zebrafish embryos to the test OH-PAH as described in the ZET protocol.
-
At the desired time point, dechorionate the embryos if necessary.
-
Incubate the embryos in a solution containing a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA).
-
After incubation, wash the embryos to remove excess probe.
-
Visualize and quantify the fluorescence using a fluorescence microscope or a plate reader. An increase in fluorescence intensity indicates an increase in ROS levels.
Conclusion and Future Directions
The comparative analysis of OH-PAH developmental toxicity reveals a complex landscape of structure-dependent effects and diverse underlying mechanisms. While the zebrafish model has proven invaluable for high-throughput screening and mechanistic discovery, further research is needed to fully understand the toxicological implications of these widespread environmental contaminants.
Future studies should focus on:
-
Expanding the library of tested OH-PAHs: A broader range of isomers and metabolites needs to be assessed to build more comprehensive structure-activity relationship models.
-
Investigating mixture effects: In the environment, organisms are exposed to complex mixtures of PAHs and OH-PAHs. Understanding the synergistic, antagonistic, and additive effects of these mixtures is a critical area of research.
-
Long-term consequences of developmental exposure: The effects of embryonic exposure to OH-PAHs on later life stages, including reproductive fitness and disease susceptibility, are largely unknown.
-
Translational relevance: Further research is needed to understand how findings from zebrafish and other model organisms translate to human health risks.
By continuing to unravel the comparative developmental toxicity of OH-PAHs, the scientific community can better inform regulatory decisions, develop more accurate risk assessment models, and ultimately protect both human and environmental health.
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Camporeale, A., Mugoni, V., & Santoro, M. M. (2014). Analysis of Oxidative Stress in Zebrafish Embryos. Journal of Visualized Experiments, (89), 51328. [Link]
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Diamante, G., et al. (2017). Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos. Aquatic Toxicology, 189, 129-137. [Link]
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Diamante, G., et al. (2018). Effects of 2-hydroxychrysene and this compound on hemoglobin levels in zebrafish embryos at 76 hpf after a 74 h exposure. ResearchGate. [Link]
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EU Science Hub. (n.d.). Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET). EU Science Hub. [Link]
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Fang, J., et al. (2022). Developmental toxicity testing of unsubstituted and methylated 4- and 5-ring polycyclic aromatic hydrocarbons using the zebrafish embryotoxicity test. Toxicology in Vitro, 80, 105312. [Link]
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Geier, M. C., et al. (2018). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. Archives of Toxicology, 92(2), 635-652. [Link]
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Goodale, B. C., et al. (2015). Ligand-Specific Transcriptional Mechanisms Underlie Aryl Hydrocarbon Receptor-Mediated Developmental Toxicity of Oxygenated PAHs. Toxicological Sciences, 147(2), 397-411. [Link]
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He, J. H., et al. (2021). Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline. Frontiers in Pharmacology, 12, 708528. [Link]
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Henan, R. (2021). Teratogenicity assay in the zebrafish alternative model under the ICH S5 (R3) Guideline. SaferWorldbyDesign. [Link]
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Incardona, J. P., et al. (2005). Aryl hydrocarbon receptor-independent toxicity of weathered crude oil during fish development. Environmental Health Perspectives, 113(12), 1755-1762. [Link]
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Incardona, J. P., et al. (2006). Developmental toxicity of 4-ring polycyclic aromatic hydrocarbons in zebrafish is differentially dependent on AH receptor isoforms and hepatic cytochrome P4501A metabolism. Toxicology and Applied Pharmacology, 217(3), 308-321. [Link]
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Knecht, A. L., et al. (2017). Systematic developmental neurotoxicity assessment of a representative PAH Superfund mixture using zebrafish. Toxicology and Applied Pharmacology, 331, 106-117. [Link]
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Knecht, A. L., et al. (2020). Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. Toxicological Sciences, 177(1), 164-178. [Link]
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Knorr, S., et al. (2018). In vivo screening for cytochrome P450 1A induction in 72 h zebrafish... ResearchGate. [Link]
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Padilla, S., et al. (2011). Toxicity Screening using Zebrafish Embryos: Form and Function. US EPA. [Link]
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Santoro, M. M. (2016). Detection of Reactive Oxygen Species Using MitoSOX and CellROX in Zebrafish. Bio-protocol, 6(19), e1958. [Link]
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Selderslaghs, I. W. T., et al. (2020). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. Toxics, 8(4), 99. [Link]
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Tanabe, P. (2021). Role of Biotransformation in the Developmental Toxicity of Hydroxychrysenes in Early Life Stages of Fish. eScholarship, University of California. [Link]
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Tanguay, R. L., et al. (2022). Development and Applications of a Zebrafish (Danio rerio) CYP1A-Targeted Monoclonal Antibody (CRC4) with Reactivity across Vertebrate Taxa. International Journal of Molecular Sciences, 23(14), 7856. [Link]
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Timme-Laragy, A. R., et al. (2008). The role of CYP1A inhibition in the embryotoxic interactions between hypoxia and polycyclic aromatic hydrocarbons (PAHs) and PAH mixtures in zebrafish (Danio rerio). Aquatic Toxicology, 86(3), 324-336. [Link]
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Truong, L., et al. (2024). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. Chemosphere, 349, 140924. [Link]
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van den Berg, M., et al. (2018). (PDF) Prenatal developmental toxicity testing of petroleum substances using the zebrafish embryotoxicity test. ResearchGate. [Link]
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Van Tiem, L. A., & Tanguay, R. L. (2021). A mixture parameterized biologically based dosimetry model to predict body burdens of polycyclic aromatic hydrocarbons in developmental zebrafish toxicity assays. Toxicology and Applied Pharmacology, 429, 115703. [Link]
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Vignet, C., et al. (2014). Comparative developmental toxicity of environmentally relevant oxygenated PAHs. Toxicology and Applied Pharmacology, 279(3), 343-353. [Link]
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Vignet, C., et al. (2015). Comparative developmental toxicity of environmentally relevant oxygenated PAHs. Oregon State University. [Link]
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Wang, Y., et al. (2015). Toxic effects of phenanthrene on adult zebrafish and embryo. ResearchGate. [Link]
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Whyte, J. J., et al. (2000). The role of the aryl hydrocarbon receptor pathway in mediating synergistic developmental toxicity of polycyclic aromatic hydrocarbons to zebrafish. Toxicological Sciences, 58(1), 86-97. [Link]
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Zhang, Y., et al. (2014). Comparison of toxicity values across zebrafish early life stages and mammalian studies: Implications for chemical testing. Journal of Pharmacological and Toxicological Methods, 70(2), 117-124. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Chrysene and its Hydroxylated Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Environmental Significance and Biological Double-Edged Sword of Chrysene
Chrysene (C₁₈H₁₂), a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic materials.[1] It is commonly found in coal tar, creosote, and as a general environmental contaminant from sources such as vehicle exhaust and industrial emissions.[1] While chrysene itself is considered a weak carcinogen, its metabolic activation in biological systems can lead to the formation of more potent and harmful derivatives.[2] This guide focuses on the structure-activity relationship (SAR) of chrysene and its hydroxylated metabolites, providing a comparative analysis of their biological effects. Understanding how the position of a single hydroxyl group can dramatically alter the toxicological and endocrine-disrupting profile of the parent compound is crucial for risk assessment and the development of potential therapeutic agents.
Metabolic Activation: The Genesis of Chrysene's Biological Activity
The biological effects of chrysene are intrinsically linked to its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3] This process introduces hydroxyl groups and other moieties, transforming the relatively inert parent compound into reactive intermediates.
The Role of Cytochrome P450
CYP enzymes, particularly CYP1A1 and CYP1B1, initiate the metabolic activation of chrysene by introducing hydroxyl groups at various positions on the aromatic ring system.[4][5] This initial hydroxylation is a critical step that dictates the subsequent metabolic pathways and the ultimate biological activity of the resulting metabolites.
Formation of Reactive Diol Epoxides
A key pathway in the carcinogenicity of many PAHs, including chrysene, is the formation of diol epoxides.[6] This multi-step process, initiated by CYP-mediated oxidation, leads to the formation of highly reactive electrophiles that can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.[6]
Below is a diagram illustrating the metabolic pathway of chrysene to its reactive diol epoxide.
Caption: Workflow for the Zebrafish Embryo Toxicity Assay.
Estrogen Receptor Competitive Binding Assay
This in vitro assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand. [7][8] Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-Estradiol (radiolabeled ligand)
-
Test compounds
-
TEDG buffer (Tris, EDTA, Dithiothreitol, Glycerol)
-
Hydroxyapatite (HAP) slurry
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Prepare uterine cytosol from ovariectomized rats in ice-cold TEDG buffer. [7]2. Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound or unlabeled estradiol (for the standard curve).
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to allow for competitive binding.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge and wash the HAP pellet to remove unbound [³H]-Estradiol.
-
Quantification: Resuspend the HAP pellet in ethanol and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-Estradiol against the log concentration of the competitor. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Estradiol). [7]
Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. [9] Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100) that are auxotrophic for histidine. [1][9]* S9 fraction (a liver homogenate for metabolic activation). [10]* Minimal glucose agar plates. [9]* Top agar. [11]* Test compounds.
Procedure:
-
Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare the S9 mix if metabolic activation is being assessed. [10]2. Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer. [11]3. Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate. [11]4. Incubation: Incubate the plates at 37°C for 48-72 hours. [9]5. Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plate). [11]
Conclusion: A Framework for Understanding PAH-Related Health Risks
The structure-activity relationship of chrysene and its hydroxylated metabolites underscores the critical role of metabolism in determining the toxicological and endocrine-disrupting properties of PAHs. The position of a single hydroxyl group can switch a compound from an estrogen receptor agonist to an antagonist and significantly alter its developmental toxicity profile. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the complex interactions of these compounds in biological systems. A thorough understanding of these relationships is paramount for accurate environmental risk assessment and the development of strategies to mitigate the adverse health effects of PAH exposure.
References
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National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]
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Knecht, A. L., et al. (2017). Systematic developmental neurotoxicity assessment of a representative PAH Superfund mixture using zebrafish. PMC. [Link]
-
Zhao, B., et al. (2012). Engineering Cytochrome P450 BM-3 for Oxidation of Polycyclic Aromatic Hydrocarbons. PMC. [Link]
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Centers for Disease Control and Prevention. (n.d.). CHRYSENE. [Link]
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Wikipedia. (n.d.). Chrysene. [Link]
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Diamante, G., et al. (2017). Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos. PubMed. [Link]
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JoVE. (2025). Video: A Modified QuEChERS-HPLC Method for Detection of Polycyclic Aromatic Hydrocarbons in Zebrafish Embryos Exposed to Fine Particulate Matter. [Link]
-
Telli-Karakülah, F. G., et al. (2021). Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice. PMC. [Link]
-
ResearchGate. (n.d.). Effects of 2-hydroxychrysene, 6-hydroxychrysene, Phenanthrene, Chrysene.... [Link]
-
Microbe Notes. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
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Xenometrix. (n.d.). Ames II Short Procedure. [Link]
-
Gupta, A., & Sharma, P. (2018). Microbial Mutagenicity Assay: Ames Test. PMC. [Link]
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Legler, J., et al. (2020). Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening. PMC. [Link]
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Academic Journals. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). [Link]
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Fang, J., et al. (2022). Developmental toxicity testing of unsubstituted and methylated 4- and 5-ring polycyclic aromatic hydrocarbons using the zebrafish embryotoxicity test. PubMed. [Link]
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ResearchGate. (n.d.). Effects of 2-hydroxychrysene, this compound, Phenanthrene, Chrysene.... [Link]
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ResearchGate. (n.d.). Comparison of chrysene and its mono‐methylated counterparts for HepG2.... [Link]
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Geier, M. C., et al. (2022). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. NIH. [Link]
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National Center for Biotechnology Information. (n.d.). Chrysene. PubChem. [Link]
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ResearchGate. (n.d.). Interaction of Polycyclic Aromatic Hydrocarbons with Human Cytochrome P450 1B1 in Inhibiting Catalytic Activity. [Link]
-
OSTI.GOV. (2024). Activity-Based Protein Profiling to Probe Relationships between Cytochrome P450 Enzymes and Early-Age Metabolism of Two Polycyclic Aromatic Hydrocarbons (PAHs): Phenanthrene and Retene. [Link]
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Exposome-Explorer. (n.d.). 2-Hydroxychrysene (Compound). [Link]
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A Comparative Guide to the Cellular Toxicity of 6-Hydroxychrysene
This guide provides an in-depth technical comparison of the toxicological effects of 6-Hydroxychrysene, a principal metabolite of the widespread polycyclic aromatic hydrocarbon (PAH) chrysene, across different human cell lines. As researchers and drug development professionals, understanding the cell-type-specific toxicity of xenobiotics is paramount for accurate risk assessment and the development of targeted therapeutics. This document synthesizes available data to offer insights into the differential responses of liver, skin, and lung cells to this compound exposure, highlighting the underlying molecular mechanisms.
Introduction to this compound
Chrysene is a four-ring PAH commonly found in coal tar, creosote, and as a product of incomplete combustion of organic materials.[1] Its presence in the environment raises significant health concerns due to its classification as a potential human carcinogen. The toxicity of chrysene and its metabolites, such as this compound, is largely dependent on their metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.[2] this compound is formed during the Phase I metabolism of chrysene and can undergo further biotransformation, leading to a cascade of toxic effects. This guide will explore the comparative toxicity of this metabolite in cell lines representing key target organs of PAH exposure: the liver (HepG2), the skin (HaCaT), and the lung (A549).
General Mechanisms of this compound Toxicity
The toxicity of this compound is not uniform across different cell types. This variability is primarily attributed to differences in metabolic capabilities and the activation of specific signaling pathways.
Metabolic Activation and the Role of Cytochrome P450 Enzymes
The biotransformation of PAHs is a double-edged sword. While it is a detoxification process, it can also lead to the formation of more toxic and carcinogenic metabolites. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes.[3] The expression and activity of CYP enzymes vary significantly among different tissues and cell types, which is a key determinant of cell-line-specific toxicity.[4]
For instance, the liver is the primary site of xenobiotic metabolism and expresses a wide array of CYP enzymes at high levels, including CYP1A1, CYP1A2, and CYP3A4.[4] In contrast, extrahepatic tissues like the skin and lungs have a different profile of CYP expression. This differential expression dictates the rate and pathway of this compound metabolism, leading to the formation of different reactive metabolites, such as dihydrodiols, epoxides, and quinones, in each cell type.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs.[5] Upon binding to ligands such as PAHs and their metabolites, the AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[6] A key target gene of the AhR is CYP1A1, which, as mentioned, is involved in the metabolic activation of PAHs. This creates a positive feedback loop where exposure to this compound can induce the very enzymes that enhance its toxicity. The expression and responsiveness of the AhR can differ between cell lines, contributing to the observed differences in toxicity.[3]
Comparative Analysis of this compound Toxicity in Different Cell Lines
While direct comparative studies on the toxicity of this compound across multiple distinct cell lines are limited, we can synthesize the available data on chrysene and its derivatives to infer the likely differential effects. The following sections will examine the expected toxicity of this compound in human liver carcinoma (HepG2), human keratinocytes (HaCaT), and human lung adenocarcinoma (A549) cell lines.
Liver: HepG2 Cells
The HepG2 cell line is a widely used model for studying the metabolism and toxicity of xenobiotics in the liver. These cells retain many of the metabolic capabilities of primary hepatocytes.
-
Metabolism: HepG2 cells express a range of CYP enzymes, including CYP1A1, and are known to metabolize PAHs.[7] It is expected that HepG2 cells will efficiently metabolize this compound, potentially leading to the formation of highly reactive intermediates.
-
Oxidative Stress and Apoptosis: The metabolic activation of chrysene derivatives in HepG2 cells is associated with the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[9]
Skin: HaCaT Cells
The HaCaT cell line is an immortalized human keratinocyte line that serves as a relevant model for studying the dermal toxicity of chemicals.
-
Metabolism: While skin cells have a lower metabolic capacity than liver cells, they do express CYP enzymes, including CYP1A1, which can be induced by PAHs through AhR activation.[10] The metabolism of chrysene in skin has been shown to produce DNA-binding metabolites.
-
Phototoxicity: A key consideration for skin exposure to PAHs is phototoxicity, where the toxicity of the compound is enhanced by exposure to UV radiation. Studies on 6-aminochrysene in HaCaT cells have shown increased cytotoxicity and genotoxicity upon UVA irradiation.[2] It is plausible that this compound could also exhibit phototoxic properties.
-
DNA Damage: Chrysene has been shown to induce DNA damage in HaCaT cells, particularly in the presence of UVB radiation. This suggests that this compound may also be genotoxic to skin cells.
Lung: A549 Cells
The A549 cell line, derived from a human lung adenocarcinoma, is a common model for investigating the effects of inhaled toxins.
-
Metabolism: Lung cells, including the A549 line, express CYP enzymes and are capable of metabolizing PAHs. The metabolic profile may differ from that of liver and skin cells, potentially leading to different toxic outcomes.
-
Oxidative Stress and DNA Damage: Exposure of A549 cells to various environmental pollutants, including components of tire wear particles, has been shown to induce oxidative stress and DNA damage.[8] It is likely that this compound would elicit similar responses.
-
Apoptosis: Various compounds have been shown to induce apoptosis in A549 cells through ROS-mediated pathways and activation of caspases.
Summary of Expected Comparative Toxicity
| Feature | HepG2 (Liver) | HaCaT (Skin) | A549 (Lung) |
| Metabolic Activity | High | Moderate (Inducible) | Moderate (Inducible) |
| Primary Toxic Endpoint | Hepatotoxicity, DNA Adducts | Phototoxicity, Genotoxicity | Oxidative Stress, DNA Damage, Apoptosis |
| Key Mediators | CYP Enzymes, AhR | AhR, UV Radiation | AhR, ROS |
Note: This table is a synthesis of expected outcomes based on available data for chrysene and related compounds, as direct comparative data for this compound is limited.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key assays to assess the toxicity of this compound are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFH-DA Assay
This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate.
-
DCFH-DA Loading: After treatment, wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
DNA Damage Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: After treatment with this compound, harvest and resuspend the cells in PBS at a concentration of 1 x 105 cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail moment, etc.).
Conclusion and Future Perspectives
The toxicity of this compound is a complex process that is highly dependent on the cellular context. Differences in metabolic enzyme expression and the responsiveness of signaling pathways like the AhR pathway contribute to the cell-line-specific effects of this PAH metabolite. While direct comparative studies are needed to definitively quantify the differential toxicity of this compound in liver, skin, and lung cells, the available evidence suggests that each cell type will exhibit a unique toxicological profile.
Future research should focus on conducting direct comparative studies using a standardized set of assays to determine the IC50 values, rates of apoptosis, ROS production, and DNA damage induced by this compound in a panel of relevant cell lines. Such studies will provide a more complete picture of the potential human health risks associated with exposure to chrysene and its metabolites.
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Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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JoVE Science Education Database. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Hydroxychrysene: A Guide for the Research Professional
As researchers and scientists at the forefront of drug development and chemical analysis, our work necessitates the use of a wide array of chemical compounds. Among these are polycyclic aromatic hydrocarbons (PAHs) and their derivatives, such as 6-Hydroxychrysene. While essential for our research, these compounds demand our utmost respect, particularly when it comes to their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The Chemical Profile of this compound and Its Implications for Disposal
This compound is a hydroxylated derivative and metabolite of chrysene, a PAH commonly found in coal tar.[1] The parent compound, chrysene, is recognized as a potential human carcinogen and is very toxic to aquatic life.[2][3] Due to its lineage and the general hazardous nature of PAHs, this compound must be managed as a hazardous waste. The U.S. Environmental Protection Agency (EPA) has designated chrysene with the RCRA (Resource Conservation and Recovery Act) waste number U050, a classification that underscores the need for stringent disposal protocols.[2][4]
The primary hazards associated with this compound and its parent compound include:
-
Carcinogenicity: Chrysene is listed as possibly carcinogenic to humans.[3]
-
Aquatic Toxicity: These compounds are very toxic to aquatic organisms and can have long-lasting detrimental effects on the environment.
-
Persistence: PAHs are known to persist in the environment, with the potential to bioaccumulate.
Furthermore, this compound is often supplied as a solution in solvents like toluene.[5][6] Toluene itself is a highly flammable and toxic substance, adding another layer of hazard that must be accounted for in the disposal process.
Core Principles of this compound Waste Management
The proper disposal of this compound is not merely a suggestion but a regulatory requirement.[4][7] Adherence to these principles is crucial for maintaining a safe and compliant laboratory environment.
| Principle | Rationale |
| Waste Minimization | Reducing the generation of hazardous waste at the source is the most effective way to mitigate risks and disposal costs. |
| Segregation | Proper segregation prevents dangerous chemical reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner. |
| Containment | Using appropriate, clearly labeled containers prevents spills, leaks, and exposure to laboratory personnel. |
| Regulatory Compliance | Adherence to federal, state, and local regulations is mandatory to avoid significant fines and potential laboratory shutdowns.[7] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, it is imperative to be equipped with the appropriate PPE. This includes, but is not limited to:
-
Nitrile gloves
-
Safety goggles with side shields
-
A lab coat
-
Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[8]
Step 2: Waste Determination and Segregation
From the moment it is deemed a waste product, this compound must be classified as hazardous.[9]
-
Solid this compound: Any pure, solid this compound should be collected in a dedicated, properly labeled hazardous waste container.
-
This compound Solutions: Solutions of this compound, such as those in toluene, must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.
-
Contaminated Labware: All labware that has come into contact with this compound (e.g., pipette tips, vials, gloves, bench paper) is considered contaminated and must be disposed of as solid hazardous waste. These items should be collected in a designated, lined container.
Step 3: Waste Container Management
Proper management of hazardous waste containers is critical for safety and compliance.[10]
-
Container Selection: Use containers that are compatible with the chemical waste. For this compound solutions in toluene, a glass or appropriate solvent-safe plastic container is suitable.
-
Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the mixture (e.g., "Toluene"). The date of initial waste accumulation should also be recorded.[7][10]
-
Closed Containers: Hazardous waste containers must be kept closed at all times, except when adding waste.[9][10] This is crucial to prevent the release of harmful vapors.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9][10]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[9][11]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's designated channels, typically managed by an EH&S department.[11]
-
Request Pickup: Once a waste container is full, or before it has been in storage for the maximum allowable time (often one year for partially filled containers in an SAA), submit a request for waste pickup.[10]
-
Professional Disposal: Your institution's EH&S department will then arrange for the collection and ultimate disposal of the waste by a licensed professional waste disposal service. The recommended method for PAHs like chrysene is chemical incineration at a permitted facility.[2][12] This high-temperature process is designed to destroy the hazardous compounds completely.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly prohibited:
-
Drain Disposal: Never dispose of this compound or its solutions down the sink.[11] These compounds are toxic to aquatic life and can persist in the environment.[13]
-
Regular Trash Disposal: Contaminated labware and solid this compound must not be placed in the regular trash.
-
Evaporation: Allowing hazardous waste to evaporate in a fume hood is not a permissible disposal method.[10][11]
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
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Mastering Safety: A Researcher's Guide to Handling 6-Hydroxychrysene
For Immediate Implementation: A Procedural Guide for the Safe Handling, Personal Protection, and Disposal of 6-Hydroxychrysene.
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with this compound. This potent metabolite of chrysene, a polycyclic aromatic hydrocarbon (PAH), is classified as a potential carcinogen, demanding rigorous adherence to safety procedures to mitigate exposure risks.[1][2] This document moves beyond a simple checklist, offering a framework for creating a self-validating system of safety within your laboratory.
The Core Principle: Minimizing Exposure to a Potential Carcinogen
This compound is a metabolite of chrysene, a compound found in coal tar and considered a potential occupational carcinogen by the National Institute for Occupational Safety and Health (NIOSH).[1][3] The primary hazard associated with this compound and its parent compound is the risk of cancer.[1] Therefore, all handling procedures must be approached with the primary goal of eliminating routes of exposure, which include inhalation, skin contact, and ingestion.
Due to its carcinogenic potential, occupational exposure to related compounds like coal tar pitch volatiles is strictly regulated. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 0.2 mg/m³ for the benzene-soluble fraction of coal tar pitch volatiles over an eight-hour time-weighted average.[2][3] NIOSH recommends an even lower exposure limit of 0.1 mg/m³ as a time-weighted average.[3] These stringent limits underscore the critical need for robust engineering controls and personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, proper engineering controls must be in place. These are designed to isolate the hazard from the researcher.
-
Chemical Fume Hood: All work involving this compound, especially the handling of powders or creating solutions, must be conducted within a certified chemical fume hood.[4][5][6] This is non-negotiable. Weighing of the compound should be done in the back of the hood to minimize the effects of air turbulence.[4]
-
Glove Box: For procedures with a higher risk of aerosolization or when working with larger quantities, a glove box provides an even higher level of containment.[6]
-
Ventilation: Ensure your laboratory has adequate general ventilation, in addition to the localized exhaust of the fume hood.
Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE is the last line of defense and must be used consistently and correctly. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Double-gloving with nitrile gloves is recommended for incidental contact. For prolonged contact or handling of concentrated solutions, Viton or butyl rubber gloves offer superior protection against aromatic hydrocarbons.[7][8][9] | Nitrile gloves provide good general resistance to solvents and are effective for short-term use.[8] However, PAHs can permeate gloves over time. Double-gloving provides an additional barrier and a clear indication of a breach if the outer glove is contaminated. Viton and butyl rubber have demonstrated high resistance to aromatic and chlorinated solvents.[8][9] |
| Eye Protection | ANSI-rated safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing.[5][6] | Protects the eyes from accidental splashes of solutions containing this compound, which could be readily absorbed. |
| Body Protection | A fully-fastened laboratory coat, preferably a disposable one, is required.[4][5] | Prevents contamination of personal clothing. Disposable coats eliminate the need for laundering, which could create a secondary exposure risk.[5] |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (N95 or higher) is required when handling the powdered form of this compound. For handling solutions that may produce vapors, a respirator with organic vapor cartridges is recommended.[3][10] | Protects against the inhalation of fine particles of the carcinogen. Organic vapor cartridges will adsorb any volatile components from solutions. |
Procedural Workflow for Handling this compound
The following diagram and step-by-step guide outline the complete workflow for safely handling this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above. Ensure your respirator has a proper fit.
-
Prepare Fume Hood: Cover the work surface of the chemical fume hood with plastic-backed absorbent paper to contain any potential spills.[4][5]
-
Weigh Compound: Never weigh this compound on an open bench. Transfer the required amount to a tared, capped vial inside the fume hood to prevent dispersal of the powder.[4]
-
Dissolve Compound: If preparing a solution, do so within the fume hood. Use a mechanical pipetting aid for all liquid transfers; mouth pipetting is strictly prohibited.[4][5]
-
Conduct Experiment: Perform all experimental manipulations within the confines of the chemical fume hood.
-
Post-Experiment: Upon completion of your work, securely cap all containers of this compound and its solutions.
-
Decontaminate Equipment: Carefully wipe down all non-disposable equipment that has come into contact with this compound using a cloth dampened with an appropriate solvent (e.g., ethanol or acetone). Place the contaminated cloths in a designated solid waste container.[11][12]
-
Decontaminate Fume Hood: Wipe down the interior surfaces of the fume hood, starting from the top and working your way down. Dispose of the absorbent paper and cleaning materials as hazardous waste.[12]
-
Dispose of Waste: All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, absorbent paper, and cleaning materials, must be disposed of as carcinogenic hazardous waste.[4][13][14]
-
Liquid Waste: Collect in a clearly labeled, leak-proof container.[14]
-
Solid Waste: Collect in a designated, labeled, and sealed bag or container.[4]
-
Label all waste containers with "DANGER/CAUTION – CHEMICAL CARCINOGEN".[4]
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal according to federal, state, and local regulations.[4][5]
-
-
Doff and Dispose of PPE: Remove PPE in an order that minimizes cross-contamination. A common practice is to remove the outer pair of gloves first, followed by the lab coat, eye protection, and inner gloves. The respirator should be removed last after leaving the immediate work area. Dispose of all disposable PPE as hazardous waste.
-
Wash Hands: Wash your hands thoroughly with soap and water after removing your PPE.[4]
Emergency Procedures: Be Prepared
Spills:
-
In a Fume Hood: If a small spill occurs within the fume hood, use an absorbent material to clean it up. Place the contaminated absorbent in the solid hazardous waste container. Decontaminate the area with a suitable solvent.
-
Outside a Fume Hood: Evacuate the immediate area. Prevent others from entering. Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large spill or a spill of powdered material outside of a containment device.
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
By integrating these safety protocols into your daily laboratory practices, you can significantly reduce the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
